1-Methyl-4,4'-bipyridinium iodide
Description
BenchChem offers high-quality 1-Methyl-4,4'-bipyridinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4,4'-bipyridinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-4-pyridin-4-ylpyridin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDHONWPYXLQDF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959647 | |
| Record name | 1-Methyl-4-(pyridin-4-yl)pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38873-01-7 | |
| Record name | 1-Methyl-4,4′-bipyridinium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38873-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bipyridinium, 1-methyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-(pyridin-4-yl)pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-4,4'-bipyridinium iodide from 4,4'-bipyridine
This guide provides a comprehensive overview of the synthesis of 1-Methyl-4,4'-bipyridinium iodide, a mono-quaternized derivative of 4,4'-bipyridine. This compound serves as a crucial building block in materials science and a valuable precursor in various research applications, including the development of redox-active systems and novel molecular architectures. The strategic N-methylation of the bipyridine scaffold is a fundamental transformation, and understanding its nuances is critical for researchers, chemists, and professionals in drug development seeking to modulate molecular properties.
This document delves into the core principles of the synthesis, from the underlying reaction mechanism to a detailed, field-tested experimental protocol. It further covers essential characterization techniques, critical safety considerations, and the broader relevance of this compound and the N-methylation strategy in modern chemical and pharmaceutical science.
Mechanistic Rationale and Theoretical Framework
The synthesis of 1-Methyl-4,4'-bipyridinium iodide is achieved through the quaternization of 4,4'-bipyridine with methyl iodide. This transformation is a classic example of a nucleophilic substitution reaction.
The SN2 Reaction Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, the lone pair of electrons on one of the nitrogen atoms of the 4,4'-bipyridine ring acts as the nucleophile. This nucleophilic nitrogen attacks the electrophilic methyl carbon of methyl iodide. The attack occurs from the backside relative to the leaving group (iodide), leading to an inversion of stereochemistry at the carbon atom, although this is not observable for a methyl group. The iodide ion is simultaneously displaced as the leaving group.
The resulting product is a quaternary ammonium salt, where the methylated nitrogen atom bears a formal positive charge, which is balanced by the iodide counter-ion.
Caption: SN2 mechanism for the synthesis of 1-Methyl-4,4'-bipyridinium iodide.
Causality of Experimental Conditions
-
Choice of Solvent: The reaction is typically performed in a solvent of moderate polarity, such as dichloromethane (DCM). This choice is critical as the SN2 transition state is more polar than the reactants. A moderately polar solvent stabilizes this charged transition state, thereby increasing the reaction rate.[1][2] Highly polar protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity.
-
Stoichiometry and Control of Selectivity: A key challenge in this synthesis is preventing the di-quaternization of both nitrogen atoms. To favor the formation of the mono-methylated product, an excess of 4,4'-bipyridine relative to methyl iodide is often used.[3][4] This statistical approach ensures that methyl iodide is more likely to encounter an unreacted 4,4'-bipyridine molecule than a mono-methylated one.
-
Temperature Profile: The reaction is often initiated at room temperature and then gently heated.[3][4] The initial phase at room temperature allows for controlled mixing and initiation of the reaction, while the subsequent heating to a moderate temperature (e.g., 53°C) provides the necessary activation energy to drive the reaction to completion within a reasonable timeframe.[1][3]
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is designed for robust and reproducible synthesis.[3][4]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| 4,4'-Bipyridine | C₁₀H₈N₂ | 156.18 | 553-26-4 |
| Methyl Iodide | CH₃I | 141.94 | 74-88-4 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |
Step-by-Step Synthesis Workflow
-
Preparation of Reactant Solutions:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.0 g (102 mmol) of 4,4'-bipyridine in 250 mL of dichloromethane (DCM).
-
In a separate dropping funnel, dilute 5.0 mL (80 mmol) of methyl iodide with 50 mL of DCM.
-
Scientist's Note: Preparing a dilute solution of methyl iodide allows for better control over its addition rate, which is crucial for managing the reaction exotherm and ensuring homogeneity.
-
-
Reaction Execution:
-
Place the flask containing the 4,4'-bipyridine solution in a water bath on a magnetic stir plate.
-
Add the diluted methyl iodide solution dropwise to the stirring 4,4'-bipyridine solution over a period of 1 hour at room temperature.
-
After the addition is complete, continue stirring at room temperature for an additional hour.
-
Scientist's Note: As the reaction proceeds, the product, being an ionic salt, will precipitate out of the non-polar DCM, appearing as a white or pale-yellow solid.
-
-
Heating and Reaction Completion:
-
Equip the flask with a reflux condenser.
-
Increase the temperature of the water bath to heat the reaction mixture to 53°C.
-
Maintain this temperature and continue stirring for 2 hours to ensure the reaction goes to completion.[3]
-
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Collect the solid precipitate by filtration, for instance, through a 0.45 μm microfiltration membrane or a Büchner funnel.
-
Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.
-
-
Purification by Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot methanol.
-
Re-precipitate the purified product by slowly adding ethyl acetate until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Scientist's Note: The choice of methanol and ethyl acetate for recrystallization is based on the high solubility of the ionic product in polar methanol and its poor solubility in less polar ethyl acetate. This differential solubility is key to effective purification.
-
Caption: Experimental workflow for the synthesis of 1-Methyl-4,4'-bipyridinium iodide.
Product Characterization and Validation
Confirming the identity and purity of the final product is a non-negotiable step. The following data provides a benchmark for validation.
| Property | Description |
| Appearance | White to yellow crystalline solid.[1] |
| Molecular Formula | C₁₁H₁₁IN₂[3] |
| Molecular Weight | 298.12 g/mol .[3][5] |
| Melting Point | Approximately 240 °C.[6] |
| Solubility | Highly soluble in polar solvents like water and methanol.[1] |
Spectroscopic Analysis
-
¹H-NMR Spectroscopy (400 MHz, D₂O): The proton NMR spectrum is the most definitive tool for structural confirmation. The expected chemical shifts (δ) are:
-
δ 8.92 (d, J = 4.0 Hz, 2H): Protons ortho to the quaternized nitrogen.
-
δ 8.69 (d, J = 4.0 Hz, 2H): Protons on the non-methylated pyridine ring.
-
δ 8.35 (d, J = 8.0 Hz, 2H): Protons meta to the quaternized nitrogen.
-
δ 7.85 (d, J = 4.0 Hz, 2H): Protons on the non-methylated pyridine ring.
-
δ 4.46 (s, 3H): Protons of the methyl group.[4]
-
Analyst's Insight: The downfield shift of the protons on the methylated ring compared to the un-methylated ring is a direct consequence of the electron-withdrawing effect of the positively charged nitrogen.
-
-
¹³C-NMR Spectroscopy (100 MHz, D₂O):
-
Expected chemical shifts (δ) are approximately: 153.17, 150.04, 145.73, 142.35, 125.77, 122.48, and 48.10 ppm (methyl carbon).[4]
-
-
Mass Spectrometry (MS):
-
Analysis should show a peak for the cation (1-methyl-[4,4'-bipyridin]-1-ium) with an m/z value of approximately 171.[4]
-
Critical Safety and Handling Protocols
Methyl iodide is a highly toxic and carcinogenic substance and must be handled with extreme caution.
-
Engineering Controls: All manipulations involving methyl iodide must be performed exclusively within a certified chemical fume hood to prevent inhalation of its volatile and toxic vapors.[7]
-
Personal Protective Equipment (PPE):
-
Storage: Methyl iodide should be stored in a cool, dry, well-ventilated area, away from light, heat, and incompatible materials such as strong oxidizing agents and bases.[7][8][10] The container must be tightly sealed.[8]
-
Spill and Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. If inhaled, move to fresh air and seek immediate medical attention. Have an emergency shower and eyewash station readily accessible.
-
Waste Disposal: All waste containing methyl iodide, including contaminated consumables and solvent washes, must be disposed of in a designated, sealed, and clearly labeled halogenated organic waste container in accordance with institutional and national regulations.
Relevance and Applications
The N-methylation of heterocyclic compounds is a cornerstone strategy in medicinal chemistry and materials science.
-
Drug Design and Development: Introducing a methyl group is a powerful tactic for lead optimization.[11] Methylation can significantly alter a molecule's physicochemical properties, including its size, lipophilicity, and conformation. This can improve metabolic stability, enhance binding affinity to biological targets, and modulate pharmacokinetic profiles.[11][12] While 1-Methyl-4,4'-bipyridinium iodide itself is not a therapeutic agent, the synthetic methodology is directly applicable to the development of novel drug candidates.
-
Materials Science: As a mono-quaternized bipyridine, this compound is a precursor to viologens and other redox-active materials. These materials are investigated for their electrochromic properties, making them suitable for applications in smart windows, displays, and electrochemical sensors.[1][3] The ability to precisely control the quaternization state of bipyridine units is essential for tuning the electronic properties of polymers and molecular switches.[13]
Conclusion
The synthesis of 1-Methyl-4,4'-bipyridinium iodide from 4,4'-bipyridine is a well-established and highly instructive procedure that highlights fundamental principles of organic chemistry, including reaction mechanism, selectivity control, and purification techniques. For researchers, a thorough understanding of the causality behind the experimental design—from solvent choice to temperature control—is paramount for achieving high yields and purity. The self-validating nature of the protocol, confirmed through rigorous spectroscopic analysis, ensures the reliability of the final product for downstream applications. Above all, a steadfast commitment to safety, particularly when handling hazardous reagents like methyl iodide, is indispensable for responsible scientific practice.
References
- EvitaChem. (n.d.). 1-Methyl-4,4'-bipyridinium iodide (EVT-406488).
- Vulcanchem. (n.d.). 1-Methyl-4,4'-bipyridinium iodide - 38873-01-7.
- Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
- ResearchGate. (n.d.). The platinum-methyl region in the 1 H NMR spectrum of 1 : 1 mixture of....
- Organic Syntheses. (n.d.). Methyl iodide.
- ECHEMI. (n.d.). 1-Methyl-4,4′-bipyridinium iodide.
- MDPI. (n.d.). Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials.
- IUCr. (2025). 4,4′-{[(2,2′-Bipyridine)-5,5′-dicarbonyl]bis(azanediyl)}bis(1-methylpyridin-1-ium) bis[hexafluoridophosphate(V)] acetonitrile disolvate.
- CAS Common Chemistry. (n.d.). 1-Methyl-4,4′-bipyridinium iodide.
- PubChem. (n.d.). 1-Methyl-4,4'-bipyridinium iodide.
- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
- The Royal Society of Chemistry. (2021). Supporting Information.
- Fisher Scientific. (2010). Methyl iodide - SAFETY DATA SHEET.
- NJ.gov. (n.d.). HAZARD SUMMARY.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- ResearchGate. (2025). Solvent effects on the rate of oxidative addition of methyl iodide to di(4-thiocresol)(2,2′-bipyridyl) platinum(II).
- IPI Global. (2022). Handling Methyl Iodide safely.
- Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208.
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An In-depth Technical Guide to the Chemical and Physical Properties of 1-Methyl-4,4'-bipyridinium Iodide
This guide provides a comprehensive overview of the chemical and physical properties of 1-Methyl-4,4'-bipyridinium iodide, a mono-quaternized derivative of 4,4'-bipyridine. This compound serves as a crucial building block in the development of advanced materials, particularly in the fields of electronics, catalysis, and supramolecular chemistry.[1] Its unique electrochemical and optical characteristics stem from its molecular structure, which will be detailed herein.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this versatile chemical entity.
Molecular Structure and Identification
1-Methyl-4,4'-bipyridinium iodide is an organic salt consisting of a positively charged 1-methyl-4,4'-bipyridinium cation and an iodide anion. The quaternization of one of the nitrogen atoms in the 4,4'-bipyridine core significantly influences its electronic properties and reactivity.
Below is a diagram illustrating the molecular structure of 1-Methyl-4,4'-bipyridinium iodide.
Caption: Molecular Structure of 1-Methyl-4,4'-bipyridinium iodide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 38873-01-7 | [2][3][4] |
| Molecular Formula | C₁₁H₁₁IN₂ | [2][3][4] |
| Molecular Weight | 298.12 g/mol | [2][3][4][5] |
| IUPAC Name | 1-methyl-4-(pyridin-4-yl)pyridin-1-ium iodide | [4][6] |
| Canonical SMILES | C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] | [2][3][4] |
| InChI | InChI=1S/C11H11N2.HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1 | [2][4][6] |
| InChIKey | FYDHONWPYXLQDF-UHFFFAOYSA-M | [2][4][6] |
Chemical Properties
Synthesis
The primary synthetic route to 1-Methyl-4,4'-bipyridinium iodide is the quaternization of 4,4'-bipyridine with methyl iodide.[2][3] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a nitrogen atom of the 4,4'-bipyridine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.[2]
Caption: General workflow for the synthesis of 1-Methyl-4,4'-bipyridinium iodide.
A typical experimental protocol involves dissolving 4,4'-bipyridine in a suitable solvent like dichloromethane (DCM), followed by the addition of methyl iodide.[3] The reaction mixture is often stirred at room temperature initially and then heated to ensure complete reaction.[3] The product, being a salt, precipitates out of the organic solvent and can be purified by filtration and recrystallization.[3]
Reactivity and Stability
1-Methyl-4,4'-bipyridinium iodide is a stable compound under normal laboratory conditions but is sensitive to strong oxidizing agents.[2] The pyridinium ring is susceptible to nucleophilic attack, particularly at the positions ortho and para to the quaternized nitrogen. The compound's primary reactivity revolves around its role as an electron acceptor in various chemical systems.[2] It can undergo redox reactions when interacting with reducing or oxidizing agents.[2]
Physical Properties
General Characteristics
Table 2: General Physical Properties
| Property | Description | Source |
| Appearance | White to yellow crystalline solid | [2] |
| Solubility | Highly soluble in polar solvents such as water and methanol. | [2] |
| Melting Point | Approximately 200 °C | [2] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key technique for confirming the structure of 1-Methyl-4,4'-bipyridinium iodide. The chemical shifts of the protons are influenced by the positive charge on the quaternized nitrogen atom, leading to a downfield shift of the aromatic protons.
Table 3: ¹H NMR Spectral Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |
| 8.92 | d, J = 4.0 Hz | 2H | Aromatic Protons | [3][7] |
| 8.69 | d, J = 4.0 Hz | 2H | Aromatic Protons | [3][7] |
| 8.35 | d, J = 8.0 Hz | 2H | Aromatic Protons | [3][7] |
| 7.85 | d, J = 4.0 Hz | 2H | Aromatic Protons | [7] |
| 4.46 | s | 3H | Methyl Protons | [7] |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum further corroborates the molecular structure.
Table 4: ¹³C NMR Spectral Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Source |
| 153.17 | Aromatic Carbon | [7] |
| 150.04 | Aromatic Carbon | [7] |
| 145.73 | Aromatic Carbon | [7] |
| 142.35 | Aromatic Carbon | [7] |
| 125.77 | Aromatic Carbon | [7] |
| 122.48 | Aromatic Carbon | [7] |
| 48.10 | Methyl Carbon | [7] |
Crystal Structure
The crystal structure of 1-Methyl-4,4'-bipyridinium iodide has been determined by X-ray crystallography.[4] The planar geometry of the bipyridinium core facilitates π-π stacking interactions, which are crucial for its application in electron transfer processes.[3]
Table 5: Crystal Structure Data
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [4] |
| Space Group | P b c a | [4] |
| a | 16.3855 Å | [4] |
| b | 7.36310 Å | [4] |
| c | 18.7465 Å | [4] |
| α, β, γ | 90° | [4] |
| Z | 8 | [4] |
Electrochemical Properties
1-Methyl-4,4'-bipyridinium iodide exhibits interesting electrochemical behavior, primarily its ability to undergo a reversible one-electron reduction to form a stable radical cation.[3] This property is central to its use in electrochromic devices and as an electron mediator.[2][8]
The reduction potential for the formation of the radical cation is approximately -0.45 V (vs. SCE).[3] Spectroelectrochemical studies, including electron paramagnetic resonance (EPR) and UV-vis-NIR spectroscopy, have shown that the spin density in the radical cation is delocalized across both pyridinium rings.[3] This delocalization is a key feature that distinguishes it from some of its 1,1'-disubstituted counterparts.[3]
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1-Methyl-4,4'-bipyridinium iodide CAS number and identifiers
An In-Depth Technical Guide to 1-Methyl-4,4'-bipyridinium iodide for Advanced Research
Introduction: Beyond a Simple Salt
1-Methyl-4,4'-bipyridinium iodide is a mono-quaternized derivative of 4,4'-bipyridine, a heterocyclic compound that serves as a fundamental building block in supramolecular chemistry and materials science.[1] Unlike its more famous, di-quaternized cousins, the viologens (also known as paraquats), this mono-methylated salt possesses a unique asymmetry that influences its electronic and structural properties.[1] Its significance in research and development stems from its pronounced redox activity, which facilitates its use as an electron acceptor and shuttle in a variety of advanced applications.[2][3] This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, tailored for professionals in chemical research and drug development.
PART 1: Chemical Identity and Core Identifiers
Precise identification is critical for regulatory compliance, literature searches, and experimental replication. 1-Methyl-4,4'-bipyridinium iodide is cataloged under several identifiers across major chemical databases.
The primary CAS Registry Number for this compound is 38873-01-7 .[2][3][4][5][6] This identifier is essential for unambiguous reference in publications and procurement. The table below summarizes the key identifiers for this compound.
| Identifier Type | Value | Source |
| CAS Registry Number | 38873-01-7 | CAS, PubChem, EvitaChem[3][4][5] |
| IUPAC Name | 1-methyl-4-pyridin-4-ylpyridin-1-ium;iodide | Vulcanchem, EvitaChem, PubChem[2][3][5] |
| Molecular Formula | C₁₁H₁₁IN₂ | Vulcanchem, EvitaChem, PubChem[2][3][5] |
| Molecular Weight | 298.12 g/mol | Vulcanchem, EvitaChem, PubChem[2][3][5] |
| Canonical SMILES | C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] | Vulcanchem, EvitaChem[2][3] |
| InChI | InChI=1S/C11H11N2.HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1 | CAS, PubChem[4][5] |
| InChIKey | FYDHONWPYXLQDF-UHFFFAOYSA-M | CAS, PubChem[4][5] |
| Other Synonyms | N-Methyl-4,4'-bipyridinium iodide; 1-Methyl-4-(4-pyridyl)pyridinium iodide | CAS Common Chemistry[4] |
| Deleted CAS Numbers | 92506-13-3, 2098641-94-0 | CAS Common Chemistry[4] |
PART 2: Physicochemical Properties and Structural Analysis
The physical and structural characteristics of 1-Methyl-4,4'-bipyridinium iodide dictate its behavior in solution and solid states, which is fundamental to its application.
Physicochemical Data
| Property | Value | Notes |
| Appearance | White to yellow crystalline solid.[3] | Color may depend on purity and age. |
| Melting Point | >240 °C[4][6] | High melting point is typical for ionic salts. |
| Solubility | Highly soluble in polar solvents (e.g., water, methanol).[3] | The ionic nature drives its solubility in polar media. |
Molecular Structure and Crystallography
The structure consists of a planar 4,4'-bipyridine core where one of the nitrogen atoms is quaternized by a methyl group, with an iodide anion balancing the charge. This planarity is a critical feature, as it facilitates intermolecular π-π stacking, a non-covalent interaction essential for efficient electron transfer in condensed phases.[2]
X-ray crystallography data available from the Crystallography Open Database (COD) under entry 4032522 reveals a primitive orthorhombic crystal system with space group P b c a.[5] This detailed structural information is invaluable for computational modeling and understanding its solid-state packing and electronic properties.
Caption: 2D structure of 1-Methyl-4,4'-bipyridinium iodide.
PART 3: Synthesis Protocol and Mechanistic Rationale
The synthesis of 1-Methyl-4,4'-bipyridinium iodide is a classic example of a nucleophilic substitution (SN2) reaction, specifically the quaternization of a tertiary amine.[3] Understanding the rationale behind the procedural steps is key to achieving a high yield and purity.
Experimental Workflow
Caption: Workflow for the synthesis of 1-Methyl-4,4'-bipyridinium iodide.
Step-by-Step Methodology and Rationale
-
Dissolution: 16 g (102 mmol) of 4,4'-bipyridine is dissolved in dichloromethane (DCM).[2]
-
Rationale: DCM is a moderately polar aprotic solvent. It effectively dissolves the non-polar starting material (4,4'-bipyridine) while also stabilizing the charged transition state of the SN2 reaction without solvating the nucleophile excessively, thus promoting favorable reaction kinetics.[3]
-
-
Reagent Addition: A solution of methyl iodide (5 mL, 80 mmol) in DCM is added dropwise to the bipyridine solution.[2]
-
Rationale: A slight excess of bipyridine is used to favor the mono-alkylation product and reduce the formation of the di-quaternized viologen byproduct. Dropwise addition helps control the reaction rate and dissipate any exothermic heat generated.
-
-
Two-Stage Reaction: The mixture is stirred at room temperature for 1 hour, followed by heating to 53°C for 2 hours.[2]
-
Rationale: The initial room temperature phase allows for controlled initiation of the reaction. Subsequent heating increases the reaction rate to drive it towards completion, ensuring a higher conversion of the starting materials.[3]
-
-
Purification: The resulting precipitate is collected via microfiltration and further purified by recrystallization.[2]
-
Rationale: Microfiltration isolates the crude solid product from the reaction solvent. Recrystallization is a powerful technique to remove unreacted starting materials and byproducts, yielding a product of high purity (25% yield reported).[2]
-
-
Structural Confirmation: The final product's identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
Rationale: NMR provides unambiguous structural confirmation. Characteristic peaks for the aromatic protons of the bipyridinium core are observed at δ 8.92 ppm, δ 8.69 ppm, and δ 8.35 ppm.[2]
-
PART 4: Core Technical Insights: Electrochemical Behavior
The most compelling feature of 1-Methyl-4,4'-bipyridinium iodide is its ability to undergo a reversible one-electron reduction to form a stable radical cation.[2] This redox activity is the foundation of its utility in electronic and electrochemical applications.
Spectroelectrochemical studies, including Electron Paramagnetic Resonance (EPR) spectroscopy, have demonstrated that in the radical cation state, the unpaired electron's spin density is delocalized across both pyridinium rings.[2] This delocalization is significant because it stabilizes the radical species and distinguishes its behavior from some constrained bipyridinium analogs where the spin density may localize on a single ring.[2] This property is crucial for applications requiring stable charge carriers.
PART 5: Applications in Research and Drug Development
The unique electrochemical properties of 1-Methyl-4,4'-bipyridinium iodide make it a valuable tool in several advanced fields.
-
Materials Science: It is employed in the development of conductive polymers and nanocomposites.[3] Its ability to act as an electron shuttle makes it a candidate for components in organic photovoltaics and electrochemical sensors.[2] For instance, its integration into sensor architectures has been shown to enhance the detection sensitivity for pollutants like heavy metals down to picomolar concentrations.[2]
-
Electrochemistry: Due to its ionic nature and redox activity, it can be used as an electrolyte or an electrochromic material in studies of electron transfer processes.[3]
-
Supramolecular Chemistry: As a derivative of 4,4'-bipyridine, it serves as a building block for creating photo- and electro-sensitive materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1]
-
Biological and Pharmaceutical Research: While direct drug development applications are less common, its ability to penetrate lipid bilayers makes it a useful probe in studies of cell membrane transport.[3] Furthermore, related pyridinium salts are being investigated as efficient coupling reagents in solid-phase peptide synthesis, a cornerstone of drug discovery and biological research.[7]
PART 6: Safety and Handling Precautions
Given these risks, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Exposure Controls: In case of skin contact, wash immediately with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention for any exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Researchers must treat this compound as potentially hazardous and consult institutional safety protocols before use.
References
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Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials. MDPI. [Link]
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1-Methyl-4,4'-bipyridinium iodide | C11H11IN2 | CID 38115. PubChem. [Link]
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4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. ChemistryViews. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 1-Methyl-4,4'-bipyridinium Iodide
This guide provides a comprehensive technical overview of the crystal structure analysis of 1-Methyl-4,4'-bipyridinium iodide, a compound of significant interest in materials science and electrochemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallographic analysis, and structural interpretation of this mono-quaternized bipyridine derivative.
Introduction: The Significance of 1-Methyl-4,4'-bipyridinium Iodide
1-Methyl-4,4'-bipyridinium iodide is a quaternary ammonium salt derived from 4,4'-bipyridine.[1][2] This class of compounds, often broadly referred to as viologens, is renowned for its pronounced redox activity and electrochromic properties.[1] The mono-quaternization of the bipyridine core imparts a unique asymmetry and reactivity profile compared to its more common di-quaternized counterpart, methyl viologen. Understanding the precise three-dimensional arrangement of the cation and its counter-ion in the crystalline state is paramount for elucidating structure-property relationships. These insights are critical for the rational design of novel materials for applications such as electron transfer mediators in organic photovoltaics, components of conductive polymers, and probes in biological systems.[1][2]
Crystal structure analysis, primarily through single-crystal X-ray diffraction, offers an unparalleled atomic-level view of the solid-state architecture. This guide will walk through the essential experimental and analytical steps to achieve and interpret the crystal structure of 1-Methyl-4,4'-bipyridinium iodide.
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The synthesis of 1-Methyl-4,4'-bipyridinium iodide is typically achieved through a straightforward quaternization reaction.[2] This process involves the nucleophilic attack of one of the pyridyl nitrogen atoms of 4,4'-bipyridine on an electrophilic methyl group, provided by methyl iodide.[1][2] The choice of solvent and reaction conditions is critical to optimize the yield and purity of the mono-quaternized product while minimizing the formation of the di-quaternized species.
Field-Proven Synthetic Protocol
A reliable method for the synthesis is outlined below:[2]
-
Reactants: 4,4'-bipyridine and methyl iodide.[2]
-
Solvent: Dichloromethane (DCM) is an effective solvent for this reaction.[2]
-
Procedure:
-
Dissolve 4,4'-bipyridine in dichloromethane.
-
Add methyl iodide dropwise to the solution, also dissolved in dichloromethane.[2]
-
Stir the reaction mixture at room temperature for approximately one hour.[2]
-
Heat the mixture to a moderate temperature (e.g., 53°C) for an additional two hours to drive the reaction to completion.[2]
-
-
Purification: The resulting product can be purified by microfiltration and subsequent recrystallization to obtain a white to yellow crystalline solid.[1][2]
Obtaining Single Crystals for X-ray Diffraction
The growth of diffraction-quality single crystals is often the most challenging step. For ionic compounds like 1-Methyl-4,4'-bipyridinium iodide, which is highly soluble in polar solvents, slow evaporation or controlled cooling are effective techniques.[1]
Step-by-Step Crystallization Protocol:
-
Prepare a saturated solution of the purified 1-Methyl-4,4'-bipyridinium iodide in a suitable polar solvent, such as methanol or water, at a slightly elevated temperature.[1]
-
Filter the hot solution to remove any particulate impurities.
-
Allow the solution to cool slowly to room temperature.
-
To further control the crystallization rate, the vessel can be placed in a larger, sealed container with a small amount of a more volatile anti-solvent (e.g., diethyl ether). The slow diffusion of the anti-solvent vapor into the primary solvent will gradually decrease the solubility of the compound, promoting the formation of well-ordered crystals.
-
Harvest the resulting single crystals carefully for mounting.
Single-Crystal X-ray Diffraction Analysis: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Crystallographic Data for 1-Methyl-4,4'-bipyridinium Iodide
The crystallographic data for 1-Methyl-4,4'-bipyridinium iodide has been deposited in the Crystallography Open Database (COD).[3] The key parameters from this deposition are summarized in the table below.
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [3] |
| Space Group | P b c a | [3] |
| Unit Cell Dimensions | ||
| a | 16.3855 Å | [3] |
| b | 7.36310 Å | [3] |
| c | 18.7465 Å | [3] |
| α, β, γ | 90°, 90°, 90° | [3] |
| Volume | 2257.9 ų | Calculated |
| Z | 8 | [3] |
| Residual Factor (R) | 0.0369 | [3] |
Structural Insights and Interpretation
The solved crystal structure reveals several key features of 1-Methyl-4,4'-bipyridinium iodide in the solid state.
Molecular Geometry
The 1-methyl-4,4'-bipyridinium cation consists of two pyridine rings linked by a C-C bond. One of the nitrogen atoms is quaternized by a methyl group. X-ray crystallography of related bipyridinium derivatives often reveals a planar or near-planar geometry of the bipyridinium core, which is crucial for facilitating π-π stacking interactions.[2] The positive charge is localized on the methylated pyridine ring. The iodide anion exists as a discrete counter-ion.
Crystal Packing and Intermolecular Interactions
The arrangement of cations and anions in the crystal lattice is governed by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. In the case of 1-Methyl-4,4'-bipyridinium iodide, the primary interactions are the electrostatic attractions between the positively charged bipyridinium cation and the negatively charged iodide anion.
Furthermore, weak C-H···I hydrogen bonds are likely to be present, where the hydrogen atoms of the bipyridinium ring interact with the iodide anions. The planar nature of the bipyridinium cation also allows for potential π-π stacking interactions between adjacent cations, which can influence the electronic properties of the material.[2]
The following diagram illustrates the key intermolecular interactions within the crystal lattice:
Caption: Intermolecular Interactions in the Crystal Lattice.
Conclusion and Future Directions
The crystal structure analysis of 1-Methyl-4,4'-bipyridinium iodide provides fundamental insights into its solid-state properties. The orthorhombic crystal system and the specific arrangement of ions in the lattice, stabilized by a network of electrostatic and weaker interactions, are key to understanding its behavior in various applications. This detailed structural knowledge serves as a foundation for further research, including computational modeling of its electronic properties, the design of new derivatives with tailored functionalities, and the exploration of its potential in advanced materials and devices. The ability to substitute the iodide counter-ion with other anions also opens up avenues for tuning the compound's solubility and redox potentials for specific applications.[2]
References
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PubChem. (n.d.). 1-Methyl-4,4'-bipyridinium iodide. Retrieved from [Link]
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The Definitive Guide to the Electrochemical Properties of Mono-Quaternized Bipyridines for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive exploration of the electrochemical properties of mono-quaternized bipyridines, also known as monoquats. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, redox behavior, and analytical methodologies crucial for harnessing the potential of these versatile heterocyclic compounds. We will explore the nuances of their electrochemical characteristics, underpinned by field-proven insights and authoritative references, to empower your research and development endeavors.
The Understated Significance of Mono-Quaternized Bipyridines
Mono- and di-quaternized 4,4'-bipyridine derivatives are a class of heterocyclic compounds that have garnered significant interest across various scientific disciplines.[1][2] Their utility is primarily anchored in two key features: their pronounced redox activity and their electrochromic capabilities.[1][2][3][4] While their di-quaternized counterparts, the viologens, have been extensively studied, mono-quaternized bipyridines present a unique and often underexplored electrochemical profile. Their asymmetric nature, with one quaternized and one unquaternized nitrogen atom, leads to distinct electronic properties that are highly sensitive to their molecular environment.
These compounds are not merely chemical curiosities; they are pivotal components in the design of multifunctional materials.[2] Their ability to participate in reversible redox reactions makes them attractive for applications ranging from catalysis to the development of novel drug delivery systems and biosensors.[5][6] In drug discovery, understanding the structure-activity relationship (SAR) is paramount, and for mono-quaternized bipyridines, their electrochemical behavior is a critical descriptor in quantitative structure-activity relationship (QSAR) models.[7][8][9]
The Electron's Dance: Unraveling the Redox Behavior
The electrochemical heart of a mono-quaternized bipyridine lies in its ability to accept and donate electrons in a controlled manner. This redox activity is readily investigated using techniques such as cyclic voltammetry.
The First Reduction: A Gateway to Radical Chemistry
Upon the application of a negative potential, a mono-quaternized bipyridine undergoes a one-electron reduction to form a stable radical cation. This process is typically reversible and is the cornerstone of the rich electrochemistry of these molecules. The ease of this reduction is influenced by a variety of factors, including the nature of the substituent on the quaternized nitrogen and the solvent environment.[10][11]
The formation of the radical cation is often accompanied by a dramatic color change, a phenomenon known as electrochromism.[1][2] This property is not only visually striking but also provides a powerful spectroscopic handle for monitoring the redox state of the molecule.
Factors Influencing Redox Potentials
The redox potential of a mono-quaternized bipyridine is not a fixed value but rather a tunable parameter. This tunability is what makes these compounds so versatile. Key factors that influence the redox potential include:
-
The Parent Bipyridine Scaffold: The isomeric nature of the bipyridine core (e.g., 4,4'- vs. 2,2'-bipyridine) significantly affects the reversibility of the redox processes.[10][11] The 4,4'-bipyridine scaffold is often preferred for its well-behaved electrochemistry.[10][11]
-
N-Alkylation and Substituents: The nature of the alkyl or aryl group attached to the quaternized nitrogen has a profound impact on the electronic properties and, consequently, the redox potential.[10][11] Electron-withdrawing groups will generally make the reduction more favorable (less negative potential), while electron-donating groups will have the opposite effect.
-
Solvent and Electrolyte: The polarity of the solvent and the nature of the supporting electrolyte can influence the stability of the charged species and shift the observed redox potentials.[10][11]
-
Planarity: The dihedral angle between the two pyridine rings can affect the extent of electronic communication and thus the redox properties.[1]
| Compound/Substituent | First Reduction Potential (V vs. reference electrode) | Notes | Reference |
| N-methyl-4,4'-bipyridinium | Varies with solvent and reference | The foundational mono-quaternized bipyridine. | [12] |
| N-aryl-4,4'-bipyridinium | Generally less negative than alkyl-substituted | Aryl groups can modulate the electronic properties through resonance and inductive effects. | [12] |
| N-(sulfonatopropyl)-4,4'-bipyridinium | Influenced by the charged sulfonate group | The presence of charged or polar functional groups can significantly alter solubility and redox behavior. | [10][11] |
Note: The exact redox potentials are highly dependent on experimental conditions (solvent, electrolyte, reference electrode). The values presented here are for illustrative purposes to show general trends.
Experimental Masterclass: From Synthesis to Electrochemical Analysis
A deep understanding of the electrochemical properties of mono-quaternized bipyridines necessitates robust and reproducible experimental protocols. This section provides a detailed guide to the synthesis and electrochemical characterization of these compounds.
Synthesis of Mono-Quaternized Bipyridines: A Step-by-Step Protocol
The synthesis of mono-quaternized bipyridines is typically achieved through the direct N-alkylation of a bipyridine.[10][11] The following is a representative protocol for the synthesis of N-methyl-4,4'-bipyridinium iodide.
Materials:
-
4,4'-Bipyridine
-
Methyl iodide
-
Anhydrous acetonitrile
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,4'-bipyridine in a minimal amount of anhydrous acetonitrile under an inert atmosphere.
-
Addition of Alkylating Agent: While stirring, slowly add a stoichiometric equivalent of methyl iodide to the solution.
-
Reaction: Gently reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, allow the reaction to cool to room temperature. The mono-quaternized product, being a salt, will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and wash with cold acetonitrile to remove any unreacted starting materials. The product can be further purified by recrystallization.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
This general procedure can be adapted for the synthesis of a wide variety of mono-quaternized bipyridines by using different alkylating agents.[13]
Cyclic Voltammetry: A Window into Redox Activity
Cyclic voltammetry (CV) is the cornerstone technique for investigating the redox properties of mono-quaternized bipyridines. The following protocol outlines the key steps for performing a CV experiment in a non-aqueous electrolyte.
Experimental Setup:
-
Potentiostat: A potentiostat is used to control the potential of the working electrode and measure the resulting current.
-
Electrochemical Cell: A three-electrode cell is typically used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).[14]
-
Solvent and Electrolyte: A dry, aprotic solvent such as acetonitrile or dichloromethane is commonly used, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure sufficient conductivity.[15][16]
-
Inert Atmosphere: The experiment should be conducted under an inert atmosphere to prevent the interference of oxygen.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of the mono-quaternized bipyridine (typically 1-5 mM) in the electrolyte solution.
-
De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in a suitable solvent to remove any residual polishing material.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the reference electrode tip is positioned close to the working electrode.
-
Data Acquisition:
-
Set the initial and final potentials to encompass the redox event of interest.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting current.
-
Perform multiple scans to ensure reproducibility.
-
-
Data Analysis:
-
Determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc).
-
Calculate the half-wave potential (E1/2 = (Epa + Epc)/2), which is a good approximation of the standard redox potential.
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Investigate the effect of scan rate on the peak currents to confirm diffusion-controlled behavior (a linear relationship between ip and the square root of the scan rate is expected for a diffusion-controlled process).
-
Spectroelectrochemistry: Merging Color and Current
Spectroelectrochemistry combines the principles of electrochemistry and spectroscopy to provide simultaneous information about the electrochemical and optical properties of a molecule.[17] This is particularly valuable for studying the electrochromic mono-quaternized bipyridines.
Experimental Setup:
-
Spectroelectrochemical Cell: A specialized cell that allows for both electrochemical measurements and the passage of a light beam through the solution adjacent to the working electrode is required. Optically transparent electrodes (e.g., indium tin oxide (ITO) coated glass) are often used.[18]
-
Spectrophotometer: A UV-Vis spectrophotometer is used to record the absorption spectra of the species generated at the electrode surface.
-
Potentiostat: To control the potential of the working electrode.
Procedure:
-
Cell Setup: Assemble the spectroelectrochemical cell with the sample solution and electrodes.
-
Initial Spectrum: Record the UV-Vis spectrum of the solution at the initial potential where no redox reaction occurs.
-
Potential Step and Spectral Acquisition: Apply a potential at which the mono-quaternized bipyridine is reduced to its radical cation. Simultaneously, record the UV-Vis spectra at regular time intervals to monitor the formation of the colored species.
-
Data Correlation: Correlate the changes in the absorption spectrum with the applied potential and the measured current to gain a comprehensive understanding of the electrochromic process.[3]
Bridging the Gap: Applications in Drug Development and Beyond
The unique electrochemical properties of mono-quaternized bipyridines make them promising candidates for various applications, particularly in the realm of drug development and biosensing.
QSAR and Drug Design
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity.[8][9][19] The redox potential of a mono-quaternized bipyridine can serve as a critical descriptor in QSAR studies. For instance, the ability of a drug molecule to undergo redox cycling can be related to its therapeutic efficacy or its toxicity. By systematically modifying the structure of a mono-quaternized bipyridine and measuring its redox potential, researchers can build predictive QSAR models to guide the design of new drug candidates with optimized activity and safety profiles.
Biosensing Applications
The redox activity of mono-quaternized bipyridines can be harnessed for the development of electrochemical biosensors.[6] For example, a mono-quaternized bipyridine can be functionalized with a biorecognition element (e.g., an enzyme or an antibody). The binding of a target analyte to the biorecognition element can induce a change in the local environment of the mono-quaternized bipyridine, leading to a measurable change in its redox potential or current. This principle can be used to design sensitive and selective biosensors for a wide range of clinically relevant analytes.
Antimicrobial Activity
Quaternary ammonium compounds, in general, are known for their antimicrobial properties.[20] The specific structural and electronic features of mono-quaternized bipyridines can be tailored to enhance their antibacterial or antifungal activity.[21] Their electrochemical properties can play a role in their mechanism of action, potentially through the generation of reactive oxygen species or by disrupting cellular electron transport chains.
Visualizing the Concepts
To further elucidate the concepts discussed in this guide, the following diagrams provide a visual representation of the key structures and processes.
Caption: General structure of a mono-quaternized 4,4'-bipyridine.
Caption: Reversible one-electron reduction of a mono-quaternized bipyridine.
Caption: A typical workflow for a cyclic voltammetry experiment.
Conclusion: A Call to Exploration
Mono-quaternized bipyridines represent a fascinating and highly tunable class of electroactive molecules. Their unique electrochemical properties, coupled with their synthetic accessibility, position them as powerful tools for researchers and drug development professionals. This guide has provided a comprehensive overview of their core electrochemical principles, detailed experimental protocols, and a glimpse into their burgeoning applications. By understanding and harnessing the intricate dance of electrons within these molecules, the scientific community can unlock new avenues for innovation in materials science, catalysis, and medicine. The journey into the electrochemical world of mono-quaternized bipyridines is one of immense potential, and we encourage you to embark on this exciting exploration.
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Introduction: The Significance of Mono-Quaternized Bipyridinium Salts in Redox Chemistry
An In-Depth Technical Guide to the Redox Potential of 1-Methyl-4,4'-bipyridinium Iodide
1-Methyl-4,4'-bipyridinium iodide, a mono-quaternized derivative of 4,4'-bipyridine, stands as a molecule of significant interest in the fields of electrochemistry, materials science, and bio-electrocatalysis.[1][2] Its chemical structure, consisting of a methylated pyridinium ring linked to a pyridine ring, imparts a unique set of electrochemical properties centered around a well-defined and reversible redox event.[3][4] Unlike its more famous cousin, the di-quaternized 1,1'-dimethyl-4,4'-bipyridinium (Methyl Viologen), this mono-quat species offers a distinct redox potential and behavior, making it a valuable tool for researchers and developers.[1]
This guide, prepared for an audience of scientific professionals, delves into the core principles governing the redox potential of 1-Methyl-4,4'-bipyridinium iodide. We will move beyond simple data reporting to explore the underlying molecular mechanisms, provide a robust framework for its experimental determination, and discuss the critical factors that influence its electrochemical signature. The objective is to provide a comprehensive and authoritative resource grounded in established scientific literature.
Section 1: The Molecular Basis of Redox Activity
The electrochemical behavior of 1-Methyl-4,4'-bipyridinium iodide is intrinsically linked to its molecular architecture. The permanent positive charge on the methylated nitrogen atom renders the bipyridinium system electron-deficient and thus susceptible to reduction.
The One-Electron Reduction Pathway
The primary redox event is a reversible one-electron reduction of the 1-methyl-4,4'-bipyridinium cation (Monoquat Cation, MQ⁺) to form a stable, neutral radical.[3][4] This process can be represented as:
MQ⁺ + e⁻ ⇌ MQ•
This transformation is the cornerstone of its utility as an electron shuttle. The 4,4'-linkage between the pyridine rings is crucial for the stability of the resulting radical species. Upon reduction, the unpaired electron is not confined to a single ring but is delocalized across the entire π-conjugated system of both rings.[3][4] This delocalization significantly lowers the energy of the radical, contributing to the reversibility of the redox couple. This contrasts sharply with isomers where steric hindrance may prevent the planarity required for effective conjugation.[1][2]
Spin Delocalization and Dimerization
Spectroelectrochemical studies, including electron paramagnetic resonance (EPR), have confirmed that the spin density in the radical cation is distributed across both pyridinium rings.[3][4] This delocalization is a key feature that stabilizes the radical and facilitates the formation of π-dimers in a singlet state, another characteristic of the 4,4'-bipyridinium system.[3][4]
Section 2: Quantitative Analysis of the Redox Potential
The formal redox potential (E°') is the most critical quantitative parameter describing a redox-active species. For 1-Methyl-4,4'-bipyridinium iodide, the reported values can vary based on the experimental conditions, particularly the reference electrode used.
A key value for the first reduction potential has been reported as -0.45 V versus a Saturated Calomel Electrode (SCE) .[3][4] It is imperative for researchers to note the reference electrode when comparing literature values, as this is a frequent source of discrepancy. For context, the closely related Methyl Viologen has a reported normal potential of -0.446 V versus the Normal Hydrogen Electrode (NHE) .[5][6]
| Compound | First Reduction Potential (E°' or Ered,1) | Reference Electrode | Source |
| 1-Methyl-4,4'-bipyridinium | -0.45 V | SCE | EvitaChem[4], Vulcanchem[3] |
| Methyl Viologen (comparative) | -0.446 V | NHE | Michaelis, L. (1933)[5][6] |
| Methyl Viologen (comparative) | -0.67 V | Ag/AgCl | Chemical Science (RSC)[7] |
Factors Influencing Redox Potential: The measured potential is not an immutable constant. It is influenced by a confluence of factors that must be controlled and reported for reproducible science.
-
Solvent System: The polarity and coordinating ability of the solvent can stabilize the charged cation and the neutral radical to different extents, thereby shifting the potential. Studies have investigated bipyridinium salts in both protic and aprotic solvents, noting changes in redox behavior.[8]
-
Counter-Ion Effects: While often considered a "spectator," the iodide ion can interact with the bipyridinium cation and its reduced form. Studies have shown that iodide can adsorb onto electrode surfaces and form specific species with the radical cation, subtly influencing the electrochemical response.[9] The anion can also be deliberately exchanged to tune solubility and redox properties for specific applications.[3]
-
Supporting Electrolyte: The choice and concentration of the supporting electrolyte affect the solution's conductivity and the structure of the electrochemical double layer at the electrode surface, which can impact measured potentials.[1][2][10][11]
Section 3: Authoritative Protocol for Experimental Determination
Cyclic Voltammetry (CV) is the definitive technique for characterizing the redox potential and electrochemical behavior of 1-Methyl-4,4'-bipyridinium iodide.[2][12] A properly executed CV experiment provides not only the formal potential but also insights into the reaction's reversibility and kinetics.
The Rationale of the Three-Electrode System
A three-electrode setup is non-negotiable for accurate redox potential measurements.
-
Working Electrode (e.g., Glassy Carbon, Platinum): This is the electrode where the reduction of interest occurs. Its potential is precisely controlled by the potentiostat.
-
Reference Electrode (e.g., SCE, Ag/AgCl): This electrode provides a stable, constant potential against which the working electrode's potential is measured. Crucially, negligible current flows through it, preserving its potential.
-
Counter (or Auxiliary) Electrode (e.g., Platinum Wire): This electrode completes the circuit, allowing current to flow between it and the working electrode. Its role is to ensure that the current does not pass through and polarize the reference electrode.
Step-by-Step Experimental Protocol
1. Materials and Reagents:
-
1-Methyl-4,4'-bipyridinium iodide (≥98% purity)
-
Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous electrochemical grade. The choice is critical; aprotic solvents prevent complications from proton-coupled electron transfer.[8]
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar non-coordinating salt. This is required to ensure solution conductivity and minimize uncompensated resistance (iR drop).
-
Inert Gas: Argon or Nitrogen (high purity). Oxygen is electroactive and its reduction can interfere with the voltammogram.
2. Instrumentation:
-
Potentiostat with CV software.
-
Electrochemical cell.
-
Working Electrode: 3 mm diameter Glassy Carbon Electrode (GCE). Polish with alumina slurry and sonicate before each use to ensure a clean, reproducible surface.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or a non-aqueous Ag/Ag⁺ reference electrode. If using an aqueous reference, a salt bridge is necessary to prevent water contamination.
-
Counter Electrode: Platinum wire or gauze.
3. Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of 1-Methyl-4,4'-bipyridinium iodide in the chosen solvent containing 0.1 M supporting electrolyte.
-
Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the analyte solution. Ensure the tip of the reference electrode is positioned close to the working electrode surface to minimize iR drop.
-
Deoxygenation: Purge the solution with the inert gas for 15-20 minutes to thoroughly remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial potential to 0.0 V.
-
Set the switching potential to approximately -0.8 V (sufficiently negative to observe the full reduction wave).
-
Set the final potential back to 0.0 V.
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to probe the system's kinetics. A scan rate of 100 mV/s is a standard starting point.
-
-
Data Acquisition: Record the resulting cyclic voltammogram (current vs. potential).
4. Data Interpretation (Self-Validating System):
-
Identify Peaks: The scan will show a cathodic (reduction) peak (Ipc) on the forward sweep and an anodic (oxidation) peak (Ipa) on the reverse sweep.
-
Determine Formal Potential (E°'): Calculate the formal potential as the midpoint of the cathodic and anodic peak potentials: E°' = (Epc + Epa) / 2 .
-
Assess Reversibility:
-
Peak Separation (ΔEp): For a reversible one-electron process, the theoretical peak separation (ΔEp = |Epa - Epc|) is approximately 59 mV at 25°C. Values close to this indicate fast electron transfer kinetics.
-
Peak Current Ratio: For a stable, reversible system, the ratio of the anodic to cathodic peak currents (|Ipa/Ipc|) should be equal to 1. A ratio less than 1 suggests a follow-up chemical reaction consuming the reduced species.
-
Conclusion: A Versatile Redox Mediator
1-Methyl-4,4'-bipyridinium iodide is a well-behaved redox-active compound characterized by a reversible one-electron reduction at approximately -0.45 V vs. SCE. The stability of its radical product, conferred by extensive π-delocalization, is a hallmark of the 4,4'-bipyridinium scaffold. Understanding its redox potential is fundamental to its application as an electron transfer agent in diverse fields, from bio-catalysis to the development of advanced materials like redox flow batteries.[1][2][3][7] The methodologies and principles outlined in this guide provide the necessary framework for researchers to confidently and accurately characterize this important molecule, ensuring the integrity and reproducibility of their scientific investigations.
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Electrochemical Properties of N-Methyl-2,2'-bipyridinium Iodide and N,N'. ResearchGate. [Link]
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An In-depth Technical Guide to the Toxicological Profile of Bipyridinium Compounds
Abstract
Bipyridinium compounds, most notably the herbicides Paraquat and Diquat, represent a class of highly toxic quaternary ammonium compounds.[1] Their widespread use in agriculture is contrasted by their significant risk to human health, characterized by high morbidity and a mortality rate exceeding 50% following acute ingestion.[2] This guide provides a comprehensive technical overview of the toxicological profile of bipyridinium compounds, designed for researchers, toxicologists, and drug development professionals. We will delve into the fundamental mechanisms of toxicity, organ-specific effects, toxicokinetics, clinical management, and key experimental protocols. The central mechanism of toxicity revolves around a futile redox cycle that generates vast quantities of reactive oxygen species (ROS), leading to catastrophic cellular damage, multi-organ failure, and, in the case of Paraquat, progressive and fatal pulmonary fibrosis.[2][3] Understanding these complex pathways is paramount for the development of effective diagnostic and therapeutic strategies.
Introduction: The Bipyridinium Dichotomy
Bipyridinium compounds are organic, redox-active heterocyclic compounds.[4] The two most prominent members are Paraquat (N,N′-dimethyl-4,4′-bipyridinium dichloride) and Diquat (1,1′-ethylene-2,2′-bipyridinium dibromide).[3][4] While invaluable as potent, quick-acting, non-selective contact herbicides, their chemical properties render them extremely hazardous to non-target species, including humans.[4]
-
Paraquat (Methyl Viologen): Known for its high acute toxicity, with an oral LD50 in rats of approximately 100 mg/kg.[1] In humans, ingestion of as little as 10-15 mL of a 20% solution can be lethal.[1][5] Its defining toxicological feature is its selective accumulation in lung tissue, leading to the development of irreversible pulmonary fibrosis.[2][4]
-
Diquat: While structurally similar, Diquat is generally considered slightly less toxic than Paraquat.[5] It does not accumulate in the lungs to the same extent, and its primary target organs include the kidneys and the central nervous system, where it can cause significant neurological damage.[6][7]
The toxicity of these compounds arises from their ability to accept electrons and then react with molecular oxygen, initiating a devastating cascade of oxidative stress.[3][8]
The Engine of Toxicity: Mechanism of Action
The cornerstone of bipyridinium toxicity is a relentless, self-propagating process known as redox cycling . This process transforms the stable dication into a highly reactive radical, which then generates superoxide radicals, driving cellular damage.
The Futile Cycle of Redox Cycling
The causality behind this destructive process is as follows:
-
Reduction: The bipyridinium dication (e.g., Paraquat²⁺) has a low redox potential and readily accepts a single electron from cellular reducing equivalents, primarily NADPH, via enzymes like NADPH-cytochrome P450 reductase. This converts it into a monocation radical (Paraquat⁺•).
-
Re-oxidation: This radical is unstable and rapidly reacts with molecular oxygen (O₂), donating its acquired electron to form the superoxide anion radical (O₂⁻•). This step regenerates the original Paraquat²⁺ dication.
-
Propagation: The regenerated Paraquat²⁺ is now free to accept another electron, perpetuating the cycle. This futile cycle consumes vast amounts of cellular NADPH, depleting the cell's primary defense against oxidative stress, while continuously generating a massive flux of superoxide radicals.
// Nodes PQ2 [label="Paraquat²⁺ (Dication)", fillcolor="#F1F3F4", fontcolor="#202124"]; NADPH [label="NADPH", fillcolor="#FBBC05", fontcolor="#202124"]; NADP [label="NADP⁺", fillcolor="#FBBC05", fontcolor="#202124"]; P450 [label="NADPH-Cytochrome\nP450 Reductase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PQ1 [label="Paraquat⁺• (Radical)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O₂ (Molecular Oxygen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O2_rad [label="O₂⁻• (Superoxide Radical)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SOD [label="Superoxide\nDismutase (SOD)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; H2O2 [label="H₂O₂ (Hydrogen Peroxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OH_rad [label="•OH (Hydroxyl Radical)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDamage [label="Lipid Peroxidation\nMitochondrial Damage\nDNA Damage\nApoptosis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges NADPH -> P450 [label=" Provides e⁻"]; P450 -> NADP; PQ2 -> PQ1 [label=" Reduction (gains e⁻)"]; P450 -> PQ1 [style=dashed]; PQ1 -> PQ2 [label=" Re-oxidation (loses e⁻)"]; PQ1 -> O2_rad [label=" Transfers e⁻"]; O2 -> O2_rad; O2_rad -> H2O2 [label=" Dismutation"]; SOD -> H2O2 [style=dashed]; H2O2 -> OH_rad [label=" Fenton Reaction\n(with Fe²⁺)"]; O2_rad -> CellDamage [label=" Oxidative\nStress"]; OH_rad -> CellDamage [label=" Oxidative\nStress"]; } } Caption: Redox cycling mechanism of Paraquat toxicity.
Downstream Consequences of Oxidative Stress
The massive production of superoxide and its highly reactive downstream products, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), overwhelms cellular antioxidant defenses, leading to:
-
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that compromises membrane integrity, leading to cell lysis.[2][7]
-
Mitochondrial Damage: Mitochondria are both a source and a target of ROS. Paraquat-induced oxidative stress damages mitochondrial membranes and DNA, impairs ATP production, and can trigger the intrinsic apoptotic pathway.[4][9][10]
-
Inflammation and Apoptosis: Oxidative stress activates pro-inflammatory signaling pathways, such as NF-κB, and induces programmed cell death (apoptosis).[2] This contributes to the tissue damage and fibrosis seen in poisoning.[11]
Toxicokinetics: A Tale of Two Organs
The distinct clinical profiles of Paraquat and Diquat poisoning are largely dictated by their differing toxicokinetics.
| Parameter | Paraquat | Diquat |
| Absorption | Rapid but incomplete oral absorption.[2][12] Dermal absorption is slow unless skin is abraded.[13] | Similar to Paraquat, with poor gastrointestinal absorption.[6] |
| Distribution | Rapidly distributed to most organs. Critically, it undergoes active uptake into lung alveolar epithelial cells via the polyamine transport system, leading to high concentrations.[2][4] | Does not selectively accumulate in the lungs. Higher concentrations may be found in the kidneys and gastrointestinal tract.[6][7] |
| Metabolism | Largely unmetabolized. Its toxicity stems from the parent compound's redox cycling.[2] | Also largely unmetabolized and exerts toxicity as the parent compound.[3] |
| Excretion | Primarily eliminated unchanged in the urine within 12-24 hours, if renal function is intact.[2][12] The slow elimination from the lungs acts as a persistent reservoir.[2] | Primarily renal excretion.[14] |
Organ-Specific Toxicity and Clinical Manifestations
Ingestion is the most common and dangerous route of exposure.[15] The clinical course is often divided into phases, reflecting the progression from local corrosive effects to systemic organ failure.
Paraquat Poisoning
-
Phase 1 (Hours to Days): Characterized by severe gastrointestinal corrosive injury, including painful ulcerations of the mouth, pharynx, and esophagus.[13][16] This is often accompanied by nausea, vomiting, and abdominal pain. Acute kidney and liver injury are common.[2]
-
Phase 2 (Days to Weeks): The hallmark of this phase is progressive pulmonary toxicity. Patients develop an acute alveolitis, which transitions into extensive pulmonary fibrosis.[2][17] This fibrosis obliterates normal lung architecture, leading to severe hypoxia and death from asphyxiation, typically between 7 and 14 days post-ingestion.[6][9]
Diquat Poisoning
-
Gastrointestinal and Renal Effects: Similar to paraquat, diquat causes corrosive GI effects and acute kidney injury.[7][18]
-
Central Nervous System (CNS) Toxicity: A key differentiator from paraquat is Diquat's neurotoxicity.[6] Severe poisoning can lead to irritability, disorientation, seizures, coma, and death.[18] This is a prominent feature not typically seen with Paraquat.
Diagnosis and Clinical Management
Rapid diagnosis and intervention are critical, though the prognosis for significant ingestions remains grim.[16]
Diagnostic Approaches
-
Clinical History: A history of exposure is the primary diagnostic tool.
-
Qualitative Urine Test: A simple, rapid test using sodium dithionite can confirm the presence of bipyridiniums. A color change to blue for Paraquat or green for Diquat indicates a poor prognosis.[2][14]
-
Quantitative Analysis: Plasma and urine concentrations can be measured using methods like high-performance liquid chromatography (HPLC) or LC-MS/MS to prognosticate.[19][20] However, these methods are not always readily available.
Management Strategies
There is no specific antidote for bipyridinium poisoning.[16] Treatment is aggressive and primarily supportive.
-
Decontamination:
-
Skin and Eye: Immediate removal of contaminated clothing and thorough washing of the skin with soap and water.[15][21]
-
Gastrointestinal: Prompt administration of an adsorbent like activated charcoal or Fuller's earth is recommended to bind the toxin in the gut.[12][15][22] Gastric lavage is generally contraindicated due to the risk of esophageal perforation.[2][12]
-
-
Supportive Care:
-
Fluid and Electrolyte Management: Aggressive fluid resuscitation is crucial to manage shock and support renal function.[22]
-
Oxygen Therapy: This is a critical and counterintuitive aspect of management. Supplemental oxygen should be used cautiously and only for confirmed, severe hypoxemia (e.g., SpO₂ < 88-90%), as it can exacerbate the redox cycling and accelerate lung damage.[15][21]
-
-
Enhanced Elimination:
-
Investigational Therapies:
-
Antioxidants: High-dose N-acetylcysteine, Vitamin C, and Vitamin E have been used to counteract oxidative stress, but evidence for their efficacy is limited.[14][16]
-
Immunosuppression: Corticosteroids and cyclophosphamide have been used to dampen the inflammatory response that contributes to pulmonary fibrosis, but their benefit remains unproven.[2]
-
// Connections Decon -> Support; Support -> Oxygen; Support -> Elimination; Support -> Monitor; Monitor -> Outcome; } } Caption: Clinical management workflow for bipyridinium poisoning.
Experimental Protocols for Toxicological Assessment
Evaluating the toxicity of bipyridinium compounds or potential therapeutics requires robust and validated experimental models.
Protocol: In Vitro Assessment of Paraquat-Induced Oxidative Stress
Objective: To quantify the generation of intracellular reactive oxygen species (ROS) in a human lung epithelial cell line (e.g., A549) following Paraquat exposure.
Causality: This assay directly measures the primary mechanistic event—ROS production—driven by Paraquat's redox cycling. The choice of A549 cells is relevant due to their alveolar epithelial origin, the primary target of Paraquat in vivo.
Methodology:
-
Cell Culture: Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) to 80-90% confluency in a 96-well black, clear-bottom plate.
-
Loading with Fluorescent Probe:
-
Remove culture media and wash cells once with warm PBS.
-
Incubate cells with 5 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent (DCF) upon oxidation by ROS.
-
-
Treatment:
-
Remove the DCFH-DA solution and wash cells once with PBS.
-
Add fresh media containing varying concentrations of Paraquat (e.g., 0, 100, 250, 500 µM).
-
Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control (media only).
-
-
Measurement:
-
Immediately measure fluorescence at time 0 using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Incubate the plate at 37°C and take readings at subsequent time points (e.g., 1, 2, 4, 6 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of each well to the time 0 reading.
-
Express data as Relative Fluorescence Units (RFU) or fold-change over the vehicle control.
-
Self-Validation: The inclusion of a vehicle control establishes the baseline fluorescence, while the H₂O₂ positive control confirms that the probe and cellular system can respond to an oxidative challenge. A dose-response curve for Paraquat demonstrates causality.
Conclusion and Future Directions
Bipyridinium compounds remain a significant global health concern due to their extreme toxicity and the lack of effective antidotes. The core toxicological mechanism—relentless redox cycling leading to overwhelming oxidative stress—is well-established. This process results in multi-organ failure, with Paraquat uniquely causing fatal pulmonary fibrosis through selective uptake into lung cells. Current management is centered on rapid decontamination and intensive supportive care, with a crucial emphasis on restrictive oxygen therapy.
Future research must focus on developing targeted therapeutic interventions. Strategies aimed at inhibiting the polyamine transport system to block Paraquat's entry into the lungs, novel and more potent antioxidants, and therapies that can halt or reverse the fibrotic process are urgently needed. A deeper understanding of the signaling pathways that link the initial oxidative burst to the downstream inflammatory and fibrotic responses will be key to identifying new drug targets and improving outcomes for patients with this devastating poisoning.
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- Diquat Poisoning: Care Management and Medico-Legal Implications. (2025). ResearchGate.
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- The herbicide paraquat-induced molecular mechanisms in the development of acute lung injury and lung fibrosis. (2017). Taylor & Francis Online.
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The Mechanism of Action of Electron Acceptors: A Technical Guide for Researchers
This guide provides an in-depth exploration of the mechanism of action of electron acceptors, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a synthesized understanding grounded in established scientific principles and field-proven experimental insights. Here, we delve into the fundamental roles of electron acceptors in biological and pharmacological contexts, detail the methodologies to investigate their function, and provide practical examples of their application in drug development.
Section 1: The Core Principle of Electron Acceptance: Driving Redox Reactions
An electron acceptor is a chemical entity that gains electrons from another compound, thereby becoming reduced in a redox reaction.[1][2] These molecules are fundamental to countless biological and chemical processes, acting as the driving force for energy conversion and metabolic pathways. The propensity of a molecule to accept electrons is quantified by its standard reduction potential (E°') , with a more positive value indicating a greater affinity for electrons.[1]
In biological systems, the transfer of electrons from an electron donor to an electron acceptor is the basis of cellular respiration. This process is elegantly orchestrated within the electron transport chain (ETC) located in the inner mitochondrial membrane. Here, a series of protein complexes facilitate the sequential transfer of electrons, ultimately to a terminal electron acceptor.[3] In aerobic respiration, this terminal acceptor is molecular oxygen (O₂), which is reduced to water. This electron flow is coupled to the pumping of protons across the membrane, generating a proton-motive force that drives the synthesis of ATP, the cell's primary energy currency.
Beyond oxygen, a host of other molecules serve as crucial electron acceptors in various metabolic pathways. Key examples include:
-
Nicotinamide Adenine Dinucleotide (NAD⁺): A central coenzyme in metabolism, accepting electrons during glycolysis and the citric acid cycle to form NADH.
-
Flavin Adenine Dinucleotide (FAD): Another vital coenzyme that accepts electrons in the citric acid cycle and beta-oxidation of fatty acids, forming FADH₂.
-
Quinones: A class of organic compounds that act as mobile electron carriers within the ETC, shuttling electrons between protein complexes.[4]
The ability to accept electrons is not limited to endogenous molecules. A wide array of xenobiotics, including many pharmaceutical agents, can function as electron acceptors, often with profound physiological consequences.
Section 2: Investigating Electron Acceptor Mechanisms: Key Experimental Protocols
A thorough understanding of an electron acceptor's mechanism of action necessitates a combination of electrochemical, spectroscopic, and cellular assays. The following protocols provide a robust framework for characterizing the redox properties and biological activity of these molecules.
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of a compound. It provides information on the reduction and oxidation potentials and can reveal the reversibility of electron transfer events.
Experimental Protocol: Cyclic Voltammetry of a Quinone Compound
Objective: To determine the reduction potential of a quinone analog.
Materials:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode)
-
Electrochemical cell
-
Glassy carbon working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Quinone compound of interest
-
Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable solvent like water or acetonitrile)
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
Procedure:
-
Prepare the Analyte Solution: Dissolve the quinone compound in the supporting electrolyte solution to a final concentration of 1-5 mM.
-
Deoxygenate the Solution: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Assemble the Electrochemical Cell: Place the working, reference, and counter electrodes in the electrochemical cell containing the deoxygenated analyte solution. Ensure the electrodes are properly immersed and not in contact with each other.
-
Set the CV Parameters:
-
Initial and Final Potentials: Set a potential range that brackets the expected reduction potential of the quinone. A typical starting point could be from +0.5 V to -1.0 V.
-
Scan Rate: Begin with a scan rate of 100 mV/s. This can be varied to investigate the kinetics of the electron transfer.
-
Number of Cycles: Set for 1-3 cycles.
-
-
Run the Experiment: Initiate the potential sweep and record the resulting current.
-
Data Analysis: The resulting cyclic voltammogram will show a reduction peak on the forward scan and an oxidation peak on the reverse scan. The midpoint potential between these two peaks provides an estimate of the standard reduction potential (E°'). The peak separation can give insights into the reversibility of the reaction.
Spectroscopic Analysis: UV-Vis Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical control with spectroscopic measurement, allowing for the simultaneous observation of changes in both the redox state and the absorption spectrum of a molecule. This is particularly useful for identifying intermediates and confirming the products of redox reactions.[5]
Experimental Protocol: UV-Vis Spectroelectrochemistry of a Redox-Active Drug
Objective: To monitor the spectral changes of a drug upon electrochemical reduction.
Materials:
-
Spectroelectrochemical cell (e.g., an optically transparent thin-layer electrode cell)
-
Potentiostat
-
UV-Vis Spectrophotometer
-
Redox-active drug of interest
-
Supporting electrolyte solution
-
Redox mediators (optional, to facilitate electron transfer)[5]
Procedure:
-
Prepare the Solution: Dissolve the drug and supporting electrolyte in a suitable solvent. If necessary, add a mixture of redox mediators to ensure efficient electron transfer between the electrode and the drug.[5]
-
Assemble the Spectroelectrochemical Cell: Fill the cell with the prepared solution, ensuring no air bubbles are present in the optical path.
-
Acquire Initial Spectrum: Record the UV-Vis spectrum of the drug in its initial oxidation state at the open-circuit potential.
-
Apply Potential and Record Spectra: Apply a series of potentials to the working electrode, stepping through the reduction potential of the drug as determined by CV. At each potential, allow the system to reach equilibrium (indicated by a stable current) and then record the UV-Vis spectrum.[5]
-
Data Analysis: Analyze the changes in the absorption spectrum as a function of the applied potential. The appearance of new absorption bands or the disappearance of existing ones can be correlated with the formation of the reduced species of the drug. Plotting the absorbance at a specific wavelength against the applied potential can generate a Nernst plot, from which the standard reduction potential and the number of electrons transferred can be determined.[5]
Cellular Assays: Measuring Redox State
Ultimately, understanding the impact of an electron acceptor on a biological system requires cellular assays. Fluorescent probes are powerful tools for visualizing and quantifying changes in the cellular redox environment.
Experimental Protocol: Measurement of Cellular Redox State using a Fluorescent Probe
Objective: To assess the effect of an electron-accepting compound on the intracellular redox state.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Electron-accepting compound
-
Redox-sensitive fluorescent probe (e.g., dihydroethidium for superoxide detection)[6]
-
Fluorescence microscope or plate reader
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., multi-well plates or chamber slides) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the electron-accepting compound for a defined period. Include a vehicle-only control.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with the fluorescent probe according to the manufacturer's instructions. For example, for dihydroethidium, a typical incubation is 20 minutes at 37°C.[6]
-
Wash and Image/Measure: Wash the cells again with PBS to remove excess probe. Measure the fluorescence using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths.[6]
-
Data Analysis: Quantify the fluorescence intensity in the treated cells relative to the control cells. An increase in fluorescence indicates an increase in the specific reactive oxygen species detected by the probe, suggesting that the compound is acting as an electron acceptor and inducing oxidative stress.
Section 3: Electron Acceptors in Pharmacology and Drug Development
The ability of a molecule to accept electrons is a critical determinant of its pharmacological activity. This property is exploited in the design of various therapeutic agents, particularly in oncology.
Case Study: Doxorubicin - A Quinone-Containing Anticancer Agent
Doxorubicin is a widely used chemotherapeutic agent belonging to the anthracycline class of drugs.[7][8] A key feature of its structure is a quinone moiety, which is central to its mechanism of action. Doxorubicin can undergo redox cycling, where it accepts an electron from cellular reductases to form a semiquinone radical. This radical can then transfer the electron to molecular oxygen, generating superoxide radicals and other reactive oxygen species (ROS). This process regenerates the parent quinone, allowing it to participate in further redox cycles, leading to a significant increase in oxidative stress within the cancer cell. The resulting DNA damage and lipid peroxidation contribute to the drug's cytotoxic effects.[9]
Case Study: Tirapazamine - A Hypoxia-Activated Prodrug
Tirapazamine is an experimental anticancer drug that acts as a hypoxia-activated prodrug.[10][11] In the low-oxygen environment characteristic of solid tumors, tirapazamine is reduced by intracellular reductases to a highly reactive radical species. This radical can then induce DNA strand breaks, leading to cell death. In well-oxygenated tissues, the tirapazamine radical is rapidly back-oxidized to the non-toxic parent compound by molecular oxygen, thus providing a degree of tumor selectivity.[12] Although it has not yet gained regulatory approval, the development of tirapazamine highlights the potential of targeting tumor hypoxia by designing drugs that are selectively activated through electron acceptance in a low-oxygen environment.
Targeting the Warburg Effect
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[3][13][14] This metabolic reprogramming leads to increased production of lactate and a dependence on high glucose uptake. This altered metabolic state presents opportunities for therapeutic intervention by targeting key enzymes and pathways. Some strategies involve the use of compounds that can act as electron acceptors to disrupt the delicate redox balance in cancer cells, which are often under high basal oxidative stress.
Section 4: Quantitative Analysis of Electron Acceptor Activity
A quantitative understanding of an electron acceptor's properties is essential for drug design and optimization. This includes its intrinsic redox potential, its affinity for its biological targets, and its effect on enzyme kinetics.
Standard Reduction Potentials
The table below lists the standard reduction potentials (E°') for several biochemically important half-reactions at pH 7. This data is crucial for predicting the direction of electron flow in biological systems.
| Half-Reaction | E°' (V) |
| O₂ + 4H⁺ + 4e⁻ → 2H₂O | +0.816 |
| Cytochrome a (Fe³⁺) + e⁻ → Cytochrome a (Fe²⁺) | +0.29 |
| Cytochrome c (Fe³⁺) + e⁻ → Cytochrome c (Fe²⁺) | +0.254 |
| Ubiquinone + 2H⁺ + 2e⁻ → Ubiquinol | +0.045 |
| Fumarate + 2H⁺ + 2e⁻ → Succinate | +0.031 |
| FAD + 2H⁺ + 2e⁻ → FADH₂ | -0.219 |
| NAD⁺ + H⁺ + 2e⁻ → NADH | -0.320 |
| NADP⁺ + H⁺ + 2e⁻ → NADPH | -0.324 |
Data sourced from publicly available reference tables.[1]
Enzyme Kinetics: Michaelis-Menten Parameters
When an electron acceptor serves as a substrate for an enzyme (e.g., an oxidoreductase), its activity can be characterized by the Michaelis-Menten parameters, Km and Vmax. The Km reflects the substrate concentration at which the reaction rate is half of Vmax, and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction.[15][16][17][18]
Protocol for Determining Km and Vmax:
-
Set up a series of reactions: Each reaction should contain a fixed concentration of the enzyme and varying concentrations of the electron acceptor substrate.
-
Measure the initial reaction rate (v₀): This is typically done by monitoring the change in absorbance of a product or cofactor over a short period of time.
-
Plot v₀ versus substrate concentration ([S]): The resulting plot should be a rectangular hyperbola.
-
Determine Km and Vmax: These parameters can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/v₀ vs 1/[S]) can be used to linearize the data and determine Km and Vmax from the x- and y-intercepts, respectively.
Binding Affinity (Kd)
The binding affinity of an electron acceptor to its protein target is a critical parameter in drug development, often expressed as the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.[19][20] Various biophysical techniques can be used to determine Kd, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization.
Section 5: Visualizing Electron Acceptor Pathways
Understanding the complex interplay of electron acceptors in signaling and metabolic pathways can be greatly facilitated by visual representations. The Graphviz DOT language is a powerful tool for creating such diagrams.
The NQO1 Signaling Pathway
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that catalyzes the two-electron reduction of quinones and other electrophiles.[4][21] It plays a crucial role in cellular defense against oxidative stress and is often overexpressed in cancer cells. The expression of NQO1 is regulated by the Keap1-Nrf2 signaling pathway.[4]
Diagram: Simplified NQO1 Signaling Pathway
Caption: Simplified NQO1 signaling pathway.
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Metabolism of tumor infiltrating T cells. Frontiers.
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Table of standard reduction potentials for half-reactions important in biochemistry. Wikipedia.
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Spectroelectrochemistry for determination of the redox potential in heme enzymes: Dye-decolorizing peroxidases. PMC.
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The Warburg Effect Revisited through Blood and Electron Flow. PMC.
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Lecture 13 Determination of Km and Vmax.
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NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells. NIH.
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Introducing urea into tirapazamine derivatives to enhance anticancer therapy. PMC.
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Assessment of Cellular Redox State Using NAD(P)H Fluorescence Intensity and Lifetime.
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Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC.
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Voltammetry of Quinones in Unbuffered Aqueous Solution: Reassessing the Roles of Proton Transfer and Hydrogen Bonding in the Aqueous Electrochemistry of Quinones. Journal of the American Chemical Society.
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Assessment of Cellular Oxidation using a Subcellular Compartment-Specific Redox-Sensitive Green Fluorescent Protein. JoVE.
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NAD(P)H quinone oxidoreductase-1 (NQO1)-antioxidant response element... ResearchGate.
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An UV–vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics. ResearchGate.
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Targeting the Warburg Effect in Cancer: Where Do We Stand?. MDPI.
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Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. MDPI.
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Enzyme kinetics vmax and km. YouTube.
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Tirapazamine-embedded polyplatinum(iv) complex: a prodrug combo for hypoxia-activated synergistic chemotherapy. Biomaterials Science.
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Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay.. International Journal of Science and Research Archive.
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Cyclic voltammetry experiment. ResearchGate.
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New inhibitors of Complex I of the mitochondrial electron transport chain with activity as pesticides. Academia.edu.
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Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC.
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Protein Interaction Analysis. Bio-Rad.
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Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry.
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MDH Assay Determining Km & Vmax. Sandiego.
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Tirapazamine-embedded polyplatinum(iv) complex: a prodrug combo for hypoxia-activated synergistic chemotherapy. PubMed.
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Values of binding affinity (KD) of protein:peptide complexes estimated... ResearchGate.
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A Practical Beginner's Guide to Cyclic Voltammetry. IIT Kanpur.
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Spectroelectrochemistry Using Agilent UV-Vis-NIR Spectrophotometers.
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In Silico Analysis Determining the Binding Interactions of NAD(P)H: Quinone Oxidoreductase 1 and Resveratrol via. Semantic Scholar.
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(PDF) DOXORUBICIN'S ROLE IN CANCER TREATMENT AND ITS SIDE EFFECTS ON HUMAN HEALTH. ResearchGate.
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Assessment of Cellular Oxidation using a Subcellular Compartment-Specific Redox-Sensitive Green Fluorescent Protein. JoVE.
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Cancer proliferation and therapy: the Warburg effect and quantum metabolism. PMC.
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Emerging Research and Future Directions on Doxorubicin: A Snapshot. PMC.
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How do I estimate the Km and Vmax values for two substrate (ordered) enzyme kinetics?.
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How to determine binding affinity with a microplate reader. BMG Labtech.
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Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact on tricarboxylic acid cycle and oxidative phosphorylation in cancer cells. bioRxiv.
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Tirapazamine: From Bench to Clinical Trials.
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NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places. NIH.
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Fluorescent probes for in vitro and in vivo quantification of hydrogen peroxide.
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Protocol for cyclic voltammetry. iGEM.
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Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and. UCL Discovery.
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Cyclic Voltammetry.
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An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics. PubMed.
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1728 - Gene ResultNQO1 NAD(P)H quinone dehydrogenase 1 [ (human)]. NCBI.
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A Historical and Technical Guide to Methyl Viologen as a Redox Indicator
This guide provides a comprehensive overview of methyl viologen, a historically significant and versatile redox indicator. We will delve into its discovery, the electrochemical principles governing its function, and practical methodologies for its application in research and development. This document is intended for chemists, biochemists, and drug development professionals seeking a deeper understanding of this classic analytical tool.
Introduction: The Quest for Low-Potential Redox Indicators
The study of oxidation-reduction (redox) reactions is fundamental to numerous scientific disciplines, from cellular respiration to industrial catalysis. Redox indicators are crucial reagents that enable the visualization and quantification of these electron transfer processes. An ideal indicator exhibits a sharp, reversible color change at a specific electrode potential. In the early 20th century, while a variety of indicators were available for positive potential ranges, there was a pressing need for reliable indicators that functioned at very negative potentials. This need was particularly acute in the burgeoning field of biochemistry, where many vital biological processes occur at low redox potentials. It was in this context that the viologens, and specifically methyl viologen, emerged as a groundbreaking class of redox indicators.
The Emergence of Viologens: A Historical Perspective
The synthesis of bipyridyl compounds dates back to the late 19th century, with early work by scientists like A.W. Hofmann in 1881.[1] However, it was the seminal 1933 paper by Leonor Michaelis and Edgar S. Hill, titled "The Viologen Indicators," that truly introduced this class of compounds to the scientific community as potent redox indicators.[1][2][3] Michaelis, a pioneer in the study of biological oxidation, recognized the unique properties of the N,N'-dimethyl-4,4'-bipyridinium salt, which he named "methyl viologen."[1]
Michaelis and Hill demonstrated that viologens possess remarkably negative redox potentials and that this potential is independent of pH, a significant advantage over many other indicators.[1][2][3] Their work laid the foundation for the widespread use of methyl viologen in studying low-potential biological systems and anaerobic processes.
The Physicochemical Principles of Methyl Viologen
Methyl viologen, systematically named 1,1'-dimethyl-4,4'-bipyridinium dichloride, is a quaternary ammonium salt.[4] Its utility as a redox indicator stems from its ability to exist in three distinct and stable redox states.[5]
-
Dication (MV²⁺): The fully oxidized form is colorless in solution.
-
Radical Cation (MV⁺•): Upon accepting a single electron, it forms a stable, intensely blue-colored radical cation.[5][6] This radical is stabilized by the delocalization of the unpaired electron across the bipyridyl ring system.
-
Neutral Species (MV⁰): A second electron transfer results in the formation of a neutral species, which is typically yellow and often insoluble in aqueous solutions.[5]
The key to its function as an indicator is the first, reversible one-electron reduction to the vibrant blue radical cation. This color change is sharp and easily detectable, even at low concentrations.
Electrochemical Properties
The standard reduction potential (E₀') of the MV²⁺/MV⁺• couple is a crucial parameter. Michaelis and Hill determined the normal potential of methyl viologen to be -0.446 volts (at 30°C, versus the normal hydrogen electrode).[1][2][3] This very negative potential makes it an ideal indicator for systems with strong reducing power.
| Property | Value | Reference |
| Synonyms | 1,1'-Dimethyl-4,4'-bipyridinium dichloride, Paraquat dichloride | [4] |
| Chemical Formula | C₁₂H₁₄Cl₂N₂ | [4] |
| Normal Potential (E₀') | -0.446 V (vs. NHE at 30°C) | [1][2][3] |
| Oxidized Form (MV²⁺) | Colorless | |
| Reduced Form (MV⁺•) | Intense Blue | [6] |
Mechanism of Action as a Redox Indicator
The function of methyl viologen as a redox indicator is governed by the Nernst equation. The observed color of a solution containing methyl viologen is dependent on the ratio of the oxidized (colorless) and reduced (blue) forms, which in turn is determined by the electrochemical potential of the solution.
When the potential of the system is more positive than the E₀' of methyl viologen, the equilibrium favors the oxidized, colorless form. Conversely, when the potential becomes more negative than the E₀', the equilibrium shifts towards the reduced, blue radical cation. The transition is sharp, making the endpoint of a titration readily apparent.
Caption: Redox states of Methyl Viologen.
Practical Applications and Methodologies
The unique properties of methyl viologen have led to its widespread use in various scientific domains.
Anaerobic Titrations
Due to its high sensitivity to oxygen, methyl viologen is an excellent indicator for titrations conducted under anaerobic conditions.[7] The reduced blue form is rapidly oxidized by even trace amounts of oxygen.[8] This property, while necessitating careful experimental setup, also makes it a valuable qualitative indicator for the absence of oxygen.
Determination of Highly Reducing Substances
Methyl viologen is employed in the quantification of strongly reducing agents, such as dithionite, titanous ions, and certain metal hydrides. The intense color of the reduced form allows for accurate endpoint determination in titrations involving these potent reductants.
Biological Systems
In biochemistry, methyl viologen has been instrumental as an artificial electron acceptor for various enzymes, including hydrogenases and nitrogenases.[5][9] Its ability to mediate electron transfer has facilitated the study of complex enzymatic reaction mechanisms.[10] It has also been used to study photosynthetic electron transport in photosystem I.[11][12]
Experimental Protocols
The following protocols are provided as a guide for the preparation and use of methyl viologen as a redox indicator. Safety Precaution: Methyl viologen (paraquat) is toxic and should be handled with appropriate personal protective equipment, including gloves and safety glasses.
Preparation of a 0.1% (w/v) Methyl Viologen Indicator Solution
-
Weighing: Accurately weigh 100 mg of methyl viologen dichloride hydrate.
-
Dissolution: Dissolve the weighed solid in 100 mL of deionized, deoxygenated water. Deoxygenation can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the water for at least 30 minutes.
-
Storage: Store the solution in a tightly sealed container, protected from light. For long-term storage, refrigeration is recommended. Due to the potential for degradation, it is advisable to prepare fresh solutions regularly.[13]
General Procedure for a Redox Titration Using Methyl Viologen
This protocol outlines a general workflow for a titration where a reducing analyte is titrated with an oxidizing titrant.
-
Anaerobic Setup: The titration must be performed under an inert atmosphere to prevent the re-oxidation of the reduced indicator by atmospheric oxygen. This is typically achieved by continuously purging the titration vessel with nitrogen or argon.
-
Sample Preparation: Place the solution containing the reducing analyte into the titration vessel.
-
Indicator Addition: Add a few drops of the 0.1% methyl viologen indicator solution to the analyte solution. The solution should be colorless at this stage.
-
Titration: Begin adding the oxidizing titrant dropwise to the analyte solution while continuously stirring.
-
Endpoint Determination: The endpoint of the titration is reached when the intense blue color of the reduced methyl viologen disappears, and the solution becomes colorless (or the color of the oxidized titrant). The disappearance of the blue color signifies that all the reducing analyte has been consumed, and any excess titrant is now oxidizing the indicator.
Caption: Workflow for a redox titration using methyl viologen.
Limitations and Considerations
While a powerful tool, the use of methyl viologen is not without its challenges:
-
Oxygen Sensitivity: The high reactivity of the reduced form with oxygen necessitates stringent anaerobic conditions for quantitative work.[8]
-
Toxicity: Methyl viologen is toxic and requires careful handling and disposal.
-
Irreversible Reduction: Further reduction of the blue radical cation to the neutral species can be irreversible, which can interfere with its function as an indicator if the potential of the system is sufficiently negative.[1]
-
Dimerization: The radical cation can undergo dimerization, which can affect the electrochemical properties and potentially the accuracy of the titration.[14][15]
Conclusion
Methyl viologen holds a significant place in the history of analytical chemistry. Its discovery opened up the study of low-potential redox systems, particularly in the biological sciences. Despite the development of more sophisticated analytical techniques, its intense and sharp color change at a very negative and pH-independent potential ensures its continued relevance as a simple, effective, and educational redox indicator. A thorough understanding of its chemistry, coupled with careful experimental technique, allows researchers to continue to leverage the unique properties of this classic molecule.
References
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Addressing Practical Use of Viologen-Derivatives in Redox Flow Batteries through Molecular Engineering. ACS Materials Letters. 2023. [Link]
-
Michaelis, L., & Hill, E. S. (1933). The viologen indicators. The Journal of General Physiology, 16(6), 859–873. [Link]
-
Elucidating the role of methyl viologen as a scavenger of photoactivated electrons from photosystem I under aerobic and anaerobic conditions. RSC Publishing. [Link]
-
(PDF) Methyl Viologen as a Redox Mediator for Scanning Electrochemical Microscopy to Study Copper Corrosion Under Deaerated Conditions. ResearchGate. 2025. [Link]
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THE VIOLOGEN INDICATORS. PMC. [Link]
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Re-assessing viologens for modern bio-electrocatalysis. Chemical Science (RSC Publishing). 2024. [Link]
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Special Issue : Mechanism of Enzyme Catalysis: When Structure Meets Function. MDPI. [Link]
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Viologen. Wikipedia. [Link]
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The kinetics of methyl viologen oxidation and reduction by the hydrogenase from Clostridium pasteurianum. PubMed. [Link]
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(PDF) THE VIOLOGEN INDICATORS. ResearchGate. 2025. [Link]
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Mono-methyl viologen: a promising anolyte for alkaline aqueous redox flow batteries. Journal of Materials Chemistry A (RSC Publishing). [Link]
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THE VIOLOGEN INDICATORS. PubMed. [Link]
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(PDF) Stability of monoradical cation dimer of viologen derivatives in aqueous redox flow battery. ResearchGate. 2024. [Link]
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A Chemical Preparation of Pure Reduced Viologens for Use as Biomolecular Reducing Reagents. PubMed. [Link]
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The chemical and electrochemical stimuli viologen substituted phthalocyanine with tunable optical features1. PMC. [Link]
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How can I remove the chlorine from Methyl viologen dichloride hydrate ?. ResearchGate. 2017. [Link]
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Thermodynamic Kinetics and Efficiency Analysis of Methyl Viologen. BYU ScholarsArchive. 2012. [Link]
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Coupled Benchtop NMR and EPR Spectroscopy Reveals the Electronic Structure of Viologen Radicals in a Redox Flow Battery. ACS Publications. 2025. [Link]
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Improved radical stability of viologen anolytes in aqueous organic redox flow batteries. [Link]
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Inclusion of viologen cations leads to switchable metal–organic frameworks. RSC Publishing. 2020. [Link]
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Elucidating the role of methyl viologen as a scavenger of photoactivated electrons from photosystem I under aerobic and anaerobic conditions. ResearchGate. 2025. [Link]
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Improved radical stability of viologen anolytes in aqueous organic redox flow batteries. Chemical Communications (RSC Publishing). [Link]
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Use of 'split waves' for the measurement of electrocatalytic kinetics: methyl viologen mediated oxygen reduction on a boron-doped diamond electrode. RSC Publishing. [Link]
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Methyl viologen (MV 2 + ) and the series of derivatives studied in this work (C1-C5).. ResearchGate. [Link]
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Reagents and titrated solutions. OIV - International Organisation of Vine and Wine. [Link]
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Hydrogenase Measurement with Photochemically Reduced Methyl Viologen. ASM Journals. [Link]
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Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. MDPI. [Link]
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Preparation of Methyl Viologen-Kaolinite Intercalation Compound: Controlled Release and Electrochemical Applications. PubMed. [Link]
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From Salt in Solution to Solely Ions: Solvation of Methyl Viologen in Deep Eutectic Solvents and Ionic Liquids. Scholarly Commons @CWRU. 2020. [Link]
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A Technical Guide to 1-Methyl-4,4'-bipyridinium iodide: Synthesis, Properties, and Applications
This document provides an in-depth technical overview of 1-Methyl-4,4'-bipyridinium iodide, a mono-quaternized bipyridine derivative. It is intended for researchers, chemists, and professionals in drug development and materials science who utilize heterocyclic compounds in their work. This guide covers the molecule's core chemical properties, a detailed synthesis protocol, key applications, and essential safety information.
Core Molecular and Physical Properties
1-Methyl-4,4'-bipyridinium iodide, also known as a "monoquat," is a key chemical intermediate and a subject of study in its own right.[1] Its asymmetric structure, featuring one quaternized and one unquaternized nitrogen atom, distinguishes it from its more famous symmetric analog, the 1,1'-dimethyl-4,4'-bipyridinium dication (paraquat). This asymmetry is fundamental to its utility as a versatile building block in supramolecular chemistry and materials science.[2][3]
Molecular Formula and Weight
The foundational chemical identifiers for this compound are its molecular formula and weight, which are crucial for all stoichiometric calculations in synthesis and analysis.
The structure consists of a 4,4'-bipyridine core where one of the pyridine nitrogen atoms is methylated, creating a pyridinium cation. This positive charge is balanced by an iodide anion.
Caption: Molecular structure of 1-Methyl-4,4'-bipyridinium iodide.
Physicochemical Data
The physical properties of the compound dictate its handling, solvent compatibility, and purification methods. As an ionic salt, it exhibits high polarity.
| Property | Value | Source |
| CAS Number | 38873-01-7 | [4][6] |
| Appearance | White to yellow crystalline solid | [4] |
| Melting Point | ~200-240 °C | [4][7] |
| Solubility | Highly soluble in polar solvents (water, methanol) | [4] |
| Stability | Stable under normal conditions, sensitive to strong oxidizing agents | [4] |
Synthesis and Mechanistic Rationale
The primary route for synthesizing 1-Methyl-4,4'-bipyridinium iodide is the direct quaternization of 4,4'-bipyridine with methyl iodide.[5] This reaction proceeds via a standard nucleophilic substitution (Sₙ2) mechanism, where the lone pair of electrons on one of the pyridyl nitrogen atoms acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.
The choice of reaction conditions is critical to favor the mono-quaternized product over the di-quaternized (paraquat) analog. Using a stoichiometric or slight sub-stoichiometric amount of methyl iodide relative to 4,4'-bipyridine is a key control parameter.
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Stability of 1-Methyl-4,4'-bipyridinium Iodide Under Laboratory Conditions: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the stability of 1-Methyl-4,4'-bipyridinium iodide, a key organic compound utilized in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's intrinsic stability, potential degradation pathways, and best practices for handling and storage under typical laboratory conditions. The guide synthesizes theoretical principles with practical, field-proven methodologies to ensure the integrity of experimental outcomes.
Introduction: The Significance of 1-Methyl-4,4'-bipyridinium Iodide
1-Methyl-4,4'-bipyridinium iodide, a mono-quaternized derivative of 4,4'-bipyridine, belongs to the viologen family of organic compounds. Its unique electrochemical properties, including its ability to undergo reversible one-electron reduction to form a stable radical cation, make it a valuable tool in diverse scientific fields.[1] It serves as a fundamental building block in the synthesis of more complex molecules and materials, finding applications in electrochromic devices, catalysis, and as an electron acceptor in photochemical studies.[1]
The stability of this compound is paramount to its successful application. Degradation can lead to the formation of impurities that may interfere with experimental results, reduce the compound's efficacy, or introduce unforeseen toxicological risks. This guide aims to provide a thorough understanding of the factors influencing the stability of 1-Methyl-4,4'-bipyridinium iodide, enabling researchers to maintain its integrity throughout its lifecycle in the laboratory.
Intrinsic Chemical Stability and Physicochemical Properties
1-Methyl-4,4'-bipyridinium iodide is a crystalline solid, typically appearing as a white to yellow powder.[1] Its ionic nature, conferred by the quaternary nitrogen, renders it highly soluble in polar solvents such as water and methanol.[1] Under ambient, dry conditions and in the absence of light, the compound is generally considered stable.[1] The core stability is attributed to the resonance stabilization of the pyridinium rings.
However, its stability is not absolute and is influenced by several external factors. The iodide anion can be exchanged with other anions, which can in turn affect the compound's solubility and redox potential.[2]
Table 1: Key Physicochemical Properties of 1-Methyl-4,4'-bipyridinium Iodide
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁IN₂ | [3] |
| Molecular Weight | 298.12 g/mol | [3] |
| Appearance | White to yellow crystalline solid | [1] |
| Melting Point | Approximately 200 °C | [1] |
| Solubility | Highly soluble in water and methanol | [1] |
Factors Influencing Stability and Potential Degradation Pathways
The degradation of 1-Methyl-4,4'-bipyridinium iodide can be initiated by several factors commonly encountered in a laboratory setting, including light, temperature, pH, and the presence of oxidizing agents. Understanding these factors is crucial for mitigating degradation.
Photostability
Pyridinium salts are known to be susceptible to photochemical transformations.[4] While specific quantitative data for 1-Methyl-4,4'-bipyridinium iodide is not extensively available, studies on the closely related compound paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride) provide significant insights. Paraquat is known to undergo photodegradation, particularly in the presence of UV light.[5] The photochemical degradation of paraquat can lead to the formation of various byproducts, including 4-carboxy-1-methylpyridinium chloride.
The proposed photodegradation pathway for bipyridinium compounds generally involves the excitation of the molecule by UV radiation, leading to the formation of a radical cation. This highly reactive species can then interact with oxygen and other molecules in its environment, leading to a cascade of reactions and ultimately, the breakdown of the bipyridinium structure.
Caption: Proposed general photodegradation pathway.
Thermal Stability
While generally stable at room temperature, elevated temperatures can induce thermal decomposition of 1-Methyl-4,4'-bipyridinium iodide. The thermal decomposition of organic salts can be a complex process, often involving the loss of alkyl groups and fragmentation of the heterocyclic ring. For N-methylpyridinium iodide, thermal decomposition can lead to the formation of pyridine and methyl iodide.[6] A similar pathway is plausible for 1-Methyl-4,4'-bipyridinium iodide, which could potentially yield 4,4'-bipyridine and methyl iodide upon heating.
Further investigation using techniques such as Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) would be necessary to fully elucidate the thermal degradation pathway and identify the resulting products.[7]
pH Stability
The stability of bipyridinium salts can be significantly influenced by the pH of the solution. While generally stable in neutral and acidic conditions, they can be susceptible to degradation in alkaline media.[8] The hydroxide ion can act as a nucleophile, attacking the electron-deficient pyridinium ring. This can lead to ring-opening reactions or the formation of pseudobases, which can then undergo further degradation.
For instance, studies on other viologen derivatives have shown that they can undergo dealkylation in basic solutions through a nucleophilic attack by hydroxide ions.[9] Therefore, it is recommended to maintain solutions of 1-Methyl-4,4'-bipyridinium iodide at a neutral or slightly acidic pH to ensure maximum stability.
Caption: Influence of pH on stability.
Oxidative Stability
1-Methyl-4,4'-bipyridinium iodide is sensitive to strong oxidizing agents.[1] The bipyridinium system can be oxidized, leading to the disruption of the aromatic system and loss of its characteristic properties. Therefore, contact with strong oxidizers such as peroxides, permanganates, and dichromates should be strictly avoided.
Recommended Handling and Storage Procedures
To ensure the long-term stability and integrity of 1-Methyl-4,4'-bipyridinium iodide, the following handling and storage procedures are recommended:
-
Storage Conditions: The compound should be stored in a tightly sealed, opaque container to protect it from light and moisture.[10] A cool, dry, and well-ventilated area is ideal. Storage in a desiccator containing a suitable drying agent can help to mitigate hygroscopicity. For long-term storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Handling: When handling the solid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Due to its potential hygroscopicity, weighing and handling should be performed in a low-humidity environment, such as a glove box or a balance with a draft shield, to minimize moisture absorption.[11]
-
Solution Preparation and Storage: Solutions should be prepared using high-purity, deoxygenated solvents. To prevent photodegradation, solutions should be stored in amber glass vials or wrapped in aluminum foil.[12] For aqueous solutions, buffering to a neutral or slightly acidic pH can enhance stability. Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at low temperatures and protected from light.
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Methodological & Application
Introduction: The Niche Utility of Viologen Indicators in Redox Titrimetry
An In-Depth Technical Guide to the Application of 1-Methyl-4,4'-bipyridinium iodide as a Redox Indicator in Titrations
For Researchers, Scientists, and Drug Development Professionals
Redox titrations are a cornerstone of analytical chemistry, providing a quantitative means to determine the concentration of an analyte by reacting it with a titrant of known concentration in an oxidation-reduction reaction. The endpoint of such titrations is typically visualized through a color change, which can be inherent to one of the reactants or induced by the addition of a redox indicator.[1] A redox indicator is a substance that exhibits different colors in its oxidized and reduced states, with the color change occurring at a specific electrode potential.[1]
This guide focuses on a specialized redox indicator, 1-Methyl-4,4'-bipyridinium iodide, a member of the viologen family of organic compounds. Viologens are particularly noteworthy for their intensely colored reduced forms and their characteristically negative reduction potentials, a feature that makes them suitable for titrations involving strong reducing agents where conventional indicators would be ineffective.[1][2] A key distinguishing feature of viologen indicators is that their redox potential is independent of the pH of the solution, a significant advantage in maintaining a consistent endpoint potential across various experimental conditions.[1][2]
This document provides a comprehensive overview of the chemical principles governing the function of 1-Methyl-4,4'-bipyridinium iodide as a redox indicator, detailed protocols for its preparation and use, and critical considerations for ensuring accurate and reproducible results.
Mechanism of Action: A Reversible One-Electron Reduction
1-Methyl-4,4'-bipyridinium iodide is the mono-quaternized salt of 4,4'-bipyridine. In solution, it exists as the 1-methyl-4-(4-pyridyl)pyridin-1-ium cation and an iodide anion. The functionality of this compound as a redox indicator is centered on the reversible one-electron reduction of the bipyridinium cation to form a stable, intensely colored radical cation.[3]
The oxidized form of the 1-methyl-4-(4-pyridyl)pyridin-1-ium cation is colorless. Upon the addition of a single electron, it is reduced to a radical cation that is a deep blue-violet color. This radical is stabilized by the delocalization of the unpaired electron across the two pyridinium rings.[3] This distinct and reversible color change at a specific potential makes it an excellent visual indicator for the endpoint of a titration.
The standard reduction potential for the one-electron reduction of the closely related methyl viologen (1,1'-dimethyl-4,4'-bipyridinium) is approximately -0.446 V versus the Normal Hydrogen Electrode (NHE).[2][4] This highly negative potential dictates its use in systems with strong reducing agents.
Core Properties and Experimental Considerations
The successful application of 1-Methyl-4,4'-bipyridinium iodide as a redox indicator hinges on a clear understanding of its properties, which are summarized in the table below.
| Property | Value/Description | Significance in Titrations |
| Chemical Formula | C₁₁H₁₁IN₂ | Defines the molecular weight and stoichiometry. |
| Molecular Weight | 298.12 g/mol | Essential for the accurate preparation of indicator solutions. |
| Appearance | White to yellow crystalline solid | The oxidized form is colorless in solution. |
| Solubility | Highly soluble in polar solvents like water and methanol | Allows for easy preparation of aqueous indicator solutions. |
| Redox Reaction | Reversible one-electron reduction | Forms a stable, intensely colored radical cation. |
| Color Change | Colorless (oxidized) to intense blue-violet (reduced) | Provides a sharp and easily detectable endpoint. |
| Standard Potential (E°') | approx. -0.45 V vs. SCE | Suitable for titrations involving strong reducing agents. |
| pH Dependence | The redox potential is independent of pH. | Offers versatility in a range of acidic and alkaline conditions. |
| Oxygen Sensitivity | The reduced (colored) form is highly sensitive to oxygen. | CRITICAL: Titrations must be performed under anaerobic conditions. |
Visualizing the Redox Transition
The following diagram illustrates the reversible redox reaction of 1-Methyl-4,4'-bipyridinium cation, which is the basis for its function as an indicator.
Caption: Reversible one-electron redox reaction of the indicator.
Application Protocol: Titration of Sodium Dithionite with Potassium Ferricyanide
This protocol details a representative application of 1-Methyl-4,4'-bipyridinium iodide as a redox indicator for the quantitative determination of sodium dithionite (a strong reducing agent) using potassium ferricyanide as the titrant.
Rationale for Experimental Choices
-
Analyte and Titrant: Sodium dithionite is a powerful reducing agent, making its direct titration challenging with many common oxidizing agents and indicators. Potassium ferricyanide is a suitable oxidizing titrant in this context.
-
Indicator Choice: The highly negative reduction potential of 1-Methyl-4,4'-bipyridinium iodide is well-suited for the very low potential of the dithionite solution.
-
Anaerobic Conditions: The reduced form of the indicator is rapidly oxidized by atmospheric oxygen.[1] Failure to exclude oxygen will result in a fading endpoint and inaccurate results. Therefore, all solutions must be deoxygenated, and the titration must be performed under an inert atmosphere.
Experimental Workflow
Caption: Workflow for anaerobic titration using the viologen indicator.
Reagents and Solutions
-
1-Methyl-4,4'-bipyridinium iodide Indicator Solution (0.1% w/v): Dissolve 0.1 g of 1-Methyl-4,4'-bipyridinium iodide in 100 mL of deionized water.
-
Potassium Ferricyanide [K₃Fe(CN)₆] Titrant (0.1 M): Accurately weigh approximately 32.92 g of potassium ferricyanide and dissolve in 1 L of deionized water. This solution should be standardized against a primary standard, such as arsenious oxide.
-
Sodium Dithionite (Na₂S₂O₄) Analyte: A freshly opened container of high-purity sodium dithionite.
-
Inert Gas: High-purity nitrogen or argon.
Step-by-Step Protocol
-
Deoxygenation of Solutions: Sparge the deionized water, the potassium ferricyanide titrant, and the indicator solution with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Preparation of the Analyte Solution: In a glove box or under a continuous stream of inert gas, accurately weigh approximately 0.4 g of sodium dithionite and dissolve it in 100 mL of freshly deoxygenated deionized water in the titration vessel (e.g., a 250 mL Erlenmeyer flask with a side arm for gas inlet).
-
Titration Setup:
-
Place the titration vessel on a magnetic stirrer and add a stir bar.
-
Seal the vessel with a rubber septum or a stopper with holes for the burette tip, a gas inlet, and a gas outlet.
-
Maintain a gentle, continuous flow of the inert gas into the vessel throughout the titration to prevent the ingress of air.
-
Fill a burette with the standardized 0.1 M potassium ferricyanide solution.
-
-
Addition of the Indicator: Add 2-3 drops of the 0.1% 1-Methyl-4,4'-bipyridinium iodide indicator solution to the analyte solution. The solution should turn an intense blue-violet as the indicator is reduced by the dithionite.
-
Titration:
-
Begin adding the potassium ferricyanide titrant to the analyte solution while stirring continuously.
-
The endpoint is reached when the intense blue-violet color of the reduced indicator disappears, and the solution becomes colorless (or the pale yellow of the ferricyanide solution).
-
Record the volume of titrant added.
-
-
Calculations: Calculate the concentration of the sodium dithionite in the sample based on the stoichiometry of the reaction and the volume and concentration of the potassium ferricyanide titrant used.
Trustworthiness and Self-Validation
To ensure the reliability of this protocol, the following self-validating steps are essential:
-
Blank Titration: Perform a blank titration with the deoxygenated water and indicator to account for any impurities that may react with the titrant.
-
Indicator Stability Check: A stable blue-violet color in the analyte solution before titration confirms the anaerobic conditions. If the color fades prematurely, it indicates the presence of oxygen, and the setup should be checked for leaks.
-
Standardization: The accuracy of the results is directly dependent on the accurate standardization of the potassium ferricyanide titrant.
Conclusion
1-Methyl-4,4'-bipyridinium iodide is a valuable, albeit specialized, redox indicator for titrations involving strong reducing agents. Its key advantages are its very negative, pH-independent reduction potential and the sharp color change from colorless to an intense blue-violet. The primary challenge in its application is the high oxygen sensitivity of its reduced form, which necessitates careful execution of the titration under anaerobic conditions. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently employ this indicator to achieve accurate and reliable results in their analytical workflows.
References
- Vulcanchem. 1-Methyl-4,4'-bipyridinium iodide - 38873-01-7.
-
Michaelis, L. & Hill, E. S. (1933). The Viologen Indicators. The Journal of General Physiology, 16(6), 859–873. [Link]
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Michaelis, L. & Hill, E. S. (1933). THE VIOLOGEN INDICATORS. The Journal of General Physiology, 16(6), 859-873. [Link]
-
Michaelis, L. & Hill, E. S. (1933). THE VIOLOGEN INDICATORS. PubMed. [Link]
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Application Notes & Protocols: 1-Methyl-4,4'-bipyridinium Iodide for High-Performance Electrochromic Devices
I. Introduction: The Promise of Viologens in Electrochromism
Electrochromic (EC) materials, which undergo reversible changes in their optical properties in response to an applied electrical potential, are at the forefront of developing next-generation technologies such as smart windows, low-power displays, and anti-glare mirrors[1][2]. Among the various classes of organic electrochromes, 4,4'-bipyridinium salts, commonly known as viologens, have garnered significant attention[3]. Their popularity stems from their distinct and reversible color changes, low operating voltages, and the versatility with which their chemical structures can be modified to tune performance[3][4][5].
1-Methyl-4,4'-bipyridinium iodide, a specific viologen salt, serves as a quintessential model compound for exploring the fundamental principles and applications of viologen-based electrochromism. It operates on a simple yet robust redox mechanism, switching between three distinct states[4]:
-
Dication (V²⁺): The stable, oxidized state, which is typically colorless or pale yellow.
-
Radical Cation (V⁺•): A one-electron reduction product that is intensely colored (typically blue or violet).
-
Neutral (V⁰): A two-electron reduction product, which is often unstable and may be colorless or reddish-brown.
The presence of the iodide counter-ion is particularly noteworthy, as it can lead to the formation of charge-transfer complexes and dimers of the radical cation, resulting in multiple, distinct color states (e.g., blue, red, or violet) within a single device[6][7]. This guide provides a comprehensive overview, from synthesis to device fabrication and characterization, for researchers and developers interested in harnessing the properties of 1-Methyl-4,4'-bipyridinium iodide for electrochromic applications.
II. Foundational Chemistry: Synthesis of 1-Methyl-4,4'-bipyridinium Iodide
The synthesis of 1-Methyl-4,4'-bipyridinium iodide is a straightforward quaternization reaction, a classic SN2 mechanism where the nucleophilic nitrogen of a pyridine ring attacks the electrophilic methyl group of methyl iodide[8]. Understanding this synthesis is the first step toward material control and device optimization.
Causality in Synthesis:
-
Choice of Reactants: 4,4'-Bipyridine is used as the foundational structure. Methyl iodide is a potent methylating agent, ensuring an efficient reaction.
-
Solvent Selection: A polar aprotic solvent like acetonitrile or dichloromethane is chosen to dissolve the reactants and stabilize the charged transition state without interfering with the reaction[8].
-
Reaction Conditions: The reaction is typically performed under an inert atmosphere to prevent side reactions with atmospheric moisture. Gentle heating can accelerate the reaction rate[8].
-
Purification: Recrystallization is a critical final step to remove any unreacted starting materials or di-methylated byproducts, ensuring the purity of the electrochromic material, which is vital for predictable device performance.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-Methyl-4,4'-bipyridinium iodide.
Detailed Synthesis Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4'-bipyridine (1 equivalent).
-
Dissolution: Add acetonitrile to the flask to dissolve the 4,4'-bipyridine completely. Purge the flask with nitrogen gas for 10-15 minutes.
-
Addition of Reagent: Slowly add methyl iodide (1 equivalent) to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-60°C and allow it to stir for 2-4 hours. A precipitate will form as the product is less soluble in the solvent than the reactants.
-
Isolation: Cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethyl acetate or diethyl ether to remove residual impurities.
-
Drying: Dry the purified white to pale yellow crystalline solid under vacuum.
-
Verification: Confirm the structure and purity of the product using ¹H NMR spectroscopy and FTIR analysis. The characteristic methyl peak in the NMR spectrum is a key indicator of successful synthesis[8].
III. Electrochromic Device (ECD) Fabrication
A simple electrochromic device can be assembled in a sandwich configuration, which consists of two transparent conductive electrodes (e.g., Indium Tin Oxide - ITO coated glass), with the electrochromic material and an electrolyte sealed between them[9].
Mechanism of Device Operation
Caption: Reversible redox switching of 1-Methyl-4,4'-bipyridinium iodide.
Device Assembly Workflow
Caption: Step-by-step workflow for fabricating a viologen-based ECD.
Detailed Device Fabrication Protocol:
-
Substrate Cleaning: Thoroughly clean two pieces of ITO-coated glass. This is a critical step to ensure good film adhesion and device performance. A recommended procedure is sequential sonication in acetone, isopropyl alcohol (IPA), and deionized water, followed by drying under a stream of nitrogen.
-
Electrolyte Preparation: Prepare the electrochromic solution. Dissolve 1-Methyl-4,4'-bipyridinium iodide (e.g., 0.05 M) and a supporting electrolyte such as lithium perchlorate (LiClO₄, e.g., 0.1 M) in a suitable solvent like propylene carbonate or a UV-curable polymer matrix[10]. The supporting electrolyte is essential for providing ionic conductivity.
-
Device Assembly:
-
Place a spacer (e.g., a 50 µm thick Surlyn gasket) around the perimeter of the conductive side of one ITO substrate.
-
Carefully drop-cast the prepared electrochromic solution into the area defined by the spacer.
-
Place the second ITO substrate on top, with its conductive side facing the solution, to form a sandwich structure.
-
-
Sealing: Transfer the assembly to a heat press and apply gentle pressure at a temperature sufficient to melt the Surlyn gasket (~120°C), creating a hermetic seal. This prevents leakage and contamination from the atmosphere.
-
Finalization: Allow the device to cool to room temperature. Attach electrical contacts (e.g., copper tape) to the exposed ITO edges of the top and bottom substrates.
IV. Performance Characterization and Analysis
Once fabricated, the device must be characterized to evaluate its performance. This is typically done using a combination of electrochemical and spectroscopic techniques.
Key Performance Metrics:
| Metric | Description | Typical Measurement Technique | Significance |
| Optical Contrast (ΔT%) | The percentage difference in transmittance between the bleached (colored) and colored (bleached) states at a specific wavelength. | UV-Vis Spectrophotometry | A high ΔT is crucial for practical applications like displays and smart windows[11]. |
| Switching Time (τ) | The time required for the device to switch from its bleached state to its colored state (τ_c) or vice versa (τ_b). | Chronoamperometry coupled with in-situ transmittance measurement | Fast switching times (< 5 seconds) are desirable for applications like auto-dimming mirrors and displays[9]. |
| Coloration Efficiency (η) | The change in optical density (ΔOD) per unit of charge injected per unit area (Q/A). Measured in cm²/C. | Spectroelectrochemistry | Indicates the energy efficiency of the device. A higher η means less charge is needed to achieve a given level of coloration[10][11]. |
| Cyclic Stability | The ability of the device to retain its optical contrast and performance over a large number of switching cycles. | Repeated Chronoamperometry or Cyclic Voltammetry | A key indicator of device lifetime and durability. Poor stability is a known challenge for some viologen systems[4][9]. |
Experimental Protocol for Characterization:
-
Setup: Connect the fabricated device to a potentiostat. Place the device in the sample holder of a UV-Vis spectrophotometer for simultaneous electrochemical and optical measurements.
-
Cyclic Voltammetry (CV): Perform a CV scan (e.g., from 0 V to -1.5 V and back) to identify the reduction and oxidation potentials of the viologen. The appearance of current peaks will correspond to the color-changing redox reactions.
-
Spectroelectrochemistry:
-
Record the UV-Vis spectrum of the device in its initial (bleached) state (0 V).
-
Apply a negative potential (e.g., -1.2 V) to induce coloration and record the spectrum of the colored state. Calculate ΔT from these two spectra.
-
Monitor the change in transmittance at a fixed wavelength (e.g., the λ_max of the colored state, ~605 nm) while stepping the potential between the bleached and colored states. This data is used to determine the switching times.
-
-
Cycling Test: Subject the device to repeated potential stepping (e.g., 1000+ cycles) between the colored and bleached states, monitoring the transmittance change over time to evaluate its stability. A degradation in ΔT indicates poor cyclic stability[11].
V. Field-Proven Insights and Troubleshooting
-
Stability Issues: Viologen-based devices can suffer from degradation over many cycles[4]. This is often due to the irreversible dimerization or crystallization of the radical species on the electrode surface, or side reactions with the electrolyte.
-
Multi-Color Behavior: The presence of iodide can lead to complex color changes[6][7]. At low potentials, the blue monomeric radical cation (V⁺•) forms. At higher concentrations or more negative potentials, this can form a reddish-purple dimer ((V⁺•)₂). Understanding this behavior is key to controlling the device's aesthetics.
-
Improving Performance: To enhance overall performance, viologens can be incorporated into hybrid systems with nanostructured metal oxides like TiO₂. The high surface area of the TiO₂ allows for a greater density of anchored viologen molecules, leading to improved contrast and switching speeds[9][12].
VI. References
-
The Synthesis of 1-Ethyl-1'- (4-vinylbenzyl)-4, 4'-bipyridinium Chloride and Iodide and its Electrochromic Property. ResearchGate. [Link]
-
Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. MDPI. [Link]
-
Viologen-based electrochromic materials and devices. RSC Publishing. [Link]
-
Synthesis of a new star-shaped 4,4′-bipyridine derivative and its multicolor solid electrochromic devices. ResearchGate. [Link]
-
Electrochromic properties of monosubstituted benzylboronic acid viologen. MATEC Web of Conferences. [Link]
-
Emerging Electrochromic Materials and Devices for Future Displays. Chemical Reviews. [Link]
-
(PDF) Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. ResearchGate. [Link]
-
Spectroelectrochemistry of Methyl Viologen/Iodide Solutions at Mercury Film Electrodes. Langmuir. [Link]
-
Achieving Low-Energy Driven Viologens-Based Electrochromic Devices Utilizing Polymeric Ionic Liquids. ACS Applied Materials & Interfaces. [Link]
-
Electrochromic Performance of Viologen-Modified Periodic Mesoporous Nanocrystalline Anatase Electrodes. ResearchGate. [Link]
-
Electrochromic Properties of Dibenzyl Viologen on ITO electrode: Influence of Concentration and Electrode Potential. ResearchGate. [Link]
-
Electrochromic devices, methods of manufacturing and operation thereof. Google Patents.
-
1-Methyl-4,4'-bipyridinium iodide. PubChem. [Link]
-
Developing of Flexible Viologen-based Electrochromic Devices. Aalto University. [Link]
Sources
- 1. matec-conferences.org [matec-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Viologen-based electrochromic materials and devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Developing of Flexible Viologen-based Electrochromic Devices | Aalto FICORE [ficore.aalto.fi]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy 1-Methyl-4,4'-bipyridinium iodide (EVT-406488) | 38873-01-7 [evitachem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Viologen Derivatives Using 1-Methyl-4,4'-bipyridinium iodide
Introduction
Viologens, or 1,1'-disubstituted-4,4'-bipyridinium salts, are a class of organic compounds renowned for their vibrant and reversible color-changing (electrochromic) properties.[1] This characteristic has led to their widespread investigation and application in various fields, including smart windows, electronic displays, and redox flow batteries.[2][3][4] The synthesis of asymmetric viologens, in particular, allows for the fine-tuning of their physicochemical properties, opening avenues for enhanced stability and functionality.[3][5]
This document provides a detailed protocol for the synthesis of asymmetric viologen derivatives, starting from the readily available precursor, 1-Methyl-4,4'-bipyridinium iodide. The core of this synthesis lies in the N-alkylation of the second pyridine ring, a reaction that leverages the nucleophilicity of the nitrogen atom.[6] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss key considerations for successful synthesis and characterization.
Mechanistic Insights: The N-Alkylation of Pyridinium Salts
The synthesis of viologen derivatives from 1-Methyl-4,4'-bipyridinium iodide is a classic example of an N-alkylation reaction. In this process, the lone pair of electrons on the nitrogen atom of the un-methylated pyridine ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide.[6] This forms a new carbon-nitrogen bond, resulting in a dicationic viologen species.
The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), which can effectively solvate the charged species involved in the reaction. The choice of the alkylating agent (R-X, where R is the desired alkyl group and X is a halide) is crucial in determining the properties of the final viologen derivative. The reactivity of the alkyl halide follows the general trend: I > Br > Cl.
It is important to note that the reaction conditions, such as temperature and reaction time, can significantly influence the yield and purity of the product. Optimization of these parameters is often necessary for each specific viologen derivative being synthesized.
Experimental Protocol
This protocol details the synthesis of a generic asymmetric viologen derivative, 1-alkyl-1'-methyl-4,4'-bipyridinium dihalide, from 1-Methyl-4,4'-bipyridinium iodide.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 1-Methyl-4,4'-bipyridinium iodide | >98% purity |
| Alkyl halide (e.g., Alkyl bromide) | Appropriate for desired derivative |
| Acetonitrile (ACN) | Anhydrous, >99.8% |
| Round-bottom flask | Appropriate size with reflux condenser |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Filtration apparatus (e.g., Büchner funnel) | |
| Rotary evaporator | |
| Schlenk line or inert atmosphere setup | Optional, for sensitive reactions |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Methyl-4,4'-bipyridinium iodide (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirring solution, add the desired alkyl halide (1.1 to 1.5 equivalents). The slight excess of the alkylating agent helps to drive the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the precipitation of the product.
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The viologen derivative will often precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold acetonitrile or diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
Drying: Dry the purified product under vacuum to obtain the final viologen derivative.
Workflow Diagram
Sources
- 1. Dual-use synthesis of an asymmetric anthraquinone heptyl viologen (AQHV) for solution and gel-polymer electrolyte-based electrochromic devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nur.nu.edu.kz [nur.nu.edu.kz]
- 4. Viologen-based aqueous organic redox flow batteries: materials synthesis, properties, and cell performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric molecular modification of viologens for highly stable electrochromic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation and acylation of pyridine [quimicaorganica.org]
Application Notes and Protocols for 1-Methyl-4,4'-bipyridinium Iodide as an Electron Mediator in Biocatalysis
Introduction: The Crucial Role of Electron Mediators in Modern Biocatalysis
Enzymatic catalysis offers a powerful and sustainable alternative to traditional chemical synthesis, prized for its high selectivity and efficiency under mild conditions. However, a significant portion of valuable biocatalytic reactions, particularly reductions, rely on expensive nicotinamide cofactors such as NAD(P)H. The stoichiometric consumption of these cofactors has long been a bottleneck for the industrial-scale application of many redox enzymes. To overcome this limitation, the development of efficient cofactor regeneration systems is paramount. An elegant and effective strategy involves the use of artificial electron mediators that shuttle electrons between an external source (an electrode or a chemical reductant) and the enzyme's active site, thereby regenerating the cofactor or, in some cases, directly interacting with the enzyme's redox center.
1-Methyl-4,4'-bipyridinium iodide, commonly known as methyl viologen (MV²⁺), has emerged as a workhorse electron mediator in biocatalysis. Its utility stems from a combination of favorable electrochemical properties, including a suitable negative redox potential and chemical stability.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of 1-Methyl-4,4'-bipyridinium iodide in biocatalytic systems.
The Scientific Foundation: Why 1-Methyl-4,4'-bipyridinium Iodide is an Effective Electron Mediator
1-Methyl-4,4'-bipyridinium iodide is a quaternary ammonium salt that can exist in three distinct redox states: the oxidized dication (MV²⁺), the one-electron reduced radical cation (MV⁺•), and the fully reduced neutral species (MV⁰).[1] The key to its function as an electron mediator lies in the reversible one-electron reduction to its intensely colored blue radical cation.[2]
The standard redox potential of the MV²⁺/MV⁺• couple is approximately -0.45 V versus the standard hydrogen electrode (SHE), which is sufficiently negative to drive the regeneration of NAD(P)H from NAD(P)⁺ and to directly reduce the flavin cofactors within many oxidoreductases.[3] This negative reduction potential makes it an ideal candidate for mediating electron transfer in a variety of biocatalytic reactions.[1]
The general mechanism for its application in an electrochemical biocatalytic system is as follows:
-
Electrochemical Reduction: At the cathode of an electrochemical cell, the oxidized form of methyl viologen (MV²⁺) accepts an electron to form the radical cation (MV⁺•).[4]
-
Enzymatic Electron Transfer: The reduced mediator (MV⁺•) then diffuses to the active site of the enzyme and donates the electron, either to the enzyme's internal cofactor (like FAD) or to an enzyme-substrate complex. This regenerates the enzyme's catalytic activity.[4]
-
Substrate Conversion: The reduced enzyme then catalyzes the desired chemical transformation of the substrate.
-
Mediator Re-oxidation: Upon donating its electron, MV⁺• is re-oxidized to MV²⁺, completing the catalytic cycle and making it available for another round of reduction at the cathode.
This process allows for the continuous regeneration of the enzyme's active state without the need for stoichiometric amounts of expensive natural cofactors.
Core Applications and Considerations
1-Methyl-4,4'-bipyridinium iodide has been successfully employed in a range of biocatalytic applications, including:
-
NAD(P)H Regeneration: It can be used in conjunction with enzymes like diaphorase or ferredoxin reductase to regenerate NAD(P)H for use by a primary production enzyme.[5][6]
-
Direct Enzyme Reduction: For some enzymes, particularly flavoenzymes like ene-reductases, the reduced methyl viologen radical can directly transfer electrons to the enzyme's flavin cofactor, bypassing the need for NAD(P)H altogether.[7][8]
-
Hydrogen Production: In systems containing hydrogenases, reduced methyl viologen can serve as an electron donor for the enzymatic production of molecular hydrogen.[3]
Key Experimental Considerations:
-
Oxygen Sensitivity: The methyl viologen radical cation (MV⁺•) is highly sensitive to oxygen and will be rapidly oxidized. Therefore, all experiments must be conducted under strictly anaerobic conditions (e.g., under an inert atmosphere of argon or nitrogen).[4]
-
Enzyme Compatibility: While compatible with a wide range of redox enzymes, high concentrations of methyl viologen or its reduced form can sometimes lead to enzyme inhibition or deactivation.[6] It is crucial to determine the optimal mediator concentration for each specific enzyme system.
-
Solubility: The fully reduced, neutral form of some viologens can be insoluble in aqueous solutions. However, the radical cation of methyl viologen is generally soluble.[1]
Experimental Protocol: Electrochemically Driven Biocatalytic Reduction of an Activated Alkene using an Ene-Reductase
This protocol describes a general procedure for the asymmetric reduction of an activated alkene (e.g., 2-cyclohexen-1-one) using an ene-reductase, with 1-Methyl-4,4'-bipyridinium iodide as the electron mediator in a bio-electrocatalytic setup.
Materials and Reagents
-
1-Methyl-4,4'-bipyridinium iodide (Methyl Viologen dichloride hydrate can also be used)
-
Ene-reductase (e.g., Pentaerythritol Tetranitrate Reductase (PETNR) or Thermostable Old Yellow Enzyme (TOYE))[7]
-
Substrate (e.g., 2-cyclohexen-1-one)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Potassium chloride (as a supporting electrolyte)
-
H-type electrochemical cell with a proton exchange membrane (e.g., Nafion®)[7][8]
-
Working electrode (e.g., carbon cloth)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat
-
Inert gas supply (Argon or Nitrogen)
-
Gas-tight syringes
-
GC or HPLC for product analysis
Experimental Setup
The following diagram illustrates the key components and electron flow in the bio-electrocatalytic system.
Caption: Bio-electrocatalytic reduction workflow.
Step-by-Step Protocol
-
Prepare the Electrochemical Cell:
-
Assemble the H-type cell, ensuring the proton exchange membrane separates the two chambers.
-
Place the working electrode in the cathodic chamber and the counter electrode in the anodic chamber.
-
Insert the reference electrode into the cathodic chamber.
-
-
Prepare the Reaction Mixture:
-
In the cathodic chamber, add the potassium phosphate buffer (e.g., 100 mM, pH 7.4) containing a supporting electrolyte (e.g., 0.1 M KCl).[7]
-
Degas the buffer thoroughly with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Add 1-Methyl-4,4'-bipyridinium iodide to a final concentration of 1 mM.[7]
-
Add the ene-reductase to a final concentration of approximately 10 µM.[7]
-
In the anodic chamber, add the same buffer solution.
-
-
Electrochemical Reduction and Biocatalysis:
-
Apply a constant potential to the working electrode (e.g., -0.9 V vs. Ag/AgCl) using the potentiostat.[7] A color change to blue should be observed in the cathodic chamber as MV²⁺ is reduced to MV⁺•.
-
Allow the system to equilibrate until a stable background current is achieved.
-
Initiate the biocatalytic reaction by adding the substrate (e.g., 10 mM 2-cyclohexen-1-one) to the cathodic chamber using a gas-tight syringe.[7]
-
Monitor the reaction progress by observing the current change over time. An increase in current upon substrate addition indicates consumption of the reduced mediator by the enzyme-substrate complex.[7]
-
-
Reaction Monitoring and Analysis:
-
At specific time intervals (e.g., 1, 2, 4, 6 hours), withdraw aliquots from the cathodic chamber for analysis.[7]
-
Quench the reaction in the aliquots (e.g., by adding a water-immiscible organic solvent like ethyl acetate and vortexing).
-
Analyze the organic extract by GC or HPLC to determine the concentration of the product and the remaining substrate.
-
-
Data Analysis:
-
Calculate the substrate conversion and product yield over time.
-
If a chiral product is formed, determine the enantiomeric excess (ee) using a suitable chiral column.
-
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Mediator Concentration | 1 mM | [7] |
| Enzyme Concentration | 10 µM | [7] |
| Substrate Concentration | 10 mM | [7] |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 | [7] |
| Supporting Electrolyte | 0.1 M KCl | [7] |
| Applied Potential | -0.9 V vs. Ag/AgCl | [7] |
| Optimal Reaction Time | 4-6 hours | [7] |
Troubleshooting and Advanced Considerations
-
Low Reaction Rate:
-
Check for Oxygen Leaks: Ensure the system is completely anaerobic.
-
Enzyme Inactivation: The enzyme may be unstable under the reaction conditions. Consider enzyme immobilization to improve stability.
-
Mediator Concentration: Optimize the mediator concentration; too low may be rate-limiting, while too high could be inhibitory.
-
-
Mediator Instability: While generally stable, prolonged electrolysis at highly negative potentials can lead to side reactions.
-
Alternative Mediators: For enzymes with different redox potentials, other viologen derivatives with tailored redox properties can be explored.[1]
Conclusion
1-Methyl-4,4'-bipyridinium iodide is a versatile and cost-effective electron mediator that can significantly enhance the applicability of biocatalytic redox reactions. By understanding its mechanism of action and carefully controlling the experimental conditions, researchers can effectively implement it in both cofactor regeneration schemes and direct enzymatic reductions. The protocol provided herein serves as a robust starting point for developing and optimizing a wide range of biocatalytic processes for applications in pharmaceuticals, fine chemicals, and biofuels.
References
-
Bio‐electrocatalytic Alkene Reduction Using Ene‐Reductases with Methyl Viologen as Electron Mediator. (2024). ResearchGate. [Link]
-
Koomson, D. A., Nicholson, J. H., Brogan, A. P. S., & Aldous, L. (2024). Re-assessing viologens for modern bio-electrocatalysis. Chemical Science. [Link]
-
Covalent Organic Frameworks Enabling Site‐Isolation of Viologen‐Derived Electron Transfer Mediators for Stable Photocatalytic Hydrogen Evolution. (n.d.). ResearchGate. [Link]
-
Methyl Viologen@β-Zeolite with Absorption/Fluorescence Dual-Mode and Photo/Chemical Synergistic Stimuli-Responsive Chromism. (n.d.). MDPI. [Link]
-
Bio‐electrocatalytic Alkene Reduction Using Ene‐Reductases with Methyl Viologen as Electron Mediator. (n.d.). MPG.PuRe. [Link]
-
Bio-electrocatalytic Alkene Reduction Using Ene-Reductases with Methyl Viologen as Electron Mediator. (2024). PubMed. [Link]
-
1-Methyl-4,4'-bipyridinium iodide. (n.d.). PubChem. [Link]
-
Enzyme-catalyzed organic synthesis: electrochemical regeneration of NAD(P)H from NAD(P) using methyl viologen and flavoenzymes. (n.d.). ACS Publications. [Link]
-
Redox-Mediator-Assisted Electrocatalytic Hydrogen Evolution from Water by a Molybdenum Sulfide-Functionalized Metal–Organic Framework. (n.d.). ACS Publications. [Link]
-
Enzyme activity assays of cell extracts with methyl viologen as the... (n.d.). ResearchGate. [Link]
-
Scheme of the two NADH regeneration systems with methyl viologen or the rhodium complex. (n.d.). ResearchGate. [Link]
-
H2 Production from Methyl Viologen–Dependent Hydrogenase Activity Monitored by Gas Chromatography. (2023). PMC - NIH. [Link]
-
Electrocatalytic Oxidation of Carbohydrates Via Surface Immobilized Viologen. (2021). BYU ScholarsArchive. [Link]
-
Electroreduction of methyl viologen in the presence of nitrite. Its influence on enzymatic electrodes. (n.d.). ResearchGate. [Link]
-
Cofactor NAD(P)H Regeneration Inspired by Heterogeneous Pathways. (n.d.). Heriot-Watt University. [Link]
-
Methyl Viologen Mediated Oxygen Reduction in Ethanol Solvent: the Electrocatalytic Reactivity of the Radical Cation. (n.d.). ResearchGate. [Link]
-
Electrocatalytic NAD(P)H regeneration for biosynthesis. (n.d.). ResearchGate. [Link]
-
Re-assessing viologens for modern bio-electrocatalysis. (n.d.). PMC - NIH. [Link]
-
Enzyme-catalyzed organic synthesis: electrochemical regeneration of NAD(P)H from NAD(P) using methyl viologen and flavoenzymes. (n.d.). American Chemical Society. [Link]
-
Elucidating the role of methyl viologen as a scavenger of photoactivated electrons from photosystem I under aerobic and anaerobic conditions. (n.d.). RSC Publishing. [Link]
-
Energy bands matched photocatalysis enhancement based on viologen derivatives electron-transfer-mediator. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
Sources
- 1. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]
- 2. 1-Methyl-4,4'-bipyridinium iodide (38873-01-7) for sale [vulcanchem.com]
- 3. H2 Production from Methyl Viologen–Dependent Hydrogenase Activity Monitored by Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Bio-electrocatalytic Alkene Reduction Using Ene-Reductases with Methyl Viologen as Electron Mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Role of Viologens in Experimental Flow Batteries
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Pivotal Role of Viologens in Aqueous Organic Redox Flow Batteries
Aqueous organic redox flow batteries (AORFBs) are at the forefront of grid-scale energy storage solutions, offering a safer, more cost-effective, and sustainable alternative to traditional vanadium-based systems.[1][2] At the heart of many promising AORFBs are viologens, a class of organic compounds demonstrating exceptional potential as anolytes (negative electrolytes).[3][4] Their attractiveness stems from several key characteristics, including high water solubility, tunable and suitable redox potentials, and the ability to undergo reversible one- or two-electron reduction processes.[1][3][5]
This guide provides an in-depth exploration of the application of viologens in experimental flow batteries. We will delve into the causality behind experimental choices, from molecular design to performance characterization, and provide detailed protocols to ensure the integrity and reproducibility of your research.
I. Foundational Principles of Viologen Electrochemistry
Viologens, or 4,4'-bipyridinium salts, exhibit a two-step redox process, transitioning from a dicationic state (V²⁺) to a radical cation (V⁺•) and then to a neutral species (V⁰).[3] This multi-electron transfer capability is a significant advantage for achieving high energy densities.[6] The redox potentials of these transitions can be precisely tuned through molecular engineering, allowing for the rational design of viologen derivatives with desired electrochemical properties.[2]
The core challenge in harnessing the full potential of viologens lies in managing their stability. Degradation, often accelerated by the presence of oxygen or operation in alkaline media, can occur through mechanisms like nucleophilic attack and dealkylation, leading to a decline in the battery's capacity over time.[5][7][8][9] Consequently, a significant focus of current research is on designing novel viologen structures with enhanced stability.[10]
Caption: Reversible two-step redox mechanism of viologens.
II. Molecular Design and Synthesis of Viologen Anolytes
The performance of a viologen-based flow battery is intrinsically linked to the molecular structure of the viologen derivative. Strategic modifications to the 4,4'-bipyridine core can significantly impact solubility, redox potential, and, most critically, stability.
Key Molecular Engineering Strategies:
-
Functionalization for Solubility: Attaching hydrophilic groups, such as polyethylene glycol (PEG), sulfonates, or ammonium groups, can dramatically increase the aqueous solubility of viologens, enabling higher concentration electrolytes and thus greater energy density.[3][11]
-
Enhancing Stability: Introducing steric hindrance around the nitrogen atoms of the bipyridine core can shield them from nucleophilic attack, a primary degradation pathway.[7] Furthermore, creating stronger electron donor-acceptor interactions within the molecule can enhance chemical stability through electron delocalization.[10]
-
Tuning Redox Potential: The electron-donating or -withdrawing nature of the substituents on the bipyridine core influences the redox potential. This allows for the fine-tuning of the anolyte's potential to maximize the overall cell voltage when paired with a suitable catholyte.[2]
A general synthetic route for many viologen derivatives involves the double alkylation of 4,4'-bipyridine with a suitable alkyl halide.[8] The choice of the alkylating agent is critical as it introduces the desired functional groups.
Caption: General workflow for the synthesis of viologen derivatives.
III. Experimental Protocols
Protocol 1: Preparation of Viologen-Based Anolyte
Objective: To prepare a viologen-based anolyte solution for electrochemical testing.
Materials:
-
Synthesized viologen derivative powder
-
Supporting electrolyte (e.g., NaCl, KCl)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required mass of the viologen derivative and the supporting electrolyte to achieve the desired molar concentrations (e.g., 0.1 M viologen in 1.0 M NaCl).
-
In a volumetric flask, dissolve the supporting electrolyte in a portion of the deionized water by stirring.
-
Once the supporting electrolyte is fully dissolved, add the viologen derivative powder to the solution.
-
Continue stirring until the viologen is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid any thermal degradation.
-
Add deionized water to the final volume mark on the volumetric flask and mix thoroughly.
-
Filter the solution if any particulates are present.
Protocol 2: Electrochemical Characterization using Cyclic Voltammetry (CV)
Objective: To determine the redox potential, diffusion coefficient, and electrochemical reversibility of the viologen anolyte.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Nitrogen or Argon gas for deaeration
Procedure:
-
Assemble the three-electrode cell with the prepared viologen anolyte solution.
-
Polish the working electrode to a mirror finish using alumina slurry, then rinse and dry it.[11]
-
Degas the electrolyte solution by bubbling with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.[11]
-
Maintain an inert atmosphere over the solution during the experiment.
-
Perform CV scans over a potential range that encompasses the expected redox peaks of the viologen. Start with a scan rate of 50 mV/s.
-
Vary the scan rate (e.g., 10, 25, 50, 100, 200 mV/s) to study the kinetics of the redox reactions.[11]
-
The formal redox potential (E⁰') can be estimated as the average of the anodic and cathodic peak potentials.[11]
-
The diffusion coefficient can be calculated from the relationship between the peak current and the square root of the scan rate using the Randles-Ševčík equation.[11]
Protocol 3: Full Flow Battery Assembly and Cycling
Objective: To assemble a laboratory-scale flow battery and evaluate the performance of the viologen anolyte.
Components:
-
Flow battery hardware (cell frame, graphite felt electrodes, current collectors)
-
Peristaltic pumps
-
Tubing
-
Reservoirs for the anolyte and catholyte
-
Battery cycler (e.g., BioLogic SP300)[11]
Assembly and Operation:
-
Cut the graphite felt electrodes and the membrane to the desired size. The electrodes should be thermally or chemically pre-treated to improve their wettability and activity.
-
Assemble the flow cell in the following order: end plate, current collector, gasket, electrode, membrane, second electrode, gasket, current collector, and end plate. Ensure proper sealing to prevent leaks.
-
Connect the reservoirs containing the viologen anolyte and a suitable catholyte (e.g., ferrocyanide or a TEMPO derivative) to the respective sides of the flow cell using tubing and peristaltic pumps.[2][6][8][12]
-
Purge the anolyte reservoir and tubing with an inert gas to minimize oxygen exposure.[8]
-
Circulate the electrolytes through the cell at a constant flow rate (e.g., 35 mL/min).[11]
-
Connect the battery cycler to the current collectors of the cell.
-
Perform charge-discharge cycling at a constant current density (e.g., 20-80 mA/cm²). Set appropriate voltage cutoffs to prevent overcharging or over-discharging, which can accelerate degradation.[7]
-
Monitor the cell voltage, capacity, and efficiency over multiple cycles.
Caption: Schematic of a typical experimental flow battery setup.
IV. Data Analysis and Performance Metrics
A thorough evaluation of a viologen-based flow battery requires the analysis of several key performance indicators:
| Performance Metric | Description | Typical Values for Viologen Systems |
| Coulombic Efficiency (CE) | The ratio of charge extracted during discharge to the charge supplied during charging. High CE indicates minimal side reactions. | >99% after initial cycles[8] |
| Voltage Efficiency (VE) | The ratio of the average discharge voltage to the average charge voltage. It reflects the voltage losses due to internal resistance and reaction kinetics. | Varies with current density |
| Energy Efficiency (EE) | The product of CE and VE. It represents the overall round-trip energy efficiency of the battery. | Varies with operating conditions |
| Capacity Fade Rate | The rate at which the discharge capacity decreases over time or cycles. A critical indicator of electrolyte stability. | Can range from <0.01% to >0.1% per day/cycle depending on the viologen and conditions[3][8][10] |
| Energy Density | The amount of energy stored per unit volume of the electrolyte (Wh/L). | Theoretical values can reach over 40 Wh/L[2] |
| Power Density | The amount of power that can be delivered per unit area of the electrode (mW/cm²). | Can exceed 150 mW/cm²[2][6] |
V. Troubleshooting Common Challenges
-
Rapid Capacity Fade: This is often due to the degradation of the viologen anolyte.[8] Post-cycling analysis of the anolyte using techniques like NMR or mass spectrometry can help identify degradation products.[10] Minimizing oxygen ingress and operating at a neutral pH are crucial.[7][8]
-
Increasing Cell Resistance: This can be caused by membrane fouling, electrode degradation, or changes in electrolyte composition. Electrochemical impedance spectroscopy (EIS) is a valuable tool for diagnosing the source of increased resistance.
-
Crossover: The migration of the active species across the membrane leads to self-discharge and capacity loss.[6] The permeability of the membrane to the specific viologen derivative should be evaluated.[6]
Conclusion
Viologens are a highly promising class of materials for the development of next-generation aqueous organic redox flow batteries. Through rational molecular design, careful experimental execution, and thorough characterization, researchers can overcome the current challenges and unlock the full potential of these versatile molecules for large-scale energy storage. The protocols and insights provided in this guide serve as a foundation for conducting robust and reproducible research in this exciting field.
References
-
Addressing Practical Use of Viologen-Derivatives in Redox Flow Batteries through Molecular Engineering. (2023). ACS Materials Letters. [Link]
-
Addressing Practical Use of Viologen-Derivatives in Redox Flow Batteries through Molecular Engineering. (2023). PMC. [Link]
-
Unprecedented Stability of Viologen-Derivatives as Anolytes for Alkaline Redox Flow Batteries. (2025). ACS Applied Energy Materials. [Link]
-
Viologen-based aqueous organic redox flow batteries: materials synthesis, properties, and cell performance. (n.d.). RSC Publishing. [Link]
-
Designing stable viologen anolytes for aqueous organic redox flow batteries by enhancing electron donor−acceptor interactions. (2025). ResearchGate. [Link]
-
Highly Soluble Viologen-PEG Conjugates for Aqueous Organic Redox Flow Batteries. (2024). ACS Applied Energy Materials. [Link]
-
Viologen Derivatives in Aqueous Organic Redox Flow Batteries: Progress and Perspectives. (2025). Wiley Online Library. [Link]
-
VIOLOGEN REDOX FLOW BATTERY. (n.d.). USU Office of Research. [Link]
-
A Highly Soluble Two-Electron Storage Viologen Negolyte for Neutral Aqueous Organic Redox Flow Batteries. (2025). ACS Omega. [Link]
-
Viologen-Decorated TEMPO for Neutral Aqueous Organic Redox Flow Batteries. (2025). Wiley Online Library. [Link]
-
Viologen Derivatives in Aqueous Organic Redox Flow Batteries: Progress and Perspectives. (n.d.). Wiley Online Library. [Link]
-
Degradation Mechanisms of Redox-Active Molecules toward Long-Cycle Aqueous Organic Flow Batteries. (2025). ACS Applied Energy Materials. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Viologen Derivatives in Aqueous Organic Redox Flow Batteries: Progress and Perspectives - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
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- 8. Addressing Practical Use of Viologen-Derivatives in Redox Flow Batteries through Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note: In Vitro Generation of Superoxide Radicals using 1-Methyl-4,4'-bipyridinium iodide (Paraquat)
Abstract
This comprehensive guide provides a detailed protocol for the controlled in vitro generation of superoxide radicals using 1-Methyl-4,4'-bipyridinium iodide, commonly known as paraquat. Paraquat is a well-established redox cycler that, in the presence of a suitable electron donor, efficiently produces superoxide anions (O₂⁻•). This application note will delve into the underlying biochemical mechanism, provide step-by-step experimental protocols for superoxide generation, and detail methods for its quantification using spectrophotometric assays. This guide is intended for researchers, scientists, and drug development professionals investigating oxidative stress, antioxidant efficacy, and related cellular signaling pathways.
Introduction: The Role of Paraquat in Superoxide Generation
1-Methyl-4,4'-bipyridinium iodide (Paraquat) is a viologen, a class of organic compounds that are notable for their ability to undergo reversible one-electron reduction reactions.[1] This property makes paraquat an invaluable tool in the study of oxidative stress. The generation of superoxide radicals by paraquat is not a spontaneous process but rather a catalytic cycle that requires a biological or chemical reducing system.[2][3]
The core mechanism involves the enzymatic reduction of the paraquat dication (PQ²⁺) to its radical cation form (PQ⁺•) by an electron donor.[2] This unstable radical cation then rapidly transfers the electron to molecular oxygen (O₂) to generate a superoxide anion radical (O₂⁻•), while regenerating the original paraquat dication.[3][4] This regenerated PQ²⁺ is then available for another round of reduction, establishing a catalytic cycle that can produce a continuous flux of superoxide radicals.[1][2]
Various enzymatic systems can provide the necessary electrons for paraquat reduction. In cellular systems, these include mitochondrial complex I, NADPH dehydrogenases, and NADPH oxidase.[5][6][7] For in vitro applications, a common and controllable system utilizes an enzymatic source like xanthine oxidase with its substrate xanthine, or a chemical reductant such as NADPH in the presence of a suitable reductase.[8]
The Biochemical Mechanism of Paraquat-Induced Superoxide Production
The redox cycling of paraquat is a well-characterized process that can be summarized in two key steps:
-
Reduction of Paraquat: The paraquat dication (PQ²⁺) accepts an electron from a donor (e.g., NADPH-cytochrome P450 reductase) to form the paraquat radical monocation (PQ⁺•).[2][4]
-
Oxidation of the Paraquat Radical: The paraquat radical rapidly reacts with diatomic oxygen (O₂) to produce the superoxide radical (O₂⁻•) and regenerate the paraquat dication (PQ²⁺).[2]
This cyclical process makes paraquat a potent generator of superoxide radicals, leading to a state of oxidative stress in biological systems.[9][10]
Figure 1: Redox cycling of paraquat to generate superoxide radicals.
Safety Precautions
1-Methyl-4,4'-bipyridinium iodide is highly toxic to humans and requires careful handling.[11] Always consult the Safety Data Sheet (SDS) before use.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile or neoprene gloves, and safety goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[12]
-
Storage: Store 1-Methyl-4,4'-bipyridinium iodide in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemicals.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage Temperature |
| 1-Methyl-4,4'-bipyridinium iodide | Major Supplier | Varies | Room Temperature |
| Xanthine | Major Supplier | Varies | Room Temperature |
| Xanthine Oxidase | Major Supplier | Varies | -20°C |
| Cytochrome c (from horse heart) | Major Supplier | Varies | -20°C |
| Nitroblue tetrazolium (NBT) | Major Supplier | Varies | Room Temperature |
| Superoxide Dismutase (SOD) | Major Supplier | Varies | -20°C |
| Potassium Phosphate Buffer (pH 7.4) | In-house prep | N/A | 4°C |
| Diethylenetriaminepentaacetic acid (DTPA) | Major Supplier | Varies | Room Temperature |
Protocol 1: Generation of Superoxide Radicals
This protocol describes a reliable enzymatic method for generating superoxide radicals using the xanthine/xanthine oxidase system in the presence of paraquat.
-
Prepare a stock solution of 1-Methyl-4,4'-bipyridinium iodide (10 mM) in deionized water.
-
Prepare a stock solution of xanthine (1 mM) in 20 mM NaOH.
-
Prepare the reaction buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM DTPA. The DTPA is included to chelate any trace metal ions that could catalyze side reactions.
-
Set up the reaction mixture in a suitable container (e.g., a microcuvette or a 96-well plate) by adding the following components in the specified order:
-
Reaction Buffer
-
Xanthine (to a final concentration of 50 µM)
-
1-Methyl-4,4'-bipyridinium iodide (to the desired final concentration, e.g., 10-100 µM)
-
-
Initiate the reaction by adding xanthine oxidase to a final concentration of 10 mU/mL.
-
Immediately proceed to the detection and quantification of superoxide radicals as described in the following protocols.
Protocol 2: Quantification of Superoxide Radicals using the Cytochrome c Reduction Assay
This assay is based on the ability of superoxide radicals to reduce the ferric form of cytochrome c (Fe³⁺) to its ferrous form (Fe²⁺).[13] The reduction of cytochrome c can be monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.[14]
-
Prepare the reaction mixture as described in Protocol 1, but with the addition of cytochrome c to a final concentration of 10-50 µM.
-
As a negative control, prepare a parallel reaction mixture containing superoxide dismutase (SOD) at a final concentration of 50-100 U/mL. SOD will catalytically convert superoxide to hydrogen peroxide and oxygen, thus inhibiting the reduction of cytochrome c.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate the rate of superoxide production using the Beer-Lambert law and the extinction coefficient for the change in absorbance of cytochrome c at 550 nm upon reduction (Δε = 21.1 mM⁻¹cm⁻¹).
Calculation:
Rate of O₂⁻• production (µM/min) = (ΔA₅₅₀/min) / (Δε × path length)
| Parameter | Value |
| Wavelength | 550 nm |
| Δ Absorbance | Measure experimentally |
| Extinction Coefficient (Δε) | 21.1 mM⁻¹cm⁻¹ |
| Path Length (cm) | Typically 1 cm |
Protocol 3: Quantification of Superoxide Radicals using the Nitroblue Tetrazolium (NBT) Assay
This assay relies on the reduction of the water-soluble yellow dye, nitroblue tetrazolium (NBT), by superoxide radicals to form a blue, water-insoluble formazan product.[15][16] The formation of formazan can be quantified spectrophotometrically after solubilization.[17]
-
Prepare the reaction mixture as described in Protocol 1, including NBT at a final concentration of 50-100 µM.
-
Prepare a negative control with SOD as described in the cytochrome c assay.
-
Initiate the reaction with xanthine oxidase and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Stop the reaction by adding a suitable stop solution, such as 0.1 M HCl.
-
Solubilize the formazan precipitate by adding a solubilizing agent (e.g., a mixture of 2M potassium hydroxide and dimethylsulfoxide).[15]
-
Measure the absorbance of the solubilized formazan at a wavelength between 560-620 nm.[15] The exact wavelength of maximum absorbance may vary depending on the solubilizing agent used.
-
The amount of superoxide produced is directly proportional to the absorbance of the formazan.
Figure 2: A generalized workflow for the in vitro generation and detection of superoxide radicals using paraquat.
Troubleshooting and Considerations
-
Low Superoxide Signal:
-
Check the activity of the xanthine oxidase.
-
Ensure the freshness of the xanthine and paraquat solutions.
-
Verify the pH of the reaction buffer.
-
-
High Background Signal:
-
Ensure the purity of the reagents.
-
The inclusion of DTPA is critical to prevent auto-oxidation reactions.
-
-
Assay Interference: Some compounds being tested for antioxidant properties may directly interact with the detection reagents (cytochrome c or NBT) or inhibit xanthine oxidase.[18] Appropriate controls are essential to rule out such interferences.
Conclusion
The use of 1-Methyl-4,4'-bipyridinium iodide in conjunction with an enzymatic reducing system provides a robust and controllable method for generating superoxide radicals in vitro. The protocols detailed in this application note, coupled with the spectrophotometric detection methods, offer a reliable platform for studying the multifaceted roles of superoxide in biological and chemical systems. Adherence to safety protocols is paramount when working with this compound.
References
-
Cochemé, H. M., et al. (2008). Complex I is the major site of mitochondrial superoxide production by paraquat. Journal of Biological Chemistry, 283(4), 1785-1798. [Link]
-
Apak, R., et al. (2016). Simultaneous detection of superoxide anion radicals and determination of the superoxide scavenging activity of antioxidants using a N,N-dimethyl-p-phenylene diamine/Nafion colorimetric sensor. Analytical Methods, 8(3), 551-563. [Link]
-
Bonneh-Barkay, D., et al. (2005). Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase. Journal of Biological Chemistry, 280(49), 40699-40707. [Link]
-
Choi, M. H., et al. (2006). A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells. Journal of Immunoassay and Immunochemistry, 27(1), 31-44. [Link]
-
Andreescu, S., et al. (2013). Real-time monitoring of superoxide accumulation and antioxidant activity in a brain slice model using an electrochemical cytochrome c biosensor. Free Radical Biology and Medicine, 54, 1-10. [Link]
-
Dikalov, S. I., et al. (1997). Quantification of superoxide radicals and peroxynitrite in vascular cells using oxidation of sterically hindered hydroxylamines and electron spin resonance. Biochemical and Biophysical Research Communications, 231(3), 701-704. [Link]
-
Cochemé, H. M., et al. (2011). Selective superoxide generation within mitochondria by the targeted redox cycler MitoParaquat. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1807(8), 949-960. [Link]
-
IPI Global. (2022). Handling Methyl Iodide safely. [Link]
-
Fink, B., et al. (2000). A new approach for extracellular spin trapping of nitroglycerin-induced superoxide radicals both in vitro and in vivo. Free Radical Biology and Medicine, 28(8), 121-128. [Link]
-
Sharpless, R. E., & Johnson, E. L. (1977). In Vitro Production of Superoxide Radical from Paraquat and Its Interactions by Monuron and Diuron. Weed Science, 25(4), 298-303. [Link]
-
Miki, H., et al. (1993). Superoxide Dismutase Activity Measurement Using Cytochrome c-Modified Electrode. Analytical Chemistry, 65(23), 3333-3337. [Link]
-
Bonneh-Barkay, D., et al. (2005). Redox cycling of the herbicide paraquat in microglial cultures. Molecular Pharmacology, 67(5), 1670-1678. [Link]
-
Kanno, S., et al. (1999). Superoxide production from paraquat evoked by exogenous NADPH in pulmonary endothelial cells. Journal of Health Science, 45(1), 1-7. [Link]
-
Gasanov, S. E., et al. (2021). Mutant Cytochrome C as a Potential Detector of Superoxide Generation: Effect of Mutations on the Function and Properties. International Journal of Molecular Sciences, 22(16), 8871. [Link]
-
Nunoshiba, T., & Nishioka, H. (1987). Mutagenic and cytotoxic effects of oxygen free radicals generated by methylviologen (paraquat) on Escherichia coli with different DNA-repair capacities. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 187(1), 1-8. [Link]
-
Day, B. J., et al. (1999). A mechanism of paraquat toxicity involving nitric oxide synthase. Proceedings of the National Academy of Sciences, 96(23), 13403-13408. [Link]
-
Kalyanaraman, B., et al. (2012). Recent developments in detection of superoxide radical anion and hydrogen peroxide: Opportunities, challenges, and implications in redox signaling. Archives of Biochemistry and Biophysics, 526(2), 151-163. [Link]
-
de Lores Arnaiz, G. R., & Ordieres, M. G. (2014). Mechanisms Mediating the Combined Toxicity of Paraquat and Maneb in SH-SY5Y Neuroblastoma Cells. Neurotoxicity Research, 25(4), 327-340. [Link]
-
Nazarewicz, R. R., et al. (2007). Simple quantitative detection of mitochondrial superoxide production in live cells. Biochemical and Biophysical Research Communications, 358(1), 294-299. [Link]
-
Drugwatcher.org. (2022). Paraquat Herbicide: Mechanism of Action. [Link]
-
Choi, M. H., et al. (2006). A Quantitative Nitroblue Tetrazolium Assay for Determining Intracellular Superoxide Anion Production in Phagocytic Cells. Journal of Immunoassay and Immunochemistry, 27(1), 31-44. [Link]
-
Al-Ghamdi, M., et al. (2023). Differential Effects of Paraquat, Rotenone, and MPTP on Cellular Bioenergetics of Undifferentiated and Differentiated Human Neuroblastoma Cells. Toxics, 11(12), 1007. [Link]
-
Corbacho, A. M., et al. (2009). Evaluation of assays for the measurement of bovine neutrophil reactive oxygen species. Veterinary Immunology and Immunopathology, 129(3-4), 259-268. [Link]
-
Nagata, C., et al. (1981). Paraquat damage of rat liver mitochondria by superoxide production depends on extramitochondrial NADH. Journal of Applied Biochemistry, 3(4), 305-315. [Link]
-
Reactome. (n.d.). Superoxide reduces cytochrome c. [Link]
-
Avogadro's Lab. (2015). Paraquat. [Link]
-
Kumar, A., et al. (2020). An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos. Frontiers in Cell and Developmental Biology, 8, 796. [Link]
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Application Note: A Validated HPLC Method for the Quantitative Analysis of 1-Methyl-4,4'-bipyridinium iodide
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-Methyl-4,4'-bipyridinium iodide. The compound, a mono-quaternized derivative of 4,4'-bipyridine, is of significant interest in materials science and electrochemistry.[1] The developed method utilizes reversed-phase chromatography with an ion-pairing agent to achieve excellent peak shape and resolution. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and specificity.[2][3][4] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quantification of 1-Methyl-4,4'-bipyridinium iodide in various sample matrices.
Introduction
1-Methyl-4,4'-bipyridinium iodide is a quaternary ammonium compound with the molecular formula C₁₁H₁₁IN₂ and a molecular weight of 298.12 g/mol .[5][6] Its structure, featuring a permanently charged pyridinium ring, makes it highly polar and soluble in aqueous solutions.[7] These properties are foundational to its applications in areas such as electrochromic devices and as a precursor in the synthesis of more complex molecules.[7] The accurate quantification of this compound is crucial for quality control, stability studies, and reaction monitoring.
The inherent polarity of quaternary ammonium compounds poses a challenge for traditional reversed-phase HPLC, often resulting in poor retention and peak tailing due to interactions with residual silanols on silica-based columns.[8] To overcome this, ion-pair chromatography is a widely adopted and effective strategy.[8][9] This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its hydrophobicity and retention on a reversed-phase column. This application note leverages this principle to develop a reliable analytical method for 1-Methyl-4,4'-bipyridinium iodide.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: C18, 5 µm, 4.6 x 150 mm.
-
Reagents:
-
1-Methyl-4,4'-bipyridinium iodide reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Sodium 1-hexanesulfonate (ion-pairing agent, >99%).
-
Phosphoric acid (analytical grade).
-
Chromatographic Conditions
The selection of chromatographic parameters was based on established methods for similar quaternary ammonium compounds, such as paraquat and diquat, which also employ ion-pair reversed-phase HPLC for effective separation.[9][10]
| Parameter | Condition |
| Mobile Phase A | 10 mM Sodium 1-hexanesulfonate in Water, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 258 nm |
| Run Time | 10 minutes |
-
Causality behind Experimental Choices:
-
C18 Column: A standard C18 column provides a non-polar stationary phase for reversed-phase chromatography.
-
Sodium 1-hexanesulfonate: This ion-pairing agent was chosen to form a neutral ion pair with the positively charged 1-Methyl-4,4'-bipyridinium cation, enhancing its retention on the C18 column.
-
Acidic Mobile Phase (pH 3.0): Maintaining a low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions and improving peak symmetry.
-
Acetonitrile: A common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte-ion pair complex.
-
Detection at 258 nm: This wavelength was selected based on the UV absorbance maximum of the bipyridinium chromophore, ensuring high sensitivity. This is consistent with detection wavelengths used for structurally similar compounds like paraquat.[11]
-
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Methyl-4,4'-bipyridinium iodide reference standard and dissolve in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 1-Methyl-4,4'-bipyridinium iodide in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]
Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of 1-Methyl-4,4'-bipyridinium iodide. The absence of significant peaks in the blank at the analyte's retention time confirmed the method's specificity.
Linearity
Linearity was assessed by analyzing six calibration standards in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.
| Spiked Concentration | Mean Recovery (%) | % RSD |
| Low (80%) | 99.5 | 0.8 |
| Medium (100%) | 100.2 | 0.5 |
| High (120%) | 99.8 | 0.6 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were made on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Level | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
Protocol: Step-by-Step Methodology
HPLC System Preparation
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by dissolving the appropriate amount of sodium 1-hexanesulfonate in HPLC grade water to make a 10 mM solution. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B is 100% Acetonitrile.
-
Degas both mobile phases before use.
-
-
System Equilibration:
-
Purge the HPLC system with the prepared mobile phases.
-
Equilibrate the C18 column with the isocratic mobile phase mixture (70% A / 30% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the DAD to acquire data at 258 nm.
-
Sample Analysis Workflow
Caption: HPLC analysis workflow for 1-Methyl-4,4'-bipyridinium iodide.
-
Calibration Curve:
-
Inject the prepared calibration standards (1 µg/mL to 100 µg/mL) into the equilibrated HPLC system.
-
Record the peak areas from the resulting chromatograms.
-
Plot a calibration curve of peak area versus concentration and perform a linear regression.
-
-
Sample Analysis:
-
Inject the prepared and filtered sample solutions.
-
Record the peak area of the analyte.
-
-
Quantification:
-
Using the regression equation from the calibration curve, calculate the concentration of 1-Methyl-4,4'-bipyridinium iodide in the sample.
-
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of 1-Methyl-4,4'-bipyridinium iodide. The use of ion-pair reversed-phase chromatography successfully addresses the challenges associated with analyzing this polar, permanently charged compound. The method is specific, linear, accurate, and precise over a practical concentration range. This validated protocol is suitable for routine quality control and research applications involving 1-Methyl-4,4'-bipyridinium iodide.
References
-
1-Methyl-4,4'-bipyridinium iodide | C11H11IN2 | CID 38115 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Quaternary ammonium compounds in milk: detection by reverse-phase high performance liquid chromatography and their effect on starter growth - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
[Ion-pair solid-phase extraction (SPE) and HPLC analysis of paraquat in biological sample] . ResearchGate. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA) . European Medicines Agency. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. Available at: [Link]
-
Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase | LCGC International . LCGC International. Available at: [Link]
-
method 549.2 determination of diquat and paraquat in drinking water by liquid-solid extraction and - EPA . United States Environmental Protection Agency. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available at: [Link]
-
HPLC Method For Analysis Of Iodomethane (Methyl iodide) - SIELC Technologies . SIELC Technologies. Available at: [Link]
-
Paraquat - SIELC Technologies . SIELC Technologies. Available at: [Link]
-
hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia . National Academic Digital Library of Ethiopia. Available at: [Link]
-
Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection and unified calibration | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH . International Council for Harmonisation. Available at: [Link]
-
Quaternary Ammonium Compounds - Chromatography Forum . Chromatography Forum. Available at: [Link]
-
Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples - MDPI . MDPI. Available at: [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications . ACG Publications. Available at: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline . Pharmaguideline. Available at: [Link]
-
4,4'-Bipyridinium, 1,1'-diethyl-, diiodide - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Countercurrent chromatography - Wikipedia . Wikipedia. Available at: [Link]
-
Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials - MDPI . MDPI. Available at: [Link]
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- 1. mdpi.com [mdpi.com]
- 2. ema.europa.eu [ema.europa.eu]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 1-Methyl-4,4'-bipyridinium iodide (38873-01-7) for sale [vulcanchem.com]
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Methyl-4,4'-bipyridinium iodide
For Researchers, Scientists, and Drug Development Professionals
A Note on Safety and Data Integrity
As of the latest revision of this document, a specific Safety Data Sheet (SDS) for 1-Methyl-4,4'-bipyridinium iodide (CAS No. 38873-01-7) was not located in publicly available databases. The safety information, hazard classifications, and handling procedures detailed herein are therefore based on a conservative assessment derived from structurally related compounds, including 1-methyl-4-phenyl-pyridinium iodide (MPP+ iodide), and general principles of laboratory safety for handling potentially hazardous substances. It is imperative that users of this guide exercise extreme caution and conduct their own risk assessments prior to commencing any experimental work. The absence of a specific SDS should be considered a significant data gap, and all handling should proceed with the assumption of high toxicity.
Introduction and Scientific Context
1-Methyl-4,4'-bipyridinium iodide, a mono-quaternized derivative of 4,4'-bipyridine, is a compound of significant interest in various fields of chemical and biological research. Its unique electronic and electrochemical properties make it a valuable building block in materials science and electrochemistry.[1] In the context of drug development and biological studies, its structural similarity to known biologically active pyridinium compounds necessitates a thorough understanding of its properties and safe handling.
This guide provides a detailed overview of the essential safety procedures, handling protocols, and experimental considerations for the use of 1-Methyl-4,4'-bipyridinium iodide in a research setting. The causality behind each procedural step is explained to ensure a deep understanding of the principles of safe laboratory practice.
Hazard Identification and Risk Assessment
Due to the absence of a specific SDS, a precautionary approach to hazard identification is mandatory. Based on the safety data for the structurally related compound MPP+ Iodide, 1-Methyl-4,4'-bipyridinium iodide should be treated as a substance with the potential for significant acute toxicity.
Potential Hazards:
-
Acute Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data for related compounds.[2]
-
Skin Irritation: May cause skin irritation.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
A thorough risk assessment must be performed before any experiment involving this compound. This assessment should consider the quantity of material being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the potential for exposure.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential to minimize exposure risk.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid and dissolved forms of 1-Methyl-4,4'-bipyridinium iodide must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves to provide a barrier against skin contact. Latex gloves are not recommended.[3]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[4]
-
Lab Coat: A fully buttoned, chemical-resistant lab coat should be worn at all times.
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood, a respirator with an appropriate filter should be used.[5]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Avoid Creating Dust: When handling the solid material, take care to avoid generating dust.
-
Use Appropriate Tools: Use spatulas and other tools appropriate for handling small quantities of solids.
-
Closed Systems: Whenever possible, handle the compound in a closed system to minimize the risk of release.[5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.[2]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.[1]
Emergency Procedures
In the event of an emergency, a rapid and informed response is crucial. All personnel working with this compound must be familiar with these procedures.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Personal Protective Equipment: All personnel involved in the cleanup must wear appropriate PPE.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Experimental Protocols and Applications
1-Methyl-4,4'-bipyridinium iodide serves as a versatile reagent in various chemical and material science applications. The following protocols are provided as examples and should be adapted based on specific experimental requirements and a thorough risk assessment.
Synthesis of 1-Methyl-4,4'-bipyridinium iodide
The synthesis involves the quaternization of 4,4'-bipyridine with methyl iodide.[6]
Materials:
-
4,4'-Bipyridine
-
Methyl iodide
-
Dichloromethane (DCM)
Procedure:
-
In a chemical fume hood, dissolve 4,4'-bipyridine in dichloromethane.
-
Slowly add methyl iodide dropwise to the solution at room temperature with stirring.
-
Continue stirring at room temperature for 1 hour.
-
Gently heat the reaction mixture to 53°C and maintain for 2 hours.
-
Allow the mixture to cool to room temperature.
-
The resulting precipitate can be collected by microfiltration.
-
Purify the product by recrystallization.
Causality of Experimental Choices:
-
Dichloromethane as Solvent: DCM is chosen for its ability to dissolve the starting material and its moderate polarity, which facilitates the SN2 reaction.[1]
-
Two-Step Temperature Protocol: The initial room temperature step allows for controlled initiation of the reaction, while the subsequent heating increases the reaction rate to improve yield.[1]
-
Purification: Microfiltration and recrystallization are essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound.[6]
Application in Electrochemical Studies
The redox properties of 1-Methyl-4,4'-bipyridinium iodide make it a suitable candidate for electrochemical analysis, such as cyclic voltammetry. It undergoes a reversible one-electron reduction to form a radical cation.[6]
Experimental Setup:
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: A solution of 1-Methyl-4,4'-bipyridinium iodide in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
Procedure:
-
Prepare the electrolyte solution containing a known concentration of 1-Methyl-4,4'-bipyridinium iodide and the supporting electrolyte.
-
Assemble the three-electrode cell.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry by scanning the potential over a range that encompasses the redox event of the compound.
-
Record and analyze the resulting voltammogram to determine the reduction potential.
Data Presentation:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁IN₂ | [6] |
| Molecular Weight | 298.12 g/mol | [6] |
| Appearance | White to yellow crystalline solid | EvitaChem |
| Solubility | Highly soluble in polar solvents (e.g., water, methanol) | EvitaChem |
| Reduction Potential | Exhibits reversible one-electron reduction | [6] |
Waste Disposal
All waste containing 1-Methyl-4,4'-bipyridinium iodide must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5] Do not dispose of down the drain.[7]
Visualizations
Caption: Workflow for the safe handling of 1-Methyl-4,4'-bipyridinium iodide.
Caption: Emergency response flowchart for spills and personal exposure.
References
-
New Jersey Department of Health. (1999, November). HAZARD SUMMARY - METHYL IODIDE. Retrieved from [Link]
Sources
- 1. Buy 1-Methyl-4,4'-bipyridinium iodide (EVT-406488) | 38873-01-7 [evitachem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. calibrechem.com [calibrechem.com]
- 4. nj.gov [nj.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 1-Methyl-4,4'-bipyridinium iodide (38873-01-7) for sale [vulcanchem.com]
- 7. fishersci.com [fishersci.com]
Application Note: Unveiling the Redox Chemistry of 1-Methyl-4,4'-bipyridinium iodide (Methyl Viologen) using Spectroelectrochemistry
Introduction: The Enduring Relevance of Methyl Viologen
1-Methyl-4,4'-bipyridinium iodide, commonly known as methyl viologen, is a prototypical organic redox-active compound that has captivated the attention of researchers for decades. Its ability to undergo reversible one-electron reduction to form a stable, intensely colored radical cation makes it an ideal candidate for studying electron transfer processes.[1][2] This vibrant blue radical cation has rendered methyl viologen a cornerstone in the development of electrochromic devices, redox indicators, and as an electron shuttle in biological and chemical systems.[3][4]
Spectroelectrochemistry is a powerful analytical technique that provides a real-time window into the intricate dance of electrons and photons during an electrochemical reaction. By simultaneously acquiring electrochemical data (e.g., current vs. potential) and spectroscopic data (e.g., absorbance vs. wavelength), we can directly correlate the generation of specific redox states with their unique optical signatures. This application note provides a detailed guide for setting up and executing a spectroelectrochemical experiment to study the fascinating redox behavior of 1-Methyl-4,4'-bipyridinium iodide.
I. The Spectroelectrochemical Setup: A Symphony of Instruments
A successful spectroelectrochemical experiment hinges on the seamless integration of three key components: a potentiostat, a UV-Vis spectrometer, and a specialized spectroelectrochemical cell. The rationale behind this trifecta is to control the electrochemical potential of the analyte while simultaneously monitoring the resulting changes in its optical properties.
-
The Potentiostat: This instrument is the heart of the electrochemical control. It applies a precise potential to the working electrode and measures the resulting current flow. For studying methyl viologen, a potentiostat capable of performing cyclic voltammetry is essential.
-
The UV-Vis Spectrometer: This instrument measures the absorption of light by the sample as a function of wavelength. A fiber-optic spectrometer is often preferred for its flexibility in coupling to the spectroelectrochemical cell.
-
The Spectroelectrochemical Cell: This specialized cell is designed to accommodate a three-electrode system within the light path of the spectrometer. A common configuration for transmission measurements utilizes a quartz cuvette with a transparent or mesh working electrode.[5]
The following diagram illustrates the fundamental components and their interconnectivity in a typical spectroelectrochemical setup.
Caption: A schematic of the spectroelectrochemistry setup.
II. Experimental Protocol: A Step-by-Step Guide
This protocol outlines the preparation of the analyte solution and the execution of the spectroelectrochemical experiment. Adherence to these steps is crucial for obtaining reproducible and reliable data.
A. Reagents and Equipment
| Reagent/Equipment | Specifications |
| 1-Methyl-4,4'-bipyridinium iodide | Purity ≥ 98% |
| Supporting Electrolyte (e.g., KCl) | ACS grade or higher |
| Solvent (e.g., Deionized Water) | High purity, 18.2 MΩ·cm |
| Potentiostat with Software | Capable of cyclic voltammetry |
| UV-Vis Spectrometer | Wavelength range: 200-1100 nm |
| Spectroelectrochemical Cell | Quartz cuvette with appropriate electrodes |
| Working Electrode | Platinum mesh or Indium Tin Oxide (ITO) |
| Reference Electrode | Ag/AgCl (in saturated KCl) |
| Counter Electrode | Platinum wire or mesh |
| Micropipettes and Volumetric Flasks | Calibrated |
| Inert Gas (Nitrogen or Argon) | High purity |
B. Solution Preparation: The Foundation of Good Data
The quality of your data is directly dependent on the careful preparation of your solutions.
-
Prepare the Supporting Electrolyte Solution:
-
Weigh out the required amount of the supporting electrolyte (e.g., KCl) to create a 0.1 M solution in deionized water. The supporting electrolyte is crucial for minimizing solution resistance and ensuring that the measured current is due to the analyte's redox reaction.[6]
-
-
Prepare the Analyte Stock Solution:
-
Accurately weigh a small amount of 1-Methyl-4,4'-bipyridinium iodide and dissolve it in the 0.1 M supporting electrolyte solution to create a stock solution of known concentration (e.g., 10 mM).
-
-
Prepare the Working Solution:
-
Dilute the stock solution with the supporting electrolyte solution to the desired working concentration (typically 0.5-1.0 mM). The optimal concentration will depend on the path length of your spectroelectrochemical cell and the molar absorptivity of the radical cation.
-
-
Deoxygenate the Solution:
-
Before the experiment, thoroughly deoxygenate the working solution by bubbling with a gentle stream of high-purity nitrogen or argon for at least 15-20 minutes. Oxygen is electroactive and can interfere with the measurement of the methyl viologen redox couple.[6]
-
C. Experimental Procedure: Capturing the Redox Transformation
The following workflow diagram illustrates the key steps in performing the spectroelectrochemical experiment.
Caption: Workflow for the spectroelectrochemical analysis of methyl viologen.
Detailed Steps:
-
Cell Assembly and Filling:
-
Carefully assemble the spectroelectrochemical cell with the working, reference, and counter electrodes.
-
Fill the cell with the deoxygenated methyl viologen solution, ensuring that the electrodes are properly immersed.
-
-
Instrument Connection and Background Acquisition:
-
Connect the electrodes to the potentiostat.
-
Align the cell in the light path of the spectrometer.
-
Acquire a background spectrum of the solution at the open-circuit potential. This will be used as a reference to calculate the absorbance changes during the experiment.
-
-
Cyclic Voltammetry and Spectral Acquisition:
-
Set the parameters for the cyclic voltammetry experiment. Typical parameters for methyl viologen are:
-
Initial Potential: 0 V (where the dication is stable)
-
Vertex Potential 1: -0.8 V (to ensure the formation of the radical cation)
-
Vertex Potential 2: 0 V
-
Scan Rate: 20-100 mV/s. A slower scan rate allows for more complete conversion of the species at the electrode surface and better correlation with the spectroscopic data.[3]
-
-
Initiate the synchronized cyclic voltammetry and spectral acquisition. The software will record the current response as the potential is swept and simultaneously capture a series of UV-Vis spectra at defined potential intervals.
-
III. Data Analysis and Interpretation: From Raw Data to Mechanistic Insight
The power of spectroelectrochemistry lies in the ability to correlate the electrochemical and spectroscopic data.
A. The Cyclic Voltammogram
The cyclic voltammogram (CV) will reveal the redox behavior of methyl viologen. You should observe a well-defined, reversible reduction wave corresponding to the one-electron reduction of the dication (MV²⁺) to the radical cation (MV⁺•).[7]
MV²⁺ + e⁻ ⇌ MV⁺•
The peak separation between the cathodic (reduction) and anodic (oxidation) peaks should be close to 59 mV for a reversible one-electron process.[8]
B. The Spectroscopic Data
As the potential is swept towards negative values, you will observe the emergence of a strong absorption band in the visible region of the spectrum, corresponding to the formation of the blue-colored radical cation.[5] The dicationic form of methyl viologen is colorless and does not absorb in the visible range. The radical cation exhibits a characteristic broad absorption with a maximum around 600 nm.[2]
C. Correlated Analysis
By plotting the absorbance at a specific wavelength (e.g., 600 nm) as a function of the applied potential, you can generate a spectro-voltammogram. This plot should mirror the shape of the cyclic voltammogram, providing direct evidence that the species being generated at the reduction potential is indeed the one responsible for the observed color change.
Expected Results Summary:
| Redox State | Applied Potential Range (vs. Ag/AgCl) | Color | Key UV-Vis Absorption Bands |
| Dication (MV²⁺) | > -0.4 V | Colorless | ~260 nm |
| Radical Cation (MV⁺•) | -0.4 V to -0.8 V | Blue | ~395 nm, ~600 nm |
IV. Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak redox peaks in CV | - Electrode not properly connected- High solution resistance- Analyte concentration too low | - Check all electrode connections- Ensure sufficient supporting electrolyte concentration- Prepare a more concentrated analyte solution |
| Irreversible CV peaks | - Presence of oxygen- Fast scan rate- Electrode fouling | - Thoroughly deoxygenate the solution- Use a slower scan rate- Clean and polish the working electrode |
| No or weak absorbance change | - Incorrect wavelength range selected- Lamp issue in spectrometer- Low analyte concentration | - Ensure the spectrometer is set to monitor the visible range- Check the status of the spectrometer lamp- Increase the analyte concentration |
| Drifting baseline in spectra | - Insufficient spectrometer warm-up time- Temperature fluctuations | - Allow the spectrometer to warm up for at least 30 minutes- Ensure a stable ambient temperature |
V. Safety Precautions
1-Methyl-4,4'-bipyridinium iodide (methyl viologen) is toxic if swallowed, inhaled, or in contact with skin.[4][9] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] Dispose of all waste containing methyl viologen according to your institution's hazardous waste disposal procedures.
VI. Conclusion
Spectroelectrochemistry provides an unparalleled level of detail for elucidating the redox behavior of 1-Methyl-4,4'-bipyridinium iodide. By following the protocols outlined in this application note, researchers can gain valuable insights into the fundamental electron transfer properties of this important molecule. The ability to directly observe the formation and disappearance of the colored radical cation as a function of applied potential offers a robust and visually intuitive method for studying redox chemistry.
VII. References
-
Pine Research Instrumentation. (2020, November 30). How to setup a spectroelectrochemistry experiment (Part 2: Software and methyl viologen). YouTube. [Link]
-
Armstrong, F. A., et al. (2024). Re-assessing viologens for modern bio-electrocatalysis. Chemical Science. [Link]
-
Forrester, A. M., et al. (2025). Coupled Benchtop NMR and EPR Spectroscopy Reveals the Electronic Structure of Viologen Radicals in a Redox Flow Battery. ACS Applied Materials & Interfaces.
-
California State University, Northridge. Cyclic Voltammetry. [Link]
-
Walia, P. K., et al. (2019). UV light promoted 'Metal'/'Additive'-free oxidation of alcohols: investigating the role of alcohols as electron donors. New Journal of Chemistry.
-
Lanka, V., & Sastry, G. N. (2014). Structure and Electronic Spectra of Purine-Methyl Viologen Charge Transfer Complexes. The Journal of Physical Chemistry B.
-
Verichek Technical Services. (n.d.). Troubleshooting Common Spectrometer Issues. [Link]
-
Hester, R. E., & Williams, K. P. J. (1981). Vibrational analysis of methylviologen. The Journal of Physical Chemistry.
-
Hinotek. (n.d.). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. [Link]
-
Wu, Y., et al. (2017). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. Polymers. [Link]
-
ALS Co., Ltd. (2022, January 27). Section 2: Cyclic voltammetry (electrochemical measurement technique). [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-4,4'-bipyridinium iodide. PubChem. [Link]
-
Banks, C. E., et al. (2007). Investigating the voltammetric reduction of methylviologen at gold and carbon based electrode materials. Evidence for a surface bound adsorption mechanism leading to electrode 'protection' using multi-walled carbon nanotubes. New Journal of Chemistry.
-
LibreTexts. (2023, August 29). Common Troubleshooting Tips. Chemistry LibreTexts. [Link]
-
Perdue, R. I., & Crooks, R. M. (2016). Closed Bipolar Electrode-Enabled Dual-Cell Electrochromic Detectors for Chemical Sensing. Analytical Chemistry.
-
Kumar, R., et al. (2016). In-situ spectroscopic studies of viologen based electrochromic device. arXiv. [Link]
-
Sper Scientific Direct. (2025, July 11). Spectrophotometer Selection and Troubleshooting: A Practical Guide. [Link]
-
Atilgan, S., et al. (2014). ESR/UV-Vis-NIR spectroelectrochemical study and electrochromic contrast enhancement of a polythiophene derivative with pendant viologen. RSC Advances.
-
ResearchGate. (n.d.). UV-Vis spectra of 2.4 mM (A) viologen precursor, (B) G2-V2+ and (C).... [Link]
-
Gsponer, H. E., et al. (2014). Electrochromism of Methylviologen (Paraquat). World Journal of Chemical Education. [Link]
-
ResearchGate. (n.d.). UV/vis-spectrum of viologen, measured eight times at 20second intervals, with an applied potential of-0.9 V. [Link]
Sources
- 1. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]
- 2. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrochromism of Methylviologen (Paraquat) [pubs.sciepub.com]
- 5. youtube.com [youtube.com]
- 6. csun.edu [csun.edu]
- 7. Investigating the voltammetric reduction of methylviologen at gold and carbon based electrode materials. Evidence for a surface bound adsorption mechanism leading to electrode ‘protection’ using multi-walled carbon nanotubes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. future page | ALS,the electrochemical company [als-japan.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Investigating Oxidative Stress in Cell Cultures Using 1-Methyl-4,4'-bipyridinium iodide
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] The ability to reliably induce and study oxidative stress in vitro is paramount for elucidating disease mechanisms and for the development of novel therapeutic interventions. 1-Methyl-4,4'-bipyridinium iodide, a salt of the potent redox-cycling agent paraquat, serves as a valuable tool for this purpose.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Methyl-4,4'-bipyridinium iodide to induce and investigate oxidative stress in cell cultures.
Mechanism of Action: The Redox Cycling of 1-Methyl-4,4'-bipyridinium
1-Methyl-4,4'-bipyridinium iodide is a quaternary ammonium compound that exerts its effects through a continuous cycle of reduction and oxidation.[3] Upon entering the cell, the 1-methyl-4,4'-bipyridinium cation (often referred to as paraquat) is reduced by intracellular electron donors, primarily from the mitochondrial electron transport chain, to form a radical cation.[2][4] This unstable radical then rapidly reacts with molecular oxygen to regenerate the original cation and produce a superoxide anion (O₂⁻•).[4] This process, known as redox cycling, leads to a significant and sustained increase in intracellular ROS levels, overwhelming the cell's antioxidant capacity and inducing a state of oxidative stress.[1][2] The resulting cellular damage includes lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell dysfunction and apoptosis.[5][6]
Caption: Mechanism of 1-Methyl-4,4'-bipyridinium iodide-induced oxidative stress.
Protocols for Inducing Oxidative Stress
I. Reagent Preparation and Handling
A. Safety Precautions:
1-Methyl-4,4'-bipyridinium iodide is toxic if swallowed, inhaled, or in contact with skin.[7] It can cause serious eye irritation and may cause respiratory irritation.[7][8] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9] Refer to the Safety Data Sheet (SDS) for complete safety information.[7]
B. Stock Solution Preparation:
-
Calculate the required mass: The molecular weight of 1-Methyl-4,4'-bipyridinium iodide is 298.12 g/mol .[10] To prepare a 100 mM stock solution, dissolve 29.81 mg of the compound in 1 mL of sterile, nuclease-free water or a suitable buffer (e.g., PBS).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week). Protect from light.
II. Cell Culture Treatment
The optimal concentration of 1-Methyl-4,4'-bipyridinium iodide and the duration of treatment will vary depending on the cell type and the desired level of oxidative stress. It is crucial to perform a dose-response and time-course experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line.[11]
A. General Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solutions: Prepare serial dilutions of the 1-Methyl-4,4'-bipyridinium iodide stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of 1-Methyl-4,4'-bipyridinium iodide.[12] Include a vehicle control (medium without the compound).
-
Incubation: Incubate the cells for the desired period (e.g., 3, 6, 12, 24, or 48 hours) in a standard cell culture incubator (37°C, 5% CO₂).[11]
B. Example Concentration Ranges for Common Cell Lines:
| Cell Line | Typical Concentration Range | Incubation Time | Reference |
| SH-SY5Y (Human Neuroblastoma) | 10 µM - 1000 µM | 24 - 48 hours | [5][11] |
| Primary Cortical Neurons | 10 µM - 500 µM | 24 hours | [12] |
| Human Neural Progenitor Cells | 1 µM - 100 µM | 24 hours | [13] |
| C. elegans | 2.5 mM | 4 - 18 hours | [14][15] |
Note: These are starting recommendations. The optimal conditions must be empirically determined for each experimental system.
Assessing Oxidative Stress in Treated Cells
A multi-faceted approach is recommended to comprehensively evaluate the extent of oxidative stress.[16] This involves measuring ROS production, assessing cellular antioxidant defenses, and quantifying damage to key biomolecules.[6][17]
I. Measurement of Intracellular ROS Production
Fluorogenic probes are commonly used to directly measure intracellular ROS levels.[18]
A. DCFDA/H2DCFDA Assay Protocol:
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or its reduced form, H2DCFDA, is a cell-permeable dye that is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18]
-
Reagent Preparation: Prepare a 10 mM stock solution of DCFDA or H2DCFDA in high-quality, anhydrous DMSO. Store at -20°C, protected from light and moisture. Prepare a working solution of 5-10 µM in pre-warmed serum-free medium or PBS immediately before use.
-
Cell Treatment: After treating cells with 1-Methyl-4,4'-bipyridinium iodide for the desired time, remove the treatment medium and wash the cells twice with warm PBS.
-
Dye Loading: Add the DCFDA/H2DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[19]
-
Measurement: Wash the cells twice with warm PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm), fluorescence microscope, or flow cytometer.[18]
II. Quantification of Lipid Peroxidation
Malondialdehyde (MDA) is a major product of polyunsaturated fatty acid peroxidation and is a widely used marker of oxidative lipid damage.[6]
A. Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol:
-
Cell Lysis: After treatment, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) on ice.[19] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) to normalize the results.
-
Assay Procedure: Commercial TBARS assay kits are readily available and provide optimized protocols. Generally, the lysate is mixed with an acidic solution of thiobarbituric acid (TBA) and heated. The MDA-TBA adduct is then measured colorimetrically (at ~532 nm) or fluorometrically (excitation ~530 nm, emission ~550 nm).
III. Analysis of DNA Damage
Oxidative stress can lead to various forms of DNA damage, including single- and double-strand breaks and the formation of oxidized bases such as 8-hydroxy-2'-deoxyguanosine (8-OHdG).[6]
A. Comet Assay (Single Cell Gel Electrophoresis):
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: After treatment, harvest the cells and resuspend them in low-melting-point agarose.
-
Slide Preparation: Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate the broken fragments from the intact DNA.
-
Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The extent of DNA damage is quantified by the length and intensity of the "comet tail."
IV. Evaluation of Apoptosis
Oxidative stress is a potent inducer of apoptosis, or programmed cell death.[5]
A. Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Staining: After treatment, harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Sources
- 1. mdpi.com [mdpi.com]
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- 10. 1-Methyl-4,4'-bipyridinium iodide | C11H11IN2 | CID 38115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Differential Effects of Paraquat, Rotenone, and MPTP on Cellular Bioenergetics of Undifferentiated and Differentiated Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Paraquat-induced Oxidative Stress on the Neuronal Plasma Membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2/ARE Pathway Involved in Oxidative Stress Induced by Paraquat in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. micropublication.org [micropublication.org]
- 16. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labtoo.com [labtoo.com]
- 18. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
strategies to improve the yield of 1-Methyl-4,4'-bipyridinium iodide synthesis
Welcome to the technical support guide for the synthesis of 1-Methyl-4,4'-bipyridinium iodide, a mono-quaternized precursor to the widely used paraquat herbicide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, designed for chemistry professionals in research and development. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction for higher yields and purity.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing a logical framework for identifying the root cause and implementing effective solutions.
Issue 1: The reaction yield is significantly lower than expected (e.g., < 30%).
A low yield is the most frequent challenge in this synthesis. The cause can typically be traced to one of three areas: incomplete reaction, formation of side products, or losses during workup and purification.
Q: My yield is very low. How can I determine if the reaction has gone to completion?
A: The first step is to assess reaction completion. Relying solely on the precipitation of the product is insufficient.
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Underlying Principle: The synthesis of 1-Methyl-4,4'-bipyridinium iodide is a bimolecular nucleophilic substitution (SN2) reaction.[1] One of the nitrogen atoms on the 4,4'-bipyridine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.[1] The reaction's progress depends on factors like time, temperature, and concentration.
-
Recommended Protocol (Reaction Monitoring):
-
Thin-Layer Chromatography (TLC): This is the quickest method.
-
Prepare a TLC plate with a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1).
-
Spot three lanes: your 4,4'-bipyridine starting material, a co-spot (starting material and reaction mixture), and the reaction mixture itself.
-
The product, being an ionic salt, will remain at the baseline (Rf ≈ 0). The starting 4,4'-bipyridine is less polar and will move up the plate.
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
-
Proton NMR (1H NMR) Spectroscopy: For a more quantitative assessment, take a small aliquot from the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent (like DMSO-d6 or D2O).
-
Compare the integration of characteristic peaks of the starting material with the product peaks. For example, the aromatic protons of the bipyridinium core show characteristic shifts.[2]
-
-
-
Corrective Actions:
-
If the reaction is incomplete, you can extend the reaction time or moderately increase the temperature. A documented method involves reacting at room temperature for 1 hour, followed by heating to 53°C for 2 hours to drive the reaction to completion.[2]
-
Q: I've confirmed the reaction is complete, but my isolated yield is still poor. Could side reactions be the problem?
A: Yes, the formation of a significant byproduct is a common yield-reducing factor.
-
Primary Side Reaction: The most prevalent side reaction is the di-methylation of 4,4'-bipyridine to form the 1,1'-dimethyl-4,4'-bipyridinium diiodide salt (Paraquat diiodide).[3] This occurs when the second nitrogen atom of the desired mono-methylated product attacks another molecule of methyl iodide.
-
Causality & Prevention:
-
Stoichiometry: This is the most critical factor. Using a large excess of methyl iodide will strongly favor the formation of the di-methylated product. To favor the mono-methylated product, the stoichiometry should be carefully controlled. Some procedures even use a slight excess of the 4,4'-bipyridine relative to the methyl iodide.[2]
-
Temperature: Higher reaction temperatures can increase the rate of the second methylation. Maintaining a moderate temperature (e.g., not exceeding 50-60°C) can help minimize this side reaction.[2]
-
Addition Method: Adding the methyl iodide dropwise to the solution of 4,4'-bipyridine, rather than all at once, can help maintain a low instantaneous concentration of the methylating agent, further favoring mono-substitution.[2]
-
Logic Diagram: Troubleshooting Low Yield
Caption: A flowchart for diagnosing the root cause of low product yield.
Issue 2: The final product is discolored (yellow, brown, or purple).
Q: My isolated product is a yellow or brown solid, not the expected off-white color. What causes this and how can I fix it?
A: Discoloration typically points to the presence of iodine (I2) impurities.
-
Causality: Methyl iodide can decompose over time, especially when exposed to light, releasing elemental iodine which imparts a yellow-to-brown color. This free iodine gets incorporated into your product during precipitation or crystallization.
-
Reagent Quality Check & Purification:
-
Assess Methyl Iodide: Before use, check your methyl iodide. If it is noticeably brown, it should be purified.
-
Purification Protocol: A simple wash with a dilute aqueous solution of sodium thiosulfate (Na2S2O3) or sodium bisulfite will react with and remove the iodine.[4] Afterwards, the methyl iodide should be washed with water, dried over an anhydrous drying agent (like CaCl2), and distilled.[4][5]
-
-
Product Purification: If the impurity is in your final product, it can often be removed during recrystallization. Washing the crude solid with a small amount of cold diethyl ether can also help remove surface impurities.
Q: My reaction mixture turned a dark purple/blue color. What does this indicate?
A: An intense purple or blue color is characteristic of the 4,4'-bipyridyl radical anion.[6]
-
Causality: This species forms under reducing conditions. This can happen if you have trace amounts of reducing metals (e.g., from a sodium drying agent used on a solvent) or if the reaction is initiated via an unintended single-electron transfer (SET) pathway. While less common in a standard SN2 methylation, its presence indicates undesired redox side-reactions.
-
Corrective Actions:
-
Ensure all glassware is scrupulously clean.
-
Use high-purity, appropriately dried solvents. Avoid using reactive metals for drying solvents used in this reaction.
-
Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that might be coupled with these reduction processes.[1]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
A1: The choice of solvent is critical as it must dissolve the 4,4'-bipyridine starting material but ideally should not fully dissolve the ionic product, facilitating its precipitation.
-
Polar Aprotic Solvents are generally preferred.[1]
-
Dichloromethane (DCM): Often cited in literature, its moderate polarity is effective for the reaction kinetics.[1][2] However, the product has some solubility, which can affect isolated yield if not properly concentrated.
-
Acetonitrile: A common choice that balances reactant solubility and reaction rate.
-
Acetone: Also a viable option, similar in properties to acetonitrile for this reaction.[1]
-
-
Highly Polar Solvents like DMF or DMSO will readily dissolve the product, making isolation by precipitation difficult. They are generally avoided unless a crystallization-based workup from the homogenous solution is planned.
-
Non-polar Solvents like hexane or toluene are poor choices as the 4,4'-bipyridine starting material has limited solubility.
| Solvent | Polarity (Dielectric Const.) | Boiling Point (°C) | Comments |
| Dichloromethane | 9.1 | 40 | Good for reaction kinetics; product may have some solubility.[2] |
| Acetonitrile | 37.5 | 82 | Good balance of solubility and reaction rate.[1] |
| Acetone | 21 | 56 | Effective polar aprotic solvent.[1] |
| Methanol | 33 | 65 | Product is highly soluble, making isolation difficult.[1] |
Q2: How should I purify the final 1-Methyl-4,4'-bipyridinium iodide?
A2: Purification is essential to remove unreacted starting material and the di-methylated byproduct.
-
Primary Method: Recrystallization. This is the most effective technique.[1][2]
-
The product is an ionic salt and is highly soluble in polar solvents like water and methanol.[1]
-
A common procedure is to dissolve the crude product in a minimum amount of hot methanol and then allow it to cool slowly. If crystals do not form, the addition of a less polar co-solvent like diethyl ether can induce precipitation.
-
-
Secondary Method: Washing.
-
Before recrystallization, it is good practice to wash the crude, filtered solid with a non-polar solvent like diethyl ether or hexane. This helps remove residual, non-ionic starting materials and other organic impurities without dissolving the desired product.
-
Workflow: Synthesis & Purification
Caption: General experimental workflow for synthesis and purification.
Q3: Are there alternatives to methyl iodide?
A3: Yes, other methylating agents can be used, though methyl iodide is common.
-
Dimethyl sulfate ((CH3)2SO4): This is a powerful and less expensive methylating agent.[1] However, it is significantly more toxic and less volatile than methyl iodide, requiring more stringent handling precautions. The counter-ion will be methylsulfate, not iodide.
-
Methyl triflate (CH3OTf): A very potent methylating agent that reacts much faster than methyl iodide. It is also more expensive and the counter-ion will be triflate.
Q4: What are the key safety considerations for this reaction?
A4: Both the reactants and the product family have significant hazards.
-
Methyl Iodide: It is a toxic and volatile substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
4,4'-Bipyridine: It is a toxic solid. Avoid inhalation of dust and skin contact.
-
Product (1-Methyl-4,4'-bipyridinium iodide): This compound is a mono-quaternized bipyridinium salt and is a precursor to paraquat. Compounds in this class are known for their toxicity.[3][7] Handle the final product with care, assuming high toxicity. Avoid ingestion, inhalation, and skin contact.
References
- EvitaChem. (n.d.). 1-Methyl-4,4'-bipyridinium iodide.
- Vulcanchem. (n.d.). 1-Methyl-4,4'-bipyridinium iodide - 38873-01-7.
- Adams, R., & Hartman, W. W. (1922). Methyl Iodide. Organic Syntheses, 2, 40.
-
PubChem. (n.d.). 1-Methyl-4,4'-bipyridinium iodide. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,4′-Bipyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Paraquat. Retrieved from [Link]
- Chemtube3D. (n.d.). Paraquat.
- Sadeghi, B., & Gholivand, M. B. (2018). A New Method of Extraction and Measurement of Paraquat using BN/SPE Method Using High-Performance Liquid Chromatography. Nanochemistry Research, 3(2), 226-234.
-
ResearchGate. (n.d.). List of possible intermediate and reaction products of Paraquat. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Sensitive and Rapid Determination of Paraquat and Diquat in Tap and Environmental Waters.
-
U.S. Environmental Protection Agency. (n.d.). Paraquat and Diquat. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Structural and Electronic Properties of (n=0-2), a Homologous Series of Bimetallic Complexes Bridged by Neutral, Anionic, and Dianionic 4,4'. Retrieved from ResearchGate.
- MDPI. (2020).
-
National Pesticide Information Center. (n.d.). Paraquat Fact Sheet. Retrieved from [Link]
- ACS Publications. (1998). Synthesis and Characterization of the 4,4′-Bipyridyl Dianion and Radical Monoanion. A Structural Study. Inorganic Chemistry, 37(14), 3444–3450.
- National Institutes of Health. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. Toxics, 11(1), 69.
- ResearchGate. (2016). Synthesis and Crystal Structure of a 4,4'-bipyridine Linked Dinuclear Copper(II) Complex Derived from 2-{[2-(2-hydroxyethylamino)ethylimino]methyl}-6-methylphenol.
-
Pesticide Action Network UK. (n.d.). Paraquat. Retrieved from [Link]
- Google Patents. (2013). CN103254123A - Method for synthesizing paraquat through cyanamide process.
-
Sciencemadness Discussion Board. (2016). Methyl iodide purification. Retrieved from [Link]
- Nature. (2023). Modular preparation of cationic bipyridines and azaarenes via C–H activation.
-
Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. Retrieved from [Link]
- ResearchGate. (n.d.). Using a Fluorescent 1-Methyl-4-(2-Pyren-1-Yl-Vinyl)-Pyridinium Iodide to Characterize Solvent Polarities.
Sources
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- 3. Paraquat - Wikipedia [en.wikipedia.org]
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- 7. epa.gov [epa.gov]
identifying and minimizing side reactions during methylation of 4,4'-bipyridine
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Welcome to the technical support center for the methylation of 4,4'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired mono-methylated product. This resource is built on established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction: The Challenge of Selective Methylation
The methylation of 4,4'-bipyridine is a foundational reaction for the synthesis of various functional molecules, including the widely used herbicide paraquat.[1] The primary goal for many researchers is the selective synthesis of the mono-methylated product, N-methyl-4,4'-bipyridinium, which serves as a key building block. However, the presence of two nucleophilic nitrogen atoms in the 4,4'-bipyridine structure presents a significant challenge: controlling the extent of methylation to prevent the formation of the di-methylated side product, also known as a viologen.[2][3] This guide will provide a comprehensive overview of the factors influencing this reaction and practical strategies to achieve high selectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the methylation of 4,4'-bipyridine, offering explanations for their causes and actionable solutions.
Issue 1: Low Yield of Mono-methylated Product and Significant Over-methylation
Symptoms:
-
NMR or LC-MS analysis shows a high percentage of the di-methylated product (viologen).
-
Difficulty in isolating the desired mono-methylated product from the reaction mixture.
Root Cause Analysis: Over-methylation is the most common side reaction. It occurs when the second nitrogen atom of the 4,4'-bipyridine ring undergoes methylation after the first. The rate of the second methylation step is influenced by several factors, including stoichiometry, the reactivity of the methylating agent, and reaction conditions.
Solutions:
-
Stoichiometric Control: Carefully control the molar ratio of the methylating agent to 4,4'-bipyridine. A 1:1 or slightly less than stoichiometric amount of the methylating agent is recommended to favor mono-methylation.
-
Choice of Methylating Agent: The reactivity of the methylating agent plays a crucial role. Highly reactive agents like methyl triflate (MeOTf) or methyl iodide (MeI) can lead to rapid di-methylation.[4] Consider using less reactive agents, such as dimethyl sulfate or methyl tosylate, to achieve better control.
-
Reaction Temperature: Lowering the reaction temperature can help to slow down the rate of the second methylation, thereby increasing the selectivity for the mono-methylated product.
-
Slow Addition: Adding the methylating agent dropwise or via a syringe pump over an extended period can maintain a low concentration of the methylating agent in the reaction mixture, further minimizing over-methylation.
Issue 2: Formation of N-Oxide Impurities
Symptoms:
-
Presence of unexpected peaks in the NMR or mass spectrum corresponding to the N-oxide of 4,4'-bipyridine or its methylated derivatives.
Root Cause Analysis: N-oxide formation can occur if oxidizing agents are present in the reaction mixture. This is particularly relevant when using certain methylating agents or if the reaction is exposed to air for prolonged periods at elevated temperatures. Some radical-based methylation methods using peroxides can also lead to N-oxide formation.[5][6]
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purified Reagents: Use high-purity, peroxide-free solvents and reagents.
-
Avoid Oxidizing Conditions: If possible, choose methylation methods that do not involve strong oxidizing conditions.
Issue 3: Poor Solubility of Reactants or Products
Symptoms:
-
Precipitation of starting material or product from the reaction mixture, leading to an incomplete reaction or difficult work-up.
-
Inconsistent reaction outcomes.
Root Cause Analysis: 4,4'-bipyridine and its methylated salts have varying solubilities in different organic solvents.[7] The choice of solvent is critical for maintaining a homogeneous reaction mixture.
Solutions:
-
Solvent Selection: 4,4'-bipyridine is soluble in a range of polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), as well as less polar solvents like tetrahydrofuran (THF) and chloroform.[7] The choice of solvent can significantly impact reactivity and selectivity.[8][9][10] For the charged methylated products, more polar solvents are generally required.
-
Solvent Mixtures: Employing a co-solvent system can sometimes improve the solubility of all components.
-
Temperature Adjustment: Gently heating the reaction mixture (if compatible with selectivity) can improve solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best methylating agent for selective mono-methylation of 4,4'-bipyridine?
There is no single "best" agent, as the optimal choice depends on the desired reactivity and reaction conditions. However, for achieving high selectivity towards the mono-methylated product, it is often advantageous to use a less reactive methylating agent. Here's a comparative overview:
| Methylating Agent | Reactivity | Typical Side Reactions |
| Methyl Iodide (MeI) | High | Over-methylation |
| Methyl Triflate (MeOTf) | Very High | Significant over-methylation |
| Dimethyl Sulfate | Moderate | Can be toxic, over-methylation possible |
| Methyl Tosylate | Moderate | Generally good for controlled methylation |
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are all effective techniques. TLC can provide a quick qualitative assessment of the reaction progress. LC-MS is excellent for identifying the masses of the starting material, mono-methylated, and di-methylated products. NMR spectroscopy allows for the quantitative determination of the ratio of different species in the reaction mixture.
Q3: What is the best way to purify the mono-methylated product?
Purification can be challenging due to the similar polarities of the mono- and di-methylated products.
-
Crystallization: If the mono-methylated product has a suitable crystalline form, fractional crystallization can be an effective purification method.
-
Column Chromatography: For small-scale reactions, column chromatography using a polar stationary phase like silica gel or alumina can be employed. A gradient elution system with an increasing proportion of a polar solvent (e.g., methanol in dichloromethane) is often necessary to separate the products.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) is a powerful, albeit more expensive, option.
Experimental Protocols
Protocol 1: General Procedure for Mono-methylation of 4,4'-Bipyridine
This protocol provides a starting point for optimizing the selective mono-methylation.
Materials:
-
4,4'-Bipyridine
-
Methylating agent (e.g., methyl tosylate)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Dissolve 4,4'-bipyridine (1 equivalent) in the chosen anhydrous solvent.
-
Slowly add the methylating agent (0.95 equivalents) to the solution at room temperature over 30 minutes.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or with the addition of a less polar co-solvent (e.g., diethyl ether).
-
Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analyze the product purity by NMR and/or LC-MS.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and the primary side reaction.
Caption: Desired mono-methylation vs. over-methylation side reaction.
Sources
- 1. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]
- 2. Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal-free methylation of a pyridine N-oxide C–H bond by using peroxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Exchange of pyridine and bipyridine ligands in trimethylplatinum(iv) iodide complexes: substituent and solvent effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Issues in Cyclic Voltammetry of Viologens
Welcome to the technical support center for the cyclic voltammetry of viologens. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the "why" behind the "how," ensuring robust and reproducible results.
Introduction to Viologen Electrochemistry
Viologens, or 4,4'-bipyridinium salts, are a class of organic compounds renowned for their rich redox chemistry, typically exhibiting two distinct and reversible one-electron reduction steps.[1][2] This behavior makes them ideal candidates for applications ranging from electrochromic devices to redox flow batteries.[2][3][4] However, their electrochemical behavior can be sensitive to experimental conditions, leading to a variety of issues in cyclic voltammetry (CV). This guide will address the most frequently encountered problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My viologen CV shows broad, ill-defined peaks instead of the expected sharp redox waves. What's going on?
Peak broadening in the cyclic voltammetry of viologens can be indicative of several underlying issues, often related to kinetics, resistance, or electrode surface phenomena.[5][6]
Underlying Causes & Explanations:
-
Slow Electron Transfer Kinetics: If the rate of electron transfer between the electrode and the viologen species is slow, the peaks will broaden, and the peak-to-peak separation (ΔEp) will increase with the scan rate.[7]
-
Uncompensated Solution Resistance (iR Drop): High resistance in the solution between the working and reference electrodes can distort the applied potential, leading to broadened peaks and a larger ΔEp.[8] This is particularly common in organic solvents or with low supporting electrolyte concentrations.
-
Electrode Surface Issues: A dirty or passivated working electrode surface can hinder electron transfer, resulting in sluggish kinetics and broadened peaks. Adsorption of viologen species or impurities onto the electrode can also contribute to this.[9][10]
-
Viologen Aggregation: At higher concentrations, viologen radical cations (V•+) can form π-dimers, which can have different electrochemical behavior and contribute to peak broadening.[11]
Troubleshooting Protocol:
-
Optimize Supporting Electrolyte:
-
Action: Increase the concentration of the supporting electrolyte (e.g., from 0.1 M to 0.5 M).
-
Rationale: This decreases the solution resistance, minimizing the iR drop.[8]
-
-
Clean and Polish the Working Electrode:
-
Action: Mechanically polish the working electrode (e.g., glassy carbon or platinum) with alumina slurry, followed by sonication in ethanol and deionized water.[9] For platinum electrodes, electrochemical cleaning by cycling in 1 M H₂SO₄ can be effective.[9]
-
Rationale: A clean electrode surface is crucial for efficient electron transfer.
-
-
Vary the Scan Rate:
-
Action: Perform CV scans at a range of scan rates (e.g., 10, 25, 50, 100, 200 mV/s).
-
Rationale: If the peak-to-peak separation increases significantly with the scan rate, it points towards quasi-reversible or irreversible electron transfer kinetics.[7]
-
-
Lower the Analyte Concentration:
-
Action: Reduce the concentration of the viologen solution.
-
Rationale: This can mitigate issues related to aggregation or adsorption.[11]
-
Troubleshooting Flowchart for Peak Broadening
Caption: Troubleshooting decision tree for broad CV peaks.
Q2: The redox peaks for my viologen are shifted from the expected potentials. Why is this happening?
Shifts in peak potentials can be caused by changes in the reference electrode potential, solvent effects, or interactions with the supporting electrolyte.
Underlying Causes & Explanations:
-
Reference Electrode Instability: The most common cause of shifting potentials is an unstable or improperly prepared reference electrode.[9] A clogged frit or air bubbles can disrupt the electrical contact with the solution.[9]
-
Solvent Effects: The reduction potentials of viologens are sensitive to the solvent environment. Changing the solvent can alter the solvation energies of the different redox states, leading to shifts in the observed potentials.[12]
-
Counterion and Supporting Electrolyte Effects: The nature of the counterion and the supporting electrolyte can influence the redox potentials through ion-pairing and other electrostatic interactions.[13][14]
Troubleshooting Protocol:
-
Check the Reference Electrode:
-
Action: Ensure the reference electrode is filled with the correct solution and that the frit is not blocked. If in doubt, replace the filling solution or use a fresh electrode.
-
Rationale: A stable reference potential is essential for accurate measurements.
-
-
Use an Internal Standard:
-
Action: Add a well-behaved internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), to your solution.
-
Rationale: All measured potentials can then be reported relative to the internal standard, which corrects for minor reference electrode drift and junction potentials.
-
-
Maintain Consistent Solvent and Electrolyte:
Q3: I see an extra, unexpected peak in my viologen's cyclic voltammogram. What could be its origin?
The appearance of unexpected peaks can be due to impurities, side reactions, or adsorption phenomena.[15]
Underlying Causes & Explanations:
-
Impurities: The viologen sample, solvent, or supporting electrolyte may contain electroactive impurities.[16]
-
Adsorption/Desorption Peaks: Viologen species, particularly the neutral form (V⁰), can adsorb onto the electrode surface.[10][17][18] This can give rise to sharp, symmetrical peaks that are distinct from the diffusion-controlled peaks. The peak current of an adsorbed species is proportional to the scan rate (ν), whereas for a diffusing species, it is proportional to the square root of the scan rate (ν¹/²).
-
Decomposition Products: In some solvents or at extreme potentials, the viologen may undergo chemical reactions, and the products of these reactions can be electroactive.[19]
-
Dimerization: The radical cation (V•+) can dimerize, and this dimer may have its own redox signature.[20]
Troubleshooting Protocol:
-
Run a Blank CV:
-
Action: Record a CV of the supporting electrolyte solution without the viologen.
-
Rationale: This will reveal any electroactive impurities in your solvent or electrolyte.
-
-
Purify Reagents:
-
Action: If the blank CV shows peaks, consider purifying the solvent and/or recrystallizing the supporting electrolyte.
-
Rationale: Ensures that the observed peaks are solely from the analyte of interest.
-
-
Analyze Scan Rate Dependence:
-
Action: Plot the peak current of the unexpected peak versus the scan rate (ν) and versus the square root of the scan rate (ν¹/²).
-
Rationale: A linear relationship with ν suggests an adsorption-based peak, while linearity with ν¹/² indicates a diffusion-controlled process.
-
-
Vary the Potential Window:
-
Action: Narrow the potential window to see if the unexpected peak disappears.
-
Rationale: If the peak is due to a product formed at a more extreme potential, it will not appear if that potential is not reached.
-
Scan Rate Analysis for Peak Identification
Caption: Workflow for identifying the nature of an unexpected peak.
Q4: The reverse peak in my viologen's CV is much smaller than the forward peak, or it's completely missing. Is the process irreversible?
A decrease in the reverse peak current (or its complete absence) suggests that the product of the initial electron transfer is unstable on the timescale of the CV experiment and is consumed by a follow-up chemical reaction.[21]
Underlying Causes & Explanations:
-
Chemical Irreversibility: The reduced (or oxidized) form of the viologen may be chemically unstable under the experimental conditions and undergo a subsequent reaction. For example, the viologen radical cation is known to react with oxygen.[11][19]
-
Slow Heterogeneous Electron Transfer: In cases of quasi-reversible or irreversible electron transfer, the reverse peak may be shifted and broadened, making it appear smaller.[6]
Troubleshooting Protocol:
-
Deoxygenate the Solution Thoroughly:
-
Action: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.[16]
-
Rationale: Viologen radicals are highly reactive towards oxygen.[11] Removing dissolved oxygen is critical for observing reversible behavior.
-
-
Increase the Scan Rate:
-
Action: Increase the scan rate significantly (e.g., to 500 mV/s, 1 V/s, or higher, if your potentiostat allows).
-
Rationale: If the product of the electron transfer is consumed by a chemical reaction, there is a competition between the reverse electron transfer and this reaction. By scanning faster, you may be able to "outrun" the chemical reaction and observe the reverse peak. If the reverse peak appears at higher scan rates, it confirms a follow-up chemical reaction.
-
| Scan Rate (mV/s) | Timescale of Experiment | Observation for an EC' Reaction |
| 10 | Long | Reverse peak may be absent or very small. |
| 100 | Intermediate | Reverse peak may start to appear. |
| 1000 | Short | Reverse peak may be well-defined, approaching reversible behavior. |
Table 1: Effect of Scan Rate on the Observation of a Follow-up Chemical Reaction (EC' Mechanism).
References
-
California State University, Northridge. (n.d.). Cyclic Voltammetry. Csun.edu. [Link]
-
Quora. (2020). What causes peak broadening in HPLC?. Quora. [Link]
-
Gamry Instruments. (2019, April 10). Analyzing a Cyclic Voltammogram (2019) [Video]. YouTube. [Link]
-
Vernier Science Education. (2020, February 25). Cyclic Voltammetry with Vernier Technology [Video]. YouTube. [Link]
-
American Chemical Society. (2025). Coupled Benchtop NMR and EPR Spectroscopy Reveals the Electronic Structure of Viologen Radicals in a Redox Flow Battery. ACS Publications. [Link]
-
ResearchGate. (2015). What is the meaning of broad peak and sharp peak in Cyclic Voltameter (CV)?. ResearchGate. [Link]
-
Reddit. (2024). CV peaks distort after scans. Reddit. [Link]
-
PalmSens. (n.d.). Cyclic Voltammetry 3/4- What Information Can a CV Provide?. PalmSens. [Link]
-
Pine Research Instrumentation. (2022, May 5). Introduction to Cyclic Voltammetry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). (a) Cyclic voltammogram of 10 mm methyl viologen in 0.1 m aqueous KCl.... ResearchGate. [Link]
-
ResearchGate. (n.d.). N-methyl viologen CV at different scan rates (50, 100, 300 mV/s) on Pt.... ResearchGate. [Link]
-
MDPI. (n.d.). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. MDPI. [Link]
-
Pioneer of Success. (2024, December 1). A tale of Broad and Sharp Peaks in CV and DPV #DPV#CV #Shape#Peak #POS [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 29). ii) Important parameters in CV. Chemistry LibreTexts. [Link]
-
Schroeder Group. (2021, October 5). Reversible Switching of Molecular Conductance in Viologens is Controlled by the Electrochemical Environment. Schroeder Group. [Link]
-
Royal Society of Chemistry. (n.d.). Investigating the voltammetric reduction of methylviologen at gold and carbon based electrode materials. Evidence for a surface bound adsorption mechanism leading to electrode 'protection' using multi-walled carbon nanotubes. New Journal of Chemistry. [Link]
-
ResearchGate. (2025). Unexpected redox peaks in cyclic voltammetry: origin and interpretation?. ResearchGate. [Link]
-
ResearchGate. (2014). What are the factors affecting electrochemical reduction of "viologen" in a solution?. ResearchGate. [Link]
-
ResearchGate. (2021). (PDF) Host‐Guest Interactions Enhance the Performance of Viologen Electrolytes for Aqueous Organic Redox Flow Batteries. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017). Decreasing magnitude of peaks in cyclic voltammogram?. Chemistry Stack Exchange. [Link]
-
ACS Publications. (2025). Unprecedented Stability of Viologen-Derivatives as Anolytes for Alkaline Redox Flow Batteries. ACS Applied Energy Materials. [Link]
-
Royal Society of Chemistry. (n.d.). Viologen-based electrochromic materials and devices. Journal of Materials Chemistry C. [Link]
-
AIP Publishing. (1976). Electrochemical studies of the viologen system for display applications. Journal of Applied Physics. [Link]
-
PubMed. (2010). On the adsorption of extended viologens at the electrode|electrolyte interface. Langmuir. [Link]
-
National Institutes of Health. (2023). Addressing Practical Use of Viologen-Derivatives in Redox Flow Batteries through Molecular Engineering. PMC. [Link]
-
ResearchGate. (n.d.). Effect of supporting electrolyte on the cyclic voltammetric behavior of.... ResearchGate. [Link]
-
Reddit. (n.d.). Impact of scan rate on cyclic voltammogram. Reddit. [Link]
-
YouTube. (2019, June 5). FSCV Part 3: Adsorption [Video]. YouTube. [Link]
-
ACS Publications. (n.d.). Electrochemical Characterization of a Viologen-Based Redox-Dependent Receptor for Neutral Organic Molecules. Analytical Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Viologens: a versatile organic molecule for energy storage applications. Journal of Materials Chemistry A. [Link]
-
ResearchGate. (2025). Effect of Asymmetric Substituents in Viologen Anode Electrolyte on Redox Flow Characteristics | Request PDF. ResearchGate. [Link]
-
YouTube. (2019, June 5). Fundamental electrochemistry: Part 20 Adsorption at carbon electrodes and CV [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Viologens: a versatile organic molecule for energy storage applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Viologen-based electrochromic materials and devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ossila.com [ossila.com]
- 9. ossila.com [ossila.com]
- 10. Investigating the voltammetric reduction of methylviologen at gold and carbon based electrode materials. Evidence for a surface bound adsorption mechanism leading to electrode ‘protection’ using multi-walled carbon nanotubes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. csun.edu [csun.edu]
- 17. On the adsorption of extended viologens at the electrode|electrolyte interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Addressing Practical Use of Viologen-Derivatives in Redox Flow Batteries through Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing 1-Methyl-4,4'-bipyridinium Iodide for Apoptosis Induction Assays
Welcome to the technical support guide for utilizing 1-Methyl-4,4'-bipyridinium iodide in apoptosis induction assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into experimental design, execution, and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and application of 1-Methyl-4,4'-bipyridinium iodide.
Q1: What is 1-Methyl-4,4'-bipyridinium iodide and how does it induce apoptosis?
A1: 1-Methyl-4,4'-bipyridinium iodide is the mono-quaternized salt derived from 4,4'-bipyridine and methyl iodide.[1] Its dicationic form, 1,1'-dimethyl-4,4'-bipyridinium, is widely known as the herbicide paraquat.[2] The core mechanism of apoptosis induction by this class of compounds is the generation of significant oxidative stress.[3][4]
Inside the cell, the 1-Methyl-4,4'-bipyridinium cation undergoes redox cycling, accepting electrons from cellular sources (like NADPH) to form a radical. This radical then reacts with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS).[3][5] This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage of lipids, proteins, and DNA.[6][7] This damage, particularly to the mitochondria, triggers the intrinsic apoptotic pathway.[8][9] Key events include the disruption of mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of caspase cascades (e.g., caspase-9 and caspase-3), which execute the apoptotic program.[4][6]
Q2: How should I prepare and store stock solutions of 1-Methyl-4,4'-bipyridinium iodide?
A2: 1-Methyl-4,4'-bipyridinium iodide is a crystalline solid that is highly soluble in polar solvents like water and methanol due to its ionic nature.[10]
-
Preparation: For cell culture applications, prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, cell-culture grade water or dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing. If using DMSO, the final concentration in your cell culture medium should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[11]
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect the solution from light, as bipyridinium compounds can be light-sensitive.
Q3: What is a good starting concentration range for my experiments?
A3: The optimal concentration is highly dependent on the cell line's sensitivity and metabolic activity. Based on studies with related compounds like paraquat and MPP+, a broad starting range for a dose-response experiment is advisable.
| Cell Type Category | Suggested Starting Range (Logarithmic Scale) | Rationale |
| Highly Sensitive (e.g., neuronal cell lines like SH-SY5Y, primary neurons) | 1 µM - 100 µM | These cells are often more susceptible to oxidative stress.[4] |
| Moderately Sensitive (e.g., common cancer cell lines like HeLa, MCF-7) | 10 µM - 1000 µM (1 mM) | Possess more robust antioxidant systems that may require higher concentrations to induce apoptosis. |
| Resistant Lines (e.g., cells with high antioxidant capacity) | 100 µM - 5000 µM (5 mM) | May require significant insults to trigger the apoptotic pathway. |
It is critical to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell model. [12][13]
Q4: What are the essential controls for a valid apoptosis induction assay?
A4: Proper controls are non-negotiable for interpreting your results accurately.[14][15]
-
Negative (Untreated) Control: Healthy cells cultured under normal conditions to establish baseline levels of apoptosis.[15]
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., water or DMSO) used to dissolve the 1-Methyl-4,4'-bipyridinium iodide. This control ensures that the solvent itself is not inducing apoptosis.[16]
-
Positive Control: Cells treated with a well-characterized apoptosis-inducing agent (e.g., Staurosporine, Etoposide). This validates that the apoptosis detection assay (e.g., Annexin V staining) is working correctly in your hands.[15][16]
-
Staining Controls (for Flow Cytometry):
-
Unstained cells.
-
Cells stained only with Annexin V-fluorochrome.
-
Cells stained only with a viability dye like Propidium Iodide (PI) or 7-AAD.[15]
-
Part 2: Experimental Protocols & Methodologies
Protocol 1: Determining the Optimal Concentration (EC50)
This protocol outlines a dose-response experiment to identify the effective concentration range of 1-Methyl-4,4'-bipyridinium iodide for your cell line.
Objective: To determine the EC50 value, which is the concentration that induces apoptosis in 50% of the cell population at a specific time point.
Methodology:
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 24- or 96-well) at a density that ensures they are in the logarithmic growth phase and sub-confluent (~60-70% confluency) at the time of treatment.[17] Allow adherent cells to attach overnight.[16]
-
Prepare Dilutions: Prepare a series of 2-fold or 10-fold serial dilutions of your 1-Methyl-4,4'-bipyridinium iodide stock solution in complete culture medium. A recommended approach is to test at least 7-10 different concentrations to generate a full sigmoidal curve.[18]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle and untreated controls.
-
Incubation: Incubate the cells for a predetermined time. A 24-hour incubation is a common starting point, but the optimal time should be determined empirically via a time-course experiment (e.g., testing at 6, 12, 24, and 48 hours).[16]
-
Apoptosis Assay: At the end of the incubation period, assess apoptosis using a reliable method. The Annexin V/PI flow cytometry assay is highly recommended as it distinguishes between early and late apoptotic stages.[15][19]
-
Data Analysis:
Caption: Workflow for determining the EC50 of 1-Methyl-4,4'-bipyridinium iodide.
Protocol 2: Validating Apoptosis with Caspase-3/7 Activity Assay
To confirm that the observed cell death is indeed apoptosis, it is crucial to measure the activity of executioner caspases.
Objective: To quantify the activity of caspase-3 and caspase-7 in cell lysates following treatment.
Methodology:
-
Treat Cells: Treat cells with 1-Methyl-4,4'-bipyridinium iodide at the predetermined EC50 concentration and a 2x EC50 concentration for the optimal duration. Include negative and positive controls.
-
Cell Lysis: After incubation, harvest the cells (including any floating cells from the supernatant).[17] Lyse the cells using a lysis buffer provided with a commercial caspase-3/7 activity assay kit.[21] Keep samples on ice.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay. This is essential for normalizing caspase activity.[22]
-
Caspase Assay:
-
Data Acquisition: Read the absorbance (e.g., 405 nm for pNA) or fluorescence using a plate reader.
-
Analysis: Normalize the raw signal to the protein concentration. Express the results as fold-change in caspase activity relative to the vehicle control. A significant increase confirms the activation of the apoptotic pathway.
Part 3: Troubleshooting Guide
Q: I'm not seeing any apoptosis, even at high concentrations. What could be wrong?
A:
-
Insufficient Incubation Time: Apoptosis is a kinetic process.[16] Your chosen time point may be too early. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal window.
-
Compound Instability: Ensure your stock solution was stored correctly (aliquoted, -20°C, protected from light). Repeated freeze-thaw cycles can degrade the compound. Use fresh reagents whenever possible.[15]
-
Cell Resistance: Your cell line may be highly resistant to oxidative stress. Consider using a different, more sensitive cell line or co-treatment with an agent that sensitizes cells to ROS.
-
Assay Failure: Always run a positive control (e.g., Staurosporine).[14] If the positive control also fails, the problem lies with your apoptosis detection reagents or protocol, not the test compound.[24]
Q: My negative/vehicle control shows high levels of apoptosis. Why?
A:
-
Poor Cell Health: Ensure you are using cells from a low passage number that are healthy and in the logarithmic growth phase. Over-confluency, nutrient deprivation, or contamination can induce apoptosis.[24][25]
-
Solvent Toxicity: If using DMSO, ensure the final concentration is below 0.5%. High concentrations of DMSO can be directly toxic and induce apoptosis.[11]
-
Harsh Cell Handling: Excessive centrifugation speeds, vigorous pipetting, or harsh trypsinization can cause mechanical damage to cells, leading to false positives, especially in Annexin V assays.[15][24]
Q: The results from my Annexin V assay and caspase assay don't correlate.
A:
-
Timing Mismatch: Caspase activation is an event that follows the initial membrane changes detected by Annexin V.[17] You may need to adjust the timing of your assays. Caspase activity often peaks hours after phosphatidylserine (PS) externalization becomes detectable.
-
Caspase-Independent Cell Death: While 1-Methyl-4,4'-bipyridinium primarily induces apoptosis, at very high concentrations it can cause necrosis or other forms of programmed cell death (like paraptosis) that may not involve caspase-3/7.[26] Analyze your Annexin V/PI data carefully: a large Annexin V-negative/PI-positive population suggests necrosis.[15]
-
Different Sensitivities: The assays have different dynamic ranges. A luminescent caspase assay is often more sensitive than a fluorescent Annexin V assay and may detect signals earlier.[16]
Part 4: Mechanistic Visualization
The primary mechanism of 1-Methyl-4,4'-bipyridinium iodide-induced apoptosis is through the mitochondrial (intrinsic) pathway, driven by oxidative stress.
Caption: Oxidative stress-mediated intrinsic apoptosis pathway.
References
-
National Center for Biotechnology Information (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available from: [Link]
-
Boster Biological Technology (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
-
Hanslick, J. L., et al. (2009). Dimethyl sulfoxide (DMSO) produces widespread apoptosis in the developing central nervous system. PLOS One. Available from: [Link]
-
Bio-protocol (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
-
Arrow@TU Dublin (2015). Numerically Modelling Time and Dose Dependent Cytotoxicity. Available from: [Link]
-
Mochizuki, H., et al. (1994). Apoptosis is induced by 1-methyl-4-phenylpyridinium ion (MPP+) in ventral mesencephalic-striatal co-culture in rat. Neuroscience Letters. Available from: [Link]
-
Dipasquale, J. A., et al. (1991). Apoptosis and DNA degradation induced by 1-methyl-4-phenylpyridinium in neurons. Biochemical and Biophysical Research Communications. Available from: [Link]
-
Chandra, J., et al. (2000). Oxidative stress and apoptosis. Free Radical Biology and Medicine. Available from: [Link]
-
Gomez, C., et al. (2007). Paraquat-induced apoptosis in human neuroblastoma SH-SY5Y cells: involvement of p53 and mitochondria. Toxicological Sciences. Available from: [Link]
-
Elabscience (2023). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Available from: [Link]
-
National Center for Biotechnology Information (2018). Caspase Protocols in Mice. Available from: [Link]
-
Olivier, B. J., et al. (2003). Flow cytometric evaluation of apoptosis and cell viability as a criterion of anti-tumour drug toxicity. Cancer Chemotherapy and Pharmacology. Available from: [Link]
-
Elabscience (2016). Analysis and Solution of Common Problems in Annexin V Detection. Available from: [Link]
-
Wang, H., et al. (2015). Paraquat Induces Apoptosis through a Mitochondria-Dependent Pathway in RAW264.7 Cells. PLOS ONE. Available from: [Link]
-
Buttke, T. M., & Sandstrom, P. A. (1994). Oxidative stress as a mediator of apoptosis. Immunology Today. Available from: [Link]
-
PubChem. 1-Methyl-4,4'-bipyridinium iodide. Available from: [Link]
-
ResearchGate. What is the best method to obtain the EC50 and LC50 of a compound?. Available from: [Link]
-
Jack Westin. Mitochondria Apoptosis Oxidative Stress. Available from: [Link]
-
YouTube (2023). Finding an EC50 value using a semi-logarithmic plot. Available from: [Link]
-
Taylor & Francis Online (2007). Paraquat-Induced Apoptosis in Human Neuroblastoma SH-SY5Y Cells: Involvement of p53 and Mitochondria. Available from: [Link]
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Life in the Fast Lane (2024). Paraquat Poisoning. Available from: [Link]
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Crighton, D., et al. (2004). Apoptosis inducing factor mediates caspase-independent 1-methyl-4-phenylpyridinium toxicity in dopaminergic cells. Journal of Neurochemistry. Available from: [Link]
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Wikipedia. 4,4'-Bipyridine. Available from: [Link]
-
DeNovix. Apoptosis Assay Protocol. Available from: [Link]
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MP Biomedicals. Caspase 3 Activity Assay Kit. Available from: [Link]
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Technical Support Center: Purification of 1-Methyl-4,4'-bipyridinium iodide
An Advanced Technical Support Guide for Researchers
Welcome to the dedicated support center for the advanced purification of 1-Methyl-4,4'-bipyridinium iodide (CAS 38873-01-7). This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and complex challenges encountered during the purification of this compound. Our focus is on explaining the causality behind experimental choices to empower you with a robust understanding of the purification workflow.
Frequently Asked Questions (FAQs)
General & Foundational Questions
Q1: What is 1-Methyl-4,4'-bipyridinium iodide and why is high purity essential?
1-Methyl-4,4'-bipyridinium iodide is a mono-quaternized derivative of 4,4'-bipyridine.[1][2] As an organic salt, it serves as a crucial building block in the synthesis of viologen-based materials, redox indicators, and electrochromic devices.[3][4]
Importance of Purity: The presence of impurities, such as unreacted 4,4'-bipyridine or the di-quaternized byproduct (1,1'-dimethyl-4,4'-bipyridinium diiodide), can significantly alter the material's electrochemical and photophysical properties. For instance, in materials science applications, these impurities can act as charge traps or quenching sites, degrading device performance and reproducibility. In drug development contexts, impurities can lead to erroneous biological activity data and introduce toxicity concerns.
Q2: What are the most common impurities I should expect from a typical synthesis?
The synthesis of 1-Methyl-4,4'-bipyridinium iodide is typically achieved via the quaternization of 4,4'-bipyridine with methyl iodide.[4] The primary impurities arise from incomplete reaction or over-reaction:
-
Unreacted 4,4'-Bipyridine: A neutral, less polar starting material that may persist if the reaction does not go to completion.
-
1,1'-Dimethyl-4,4'-bipyridinium diiodide: The di-quaternized byproduct formed when the second nitrogen of the bipyridine ring reacts with another molecule of methyl iodide. This impurity is a dicationic salt and has significantly different solubility and electrochemical properties.
-
Residual Solvents & Reagents: Such as acetone, dichloromethane, or excess methyl iodide used during the synthesis.
Below is a diagram illustrating the relationship between the starting material, the desired product, and the primary byproduct.
Caption: Synthetic relationship between starting material, product, and byproduct.
Troubleshooting Recrystallization
Recrystallization is the most effective and common method for purifying 1-Methyl-4,4'-bipyridinium iodide.[3][4] It leverages the differences in solubility between the desired compound and impurities in a given solvent at varying temperatures.
Q3: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the solute's solubility is so low in the hot solvent that it separates as a liquid phase upon cooling, often because the solution is supersaturated at a temperature above the solute's melting point.
Causality & Solution:
-
Reason 1: Solvent is too non-polar. The ionic nature of your product requires a sufficiently polar solvent to remain dissolved. If the solvent is too non-polar (e.g., pure hexane or toluene), the compound will crash out as an oil.
-
Solution: Increase the polarity of the solvent system. If using a solvent pair (e.g., ethanol/ether), add more of the polar solvent (ethanol) to the hot mixture until the oil redissolves, then allow it to cool slowly.
-
-
Reason 2: Cooling is too rapid. Fast cooling doesn't allow sufficient time for the ordered lattice of a crystal to form.
-
Solution: Ensure the solution cools slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature gradually before moving to an ice bath.
-
-
Reason 3: High impurity concentration. Impurities can interfere with crystal lattice formation.
-
Solution: Perform a preliminary purification step. If the crude product is heavily contaminated, consider a simple wash with a solvent in which the product is insoluble but impurities are soluble (e.g., cold acetone or diethyl ether) before attempting recrystallization.[5]
-
Q4: I've cooled my solution, but no crystals are forming. What should I do?
This indicates that your solution is not supersaturated at the lower temperature, meaning too much solvent was used.
Causality & Solution:
-
Reason 1: Excessive solvent. The concentration of the product is below its saturation point even at low temperatures.
-
Solution 1 (Preferred): Gently heat the solution to evaporate some of the solvent until you observe slight turbidity (cloudiness) at the surface. Then, add a small amount of fresh solvent dropwise until the solution becomes clear again. This brings you closer to the saturation point. Allow this solution to cool slowly.
-
Solution 2 (Inducing Crystallization): If you are confident the solution is near saturation, you can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure 1-Methyl-4,4'-bipyridinium iodide to the solution. This seed crystal acts as a template for further crystallization.
-
-
Q5: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent should meet four key criteria:
-
It should not react with the compound.
-
It should dissolve the compound completely when hot.
-
It should dissolve the compound poorly or not at all when cold.[6]
-
It should either dissolve impurities at all temperatures or not at all.
For 1-Methyl-4,4'-bipyridinium iodide, which is a polar ionic salt, polar solvents are the primary choice.
| Solvent/System | Suitability as Primary Solvent | Suitability in a Paired System | Rationale & Expert Insight |
| Water | Good | Excellent | The compound is highly soluble in water.[3] It can be difficult to achieve low solubility even when cold, leading to lower recovery. Best used in a pair with a miscible anti-solvent like acetone or isopropanol. |
| Methanol/Ethanol | Excellent | Excellent | Good "hot" solubility and moderate "cold" solubility. Often provides a good balance between purity and yield. Can be paired with diethyl ether or ethyl acetate as an anti-solvent. |
| Isopropanol | Good | Good | Lower polarity than methanol/ethanol, meaning lower solubility. Can be a good single solvent if the material is very soluble in methanol. |
| Acetone | Poor | Good (as anti-solvent) | The compound has low solubility in acetone, making it a poor primary solvent but an excellent anti-solvent to precipitate the compound from a more polar solution (e.g., from water or methanol).[5] |
| Dichloromethane | Poor | Poor | While used in the synthesis[4], its polarity is generally too low for effective recrystallization of the ionic product. |
Protocols & Advanced Techniques
Protocol 1: High-Purity Recrystallization using a Solvent/Anti-Solvent System
This protocol is designed for achieving >99% purity, assuming a moderately pure crude starting material.
Step-by-Step Methodology:
-
Dissolution: In a clean Erlenmeyer flask, add your crude 1-Methyl-4,4'-bipyridinium iodide. Add the minimum amount of hot ethanol required to fully dissolve the solid. Stir and heat gently on a hot plate in a fume hood.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration. Place a small amount of cotton or glass wool in a pre-heated funnel and pour the hot solution through it into a second pre-heated, clean flask. This removes insoluble particulates.
-
Crystallization: Allow the clear filtrate to cool slowly towards room temperature. Once cooling begins, start adding diethyl ether (the anti-solvent) dropwise with gentle swirling. You will observe the solution becoming turbid. Continue adding the anti-solvent until the turbidity persists.
-
Maturation: Cover the flask and allow it to stand undisturbed at room temperature for 1-2 hours to allow for slow crystal growth. For maximum recovery, subsequently place the flask in an ice bath for another 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a white to pale yellow crystalline solid.[3]
Purity Validation Workflow
A critical component of any purification protocol is the validation of the final product's purity. The following workflow should be employed.
Caption: Workflow for purification and subsequent purity validation.
Q6: How do I confirm the purity and identity of my final product?
You must use orthogonal analytical techniques to be confident in your material's purity and identity.
1. Melting Point Analysis:
-
Principle: Pure crystalline solids have a sharp, defined melting point range. Impurities disrupt the crystal lattice, leading to a broader and depressed melting point.
-
Expected Result: Pure 1-Methyl-4,4'-bipyridinium iodide should have a melting point around 200-240 °C.[2][3] A sharp range (e.g., 2-3 °C) is indicative of high purity.
2. ¹H NMR Spectroscopy:
-
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information and is highly sensitive to impurities.
-
Expected Result: The ¹H NMR spectrum should show characteristic peaks for the bipyridinium core protons. Key chemical shifts (in a suitable deuterated solvent like DMSO-d₆ or D₂O) are expected around δ 8.3-9.0 ppm.[4] Specifically, literature suggests peaks at δ 8.92 ppm (d, 2H), δ 8.69 ppm (d, 2H), and δ 8.35 ppm (d, 2H).[4] The absence of peaks corresponding to 4,4'-bipyridine or the di-quaternized product confirms purity.
3. Visual Inspection:
-
Principle: A simple but effective first check.
-
Expected Result: The product should be a uniform, white to pale yellow crystalline solid.[3] The presence of discoloration, gummy residues, or significant heterogeneity suggests impurities.
| Parameter | Expected Value for High-Purity Product | Common Deviation & Likely Cause |
| Appearance | White to pale yellow crystalline solid | Brown/dark yellow color, oily texture. (Presence of degradation products or trapped solvent). |
| Melting Point | ~200-240 °C (sharp range, <3 °C)[2][3] | Depressed and broad range (>5 °C). (Significant impurity content). |
| ¹H NMR | Clean spectrum with characteristic peaks[4], no impurity signals | Additional peaks present. (Unreacted starting materials or byproducts). |
References
- 1-Methyl-4,4'-bipyridinium iodide (EVT-406488), EvitaChem.
- 1-Methyl-4,4'-bipyridinium iodide - 38873-01-7, Vulcanchem.
-
1-Methyl-4,4'-bipyridinium iodide | C11H11IN2 | CID 38115 , PubChem, National Center for Biotechnology Information. Available at: [Link]
-
1-Methyl-4,4′-bipyridinium iodide - CAS Common Chemistry , CAS, a division of the American Chemical Society. Available at: [Link]
- Methods for improving production process of paraquat and obtaining crystals, Google Patents (CN103864676A).
-
Recrystallization: Choosing Solvent & Inducing Crystallization , fieldguide2chemistry via YouTube. Available at: [Link]
-
Supporting Information for Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines , Royal Society of Chemistry. Available at: [Link]
-
Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and High Performance Liquid Chromatography with Ultraviolet Detection , U.S. Environmental Protection Agency. Available at: [Link]
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- 6. youtube.com [youtube.com]
photostability of 1-Methyl-4,4'-bipyridinium iodide and prevention of degradation
Welcome to the technical support guide for 1-Methyl-4,4'-bipyridinium iodide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to address challenges related to the photostability of this compound, which belongs to the viologen family of molecules.[1] Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 1-Methyl-4,4'-bipyridinium iodide.
Q1: My solution of 1-Methyl-4,4'-bipyridinium iodide turned blue after being left on the bench. What happened?
A1: The blue color is the hallmark of the viologen radical cation (MV•+).[1][2] 1-Methyl-4,4'-bipyridinium iodide, in its stable dicationic form (MV2+), is typically colorless or pale yellow.[3] Upon exposure to light, especially UV irradiation, it can undergo a one-electron reduction to form this intensely colored radical species.[1][3][4] This process is often accelerated by the presence of electron donors in the solution or on surfaces.
Q2: Is this color change reversible?
A2: The initial reduction to the blue radical cation is often reversible. In the presence of an electron acceptor, such as molecular oxygen from the air, the blue radical cation can be oxidized back to its dicationic state, causing the color to fade.[5] However, prolonged exposure to light and oxygen can lead to irreversible degradation of the molecule.[6][7]
Q3: What are the ideal storage conditions for solid 1-Methyl-4,4'-bipyridinium iodide and its solutions?
A3: For the solid compound, store it in a tightly sealed, opaque container in a cool, dark, and dry place, preferably under an inert atmosphere (like argon or nitrogen). For solutions, the best practice is to prepare them fresh for each experiment. If storage is necessary, use an amber glass vial with a tight-fitting cap, degas the solvent thoroughly before preparing the solution, and store it in the dark at a low temperature (e.g., <15°C).
Q4: Does the choice of solvent affect the stability of 1-Methyl-4,4'-bipyridinium iodide?
A4: Yes, the solvent can play a significant role. Protic solvents, especially in alkaline conditions, can facilitate degradation pathways.[5] The use of high-purity, degassed aprotic solvents like acetonitrile or dichloromethane is often preferred for sensitive photochemical experiments.[8] Furthermore, certain solvents may contain impurities that can act as photosensitizers or electron donors, accelerating degradation.
Section 2: Troubleshooting Guide: Diagnosing Degradation
If you suspect degradation beyond the reversible color change, this guide will help you diagnose the issue.
| Symptom | Potential Cause | Recommended Action |
| Persistent blue/purple color that does not fade in the dark. | Formation of stable radical dimers or irreversible degradation products.[2][9] | Verify with UV-Vis spectroscopy. The radical cation has a characteristic strong absorption peak around 600-610 nm.[2][3] If the peak persists after attempts to re-oxidize (e.g., bubbling air), irreversible degradation has likely occurred. Discard the solution. |
| Appearance of a yellow precipitate. | Formation of the fully reduced, neutral quinoid species ([V]0), which is often insoluble.[1] | This indicates excessive reduction. The experiment may require less light exposure, a lower concentration of any sacrificial reductants, or more rigorous exclusion of oxygen. |
| Loss of electrochemical activity or experimental efficacy. | The concentration of the active dicationic species has been depleted due to photochemical or chemical degradation. | Quantify the concentration of the active species using cyclic voltammetry or UV-Vis spectroscopy against a freshly prepared standard. |
| Inconsistent results between experimental runs. | Varied exposure to ambient light or oxygen during sample preparation and handling. | Standardize all handling procedures. Work in a controlled light environment (e.g., using a glovebox with UV-filtered light or in a dimly lit room) and use degassed solvents for all experiments. |
Section 3: Prevention Protocols & Best Practices
Adhering to strict protocols is the most effective way to prevent the degradation of 1-Methyl-4,4'-bipyridinium iodide.
Protocol 3.1: Preparation of a Stabilized Solution
This protocol details the steps for preparing a solution of 1-Methyl-4,4'-bipyridinium iodide with minimized risk of photodegradation.
Materials:
-
1-Methyl-4,4'-bipyridinium iodide solid
-
High-purity, anhydrous solvent (e.g., acetonitrile)
-
Schlenk flask or a vial with a septum-sealed cap
-
Source of inert gas (Argon or Nitrogen) with a bubbler
-
Syringes and needles
-
Amber glass storage vials
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried to remove any potential contaminants that could act as electron donors.
-
Solvent Degassing: Place the required volume of solvent into a Schlenk flask. Bubble inert gas (Argon or Nitrogen) through the solvent for at least 20-30 minutes to remove dissolved oxygen.[6] Oxygen is a key participant in many degradation pathways.
-
Weighing: In a controlled (low-light) environment, weigh the required amount of 1-Methyl-4,4'-bipyridinium iodide and place it in a separate, dry Schlenk flask or vial under a positive pressure of inert gas.
-
Dissolution: Using a gas-tight syringe, transfer the degassed solvent to the flask containing the solid compound. Swirl gently to dissolve.
-
Storage: If the solution is not for immediate use, transfer it via cannula or syringe to an amber glass vial that has been previously flushed with inert gas. Seal the vial tightly.
-
Final Precaution: For maximum stability, wrap the amber vial in aluminum foil and store it in a cool, dark location.
Visualization 3.1: Workflow for Preparing a Stabilized Solution
Caption: Workflow for preparing stabilized solutions.
Section 4: Advanced Topics: Understanding the Degradation Mechanism
A deeper understanding of the degradation mechanism allows for more intuitive troubleshooting. The primary pathway for photodegradation is initiated by the absorption of a photon, leading to the formation of the radical cation.
Key Degradation Steps:
-
Photoexcitation & Reduction: The dication (MV2+) absorbs light, or a photosensitizer in the solution does, facilitating a single-electron transfer to form the blue radical cation (MV•+).[4][10]
-
Reaction with Oxygen: The radical cation can react with molecular oxygen to form superoxide radicals, which can lead to a cascade of further degradative reactions.[11] This is a critical reason why oxygen exclusion is paramount.
-
Dimerization: In some conditions, particularly in aqueous solutions, the radical cations can dimerize, which can affect the equilibrium and lead to less reversible states.[2][9]
-
Irreversible Breakdown: Over time, with continued energy input from light, the bipyridinium ring structure can be irreversibly broken down into smaller, non-photoactive molecules like methylisonicotinic acid.[12]
Visualization 4.1: Simplified Photodegradation Pathway
Caption: Simplified photodegradation and recovery pathway.
By implementing the rigorous handling protocols outlined in this guide, researchers can significantly mitigate the photostability issues of 1-Methyl-4,4'-bipyridinium iodide, ensuring the reliability and reproducibility of their experimental results.
References
-
Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. PubMed Central. [Link]
-
Elucidating the role of methyl viologen as a scavenger of photoactivated electrons from photosystem I under aerobic and anaerobic conditions. RSC Publishing. [Link]
-
Measurement of the extinction coefficient of the methyl viologen cation radical and the efficiency of its formation by semiconductor photocatalysis. The Journal of Physical Chemistry - ACS Publications. [Link]
-
1-Methyl-4,4'-bipyridinium iodide | C11H11IN2 | CID 38115. PubChem. [Link]
-
Methyl viologen reactions. 5. Rates and mechanism of cation-radical formation in aqueous base. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Stabilizing a cis viologen via co-crystal engineering: electric and magnetic fields are in action to confirm no π-mer formation. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Addressing Practical Use of Viologen-Derivatives in Redox Flow Batteries through Molecular Engineering. ACS Materials Letters - ACS Publications. [Link]
-
Photocatalytic Degradation of Paraquat Dichloride using TiO2-FeNano Powder under Visible and Sunlight Irradiation. Semantic Scholar. [Link]
-
Spontaneous Reduction-Induced Degradation of Viologen Compounds in Water Microdroplets and Its Inhibition by Host–Guest Complexation. ResearchGate. [Link]
-
Paraquat Degradation From Contaminated Environments: Current Achievements and Perspectives. PMC - NIH. [Link]
-
Stability of monoradical cation dimer of viologen derivatives in aqueous redox flow battery. ResearchGate. [Link]
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Photochemistry of a Methyl Viologen-Substituted [Os3(CO)10(α-diimine)] Cluster. Inorganic Chemistry - ACS Publications. [Link]
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How does methylviologen cation radical supply two electrons to the formate dehydrogenase in the catalytic reduction process of CO2 to formate? RSC Publishing. [Link]
-
Photocatalytic Degradation of Paraquat Herbicide Using a Fixed Bed Reactor Containing TiO2 Nanoparticles Coated onto β-SiC Alveolar Foams. Scirp.org. [Link]
-
Inclusion of viologen cations leads to switchable metal–organic frameworks. RSC Publishing. [Link]
-
Methyl Viologen@β-Zeolite with Absorption/Fluorescence Dual-Mode and Photo/Chemical Synergistic Stimuli-Responsive Chromism. MDPI. [Link]
-
Photocatalytic degradation of paraquat and genotoxicity of its intermediate products. Springer. [Link]
-
A metal–organic framework constructed by a viologen-derived ligand: photochromism and discernible detection of volatile amine vapors. New Journal of Chemistry (RSC Publishing). [Link]
-
Spontaneous Reduction-Induced Degradation of Viologen Compounds in Water Microdroplets and Its Inhibition by Host-Guest Complexation. PubMed. [Link]
-
Viologen. Wikipedia. [Link]
-
Meta-substituted thienoviologen with enhanced radical stability via π-π interaction modulation for neutral aqueous organic flow batteries. ResearchGate. [Link]
-
Using a Fluorescent 1-Methyl-4-(2-Pyren-1-Yl-Vinyl)-Pyridinium Iodide to Characterize Solvent Polarities. ResearchGate. [Link]
-
Photochemical and microbial degradation of paraquat. Adapted from Slade (1965). ResearchGate. [Link]
-
Investigating the voltammetric reduction of methylviologen at gold and carbon based electrode materials. Evidence for a surface bound adsorption mechanism leading to electrode 'protection' using multi-walled carbon nanotubes. New Journal of Chemistry (RSC Publishing). [Link]
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- 4. Buy 1-Methyl-4,4'-bipyridinium iodide (EVT-406488) | 38873-01-7 [evitachem.com]
- 5. Inclusion of viologen cations leads to switchable metal–organic frameworks - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00137A [pubs.rsc.org]
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- 7. Paraquat Degradation From Contaminated Environments: Current Achievements and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
eliminating spectral interference in UV-Vis analysis of 1-Methyl-4,4'-bipyridinium iodide
Technical Support Center: UV-Vis Analysis of 1-Methyl-4,4'-bipyridinium iodide
Welcome to the technical support resource for the UV-Vis analysis of 1-Methyl-4,4'-bipyridinium iodide (commonly known as paraquat). This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve common spectral interference issues, ensuring data accuracy and method robustness.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the spectrophotometric analysis of 1-Methyl-4,4'-bipyridinium iodide.
Q1: What is the primary UV absorbance wavelength (λmax) for 1-Methyl-4,4'-bipyridinium iodide?
The native cationic form of 1-Methyl-4,4'-bipyridinium iodide exhibits a strong absorbance maximum around 257 nm .[1] However, direct measurement in this region is highly susceptible to interference from a multitude of organic molecules present in complex matrices like biological fluids, environmental samples, or formulated products.
Q2: My sample matrix is complex (e.g., serum, urine, plant extract). Why is direct UV analysis at ~257 nm problematic?
Direct analysis in the low UV range is challenging due to the superimposition of signals from endogenous biomolecules like proteins and nucleic acids, which also absorb strongly in this region.[2] This leads to a lack of specificity and artificially inflated absorbance values, compromising quantitative accuracy. For this reason, a more robust method involving a chemical derivatization step is almost always recommended.
Q3: I've heard of a colorimetric method for paraquat. How does it work and why is it better?
This refers to the most common and reliable spectrophotometric method for paraquat. The 1-Methyl-4,4'-bipyridinium dication is reduced in an alkaline medium by a reducing agent like sodium dithionite or glucose.[3][4] This reaction generates a stable, intensely blue-colored radical cation. This radical has a strong absorbance maximum in the visible region, typically around 600 nm .[3]
-
Causality: Shifting the analytical wavelength from the crowded UV region (~257 nm) to the much cleaner visible region (~600 nm) dramatically eliminates most matrix interferences, as very few endogenous compounds in biological or environmental samples absorb light at this higher wavelength.[3]
Q4: My baseline is high and sloping across the spectrum. What is the likely cause?
A high and sloping baseline is typically indicative of broadband interference, often caused by light scattering from colloidal particles or suspended solids in the sample. It can also be caused by high concentrations of matrix components that have a broad, featureless absorbance. Proper sample clarification through centrifugation or filtration is the first essential step to mitigate this.
Q5: Why are my calibration standards losing signal over time, especially at low concentrations?
1-Methyl-4,4'-bipyridinium is a dicationic compound, which makes it prone to adsorption onto negatively charged surfaces, such as glass.[1] This is especially problematic with low-concentration standards. To prevent analyte loss, it is critical to use silanized glassware or polypropylene containers for sample and standard preparation.[1]
Part 2: Troubleshooting Guide: A Systematic Approach to Eliminating Interference
This section provides in-depth, actionable strategies to overcome specific spectral interference challenges. The following decision tree outlines the recommended troubleshooting workflow.
Caption: Troubleshooting Decision Tree for UV-Vis Interference.
Issue A: Specific Interference (Sharp, Overlapping Peaks)
This occurs when other molecules in the sample absorb light at or near the analyte's λmax.
Strategy 1: Pre-Analysis Sample Cleanup via Solid-Phase Extraction (SPE)
-
Expertise & Experience: SPE is a powerful technique that separates 1-Methyl-4,4'-bipyridinium iodide from interfering matrix components based on differences in their physical and chemical properties. For this cationic analyte, a cation-exchange or a reversed-phase C8 sorbent is effective.[1] This physically removes the interferents before measurement.
-
Experimental Protocol (General Purpose Cation-Exchange SPE):
-
Column Conditioning: Condition a C8 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of reagent water. Do not let the sorbent go dry.
-
Sample Loading: Adjust the sample pH to the recommended range for your sorbent (typically neutral to slightly acidic). Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing (Interference Elution): Wash the cartridge with a weak solvent that will elute neutral and anionic interferents but retain the cationic analyte. A common wash solution is 5 mL of methanol/water mixture.
-
Analyte Elution: Elute the retained 1-Methyl-4,4'-bipyridinium iodide with a small volume (e.g., 4.5 mL) of an acidic aqueous or organic solvent.[1] The acid provides counter-ions to displace the analyte from the sorbent.
-
Analysis: The resulting eluate is now "clean" and ready for direct UV analysis or, preferably, for the derivatization and colorimetric analysis described below.
-
Strategy 2: Wavelength Shifting via Chemical Derivatization
-
Trustworthiness: This is the most robust and widely validated spectrophotometric method. By converting the analyte into a colored compound that absorbs in the visible spectrum, you move the measurement to a region free from UV-absorbing interferents. The high molar absorptivity of the resulting blue radical ion provides excellent sensitivity.[3]
-
Experimental Protocol (Reduction to Blue Radical Ion):
-
Sample Preparation: To 1 mL of your sample (or cleaned-up eluate from SPE), add 1 mL of a 0.2 M sodium hydroxide solution. Mix thoroughly.
-
Reduction: Add 0.2 g of sodium dithionite (Na₂S₂O₄) or an appropriate volume of a freshly prepared glucose solution.[3] Cap and invert the tube several times until the reducing agent is dissolved. A stable blue color will develop immediately in the presence of the analyte.
-
Measurement: Within 15 minutes of color development, measure the absorbance of the solution at the λmax of the blue radical, typically ~600 nm , using a spectrophotometer zeroed with a reagent blank (all reagents minus the analyte).
-
Quantification: Determine the concentration using a calibration curve prepared from standards that have undergone the same derivatization procedure.
-
Issue B: Broadband Interference (High or Sloping Baseline)
This is caused by non-specific absorption or light scattering from particulates or macromolecules.
Strategy 1: Physical Removal of Particulates
-
Expertise & Experience: The simplest and most effective first step is to clarify the sample. Light scattering follows Rayleigh's law, where scattering intensity is inversely proportional to the fourth power of the wavelength (I ∝ 1/λ⁴). This means scattering is most severe in the UV region and less so in the visible region, which is another advantage of the colorimetric method.
-
Centrifugation: For samples with dense precipitates (e.g., after protein precipitation), centrifuge at >10,000 x g for 10 minutes.
-
Filtration: For samples with fine particulates, filter through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material does not adsorb the analyte).
-
Strategy 2: Mathematical Correction
-
Trustworthiness: Mathematical corrections can compensate for baseline drift or constant background absorbance but cannot resolve directly overlapping peaks from chemical interferents. They should be used after physical cleanup has been attempted.
-
Background Correction: Modern spectrophotometers allow for baseline correction at one or more wavelengths where the analyte does not absorb. A three-point drop-line correction can compensate for a linearly sloping baseline by defining the baseline using two reference wavelengths on either side of the analytical peak.[5]
-
Derivative Spectroscopy: Calculating the second or fourth derivative of the absorbance spectrum can resolve overlapping peaks and remove baseline shifts.[4] The derivative of a constant or linearly sloping baseline is zero, effectively eliminating it. The sharp peak of the paraquat radical at 396 nm (after reduction) is well-suited for this technique.[4]
-
Part 3: Data & Reference Tables
For robust method development, key parameters must be considered.
Table 1: Analytical Wavelengths for 1-Methyl-4,4'-bipyridinium iodide
| Analyte Form | Wavelength (λmax) | Molar Absorptivity (ε) | Common Application |
| Cationic Form | ~257 nm | Not typically reported for direct assay | HPLC-UV detection post-separation[1][6] |
| Reduced Radical Ion | ~600 nm | 1.26 x 10⁵ L mol⁻¹ cm⁻¹[3] | Highly sensitive & specific colorimetric assay[3] |
Table 2: Common UV Cutoff Wavelengths for Solvents
| Solvent | UV Cutoff (nm) | Polarity Index | Notes |
| Water | 190 | 10.2 | Ideal for most analyses, but analyte is prone to adsorption on glass. |
| Acetonitrile | 190 | 5.8 | Common mobile phase component in HPLC. |
| Methanol | 205 | 5.1 | Good general-purpose solvent. |
| Chloroform | 245 | 4.1 | Not recommended due to high UV absorbance and toxicity. |
| Dimethylformamide (DMF) | 268 | 6.4 | High UV cutoff, unsuitable for low-UV analysis. |
References
-
Spectroscopic Analysis of the Binding of Paraquat and Diquat Herbicides to Biosubstrates . UNIPI. Available at:[Link]
-
Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and HPLC with Ultraviolet Detection . U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples . National Institutes of Health (NIH). Available at:[Link]
-
Spectrophotometric method for determination of paraquat in food and biological samples . Journal of AOAC International. Available at:[Link]
-
Analysis for Paraquat by Second- And Fourth-Derivative Spectroscopy . PubMed. Available at:[Link]
-
Correcting for Background Absorbance-UV-VIS ChemStation Software . Agilent. Available at:[Link]
Sources
- 1. epa.gov [epa.gov]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Spectrophotometric method for determination of paraquat in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis for paraquat by second- and fourth-derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
preventing precipitation of 1-Methyl-4,4'-bipyridinium iodide in physiological buffers
Welcome to the technical support center for 1-Methyl-4,4'-bipyridinium iodide. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the precipitation of this compound in physiological buffers. Our goal is to provide you with the mechanistic understanding and practical solutions required to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Precipitation Phenomenon
This section addresses the fundamental principles governing the solubility of 1-Methyl-4,4'-bipyridinium iodide in complex aqueous systems.
Q1: My datasheet says 1-Methyl-4,4'-bipyridinium iodide is "highly soluble in water," yet it precipitates when I add it to my physiological buffer. Why is this happening?
This is a frequent and valid observation. While 1-Methyl-4,4'-bipyridinium iodide, as a quaternary ammonium salt, is indeed highly soluble in polar solvents like pure water[1], physiological buffers are far from pure water. They are complex aqueous solutions with high concentrations of various salts (e.g., sodium chloride, potassium phosphate).
The precipitation you are observing is not due to a lack of intrinsic water solubility but is a result of interactions between the compound and the high concentration of ions already present in your buffer. Two primary physicochemical phenomena are likely responsible: the "salting-out" effect and counter-ion interactions .
Q2: What is the "salting-out" effect and how does it cause my compound to precipitate?
The "salting-out" effect describes the reduced solubility of a non-electrolyte or, in this case, an organic salt in a solution that already contains a high concentration of other electrolytes[2][3].
Mechanism: Water molecules are highly polar and form hydration shells around dissolved ions. In a typical physiological buffer like Phosphate-Buffered Saline (PBS), there is a high concentration of Na⁺, Cl⁻, and various phosphate ions. These ions sequester a large number of water molecules for their own hydration shells. When you introduce 1-Methyl-4,4'-bipyridinium iodide, there are fewer "free" water molecules available to hydrate the 1-methyl-4,4'-bipyridinium cation and the iodide anion. This competition for solvent leads to a decrease in the compound's solubility, forcing it to aggregate and precipitate out of the solution[3].
Caption: The "Salting-Out" Effect.
Q3: Can the specific type of physiological buffer I use make a difference?
Absolutely. The composition and ionic strength of the buffer are critical variables.
-
Phosphate-Buffered Saline (PBS): One of the most common culprits for precipitation due to its high concentration of sodium chloride (~137 mM) and phosphate salts (~10 mM).
-
HEPES or TRIS Buffers: These are zwitterionic or organic amine buffers. If prepared to the same ionic strength as PBS (often by adding NaCl), they can cause similar issues. However, a low-salt version of a HEPES or TRIS buffer may improve solubility compared to standard PBS.
-
Bicarbonate Buffers: These are more physiologically relevant but can be challenging to work with as they require a controlled CO₂ atmosphere to maintain a stable pH[4][5]. Their ionic composition can also contribute to salting-out effects.
Q4: How does the iodide counter-ion affect solubility?
The counter-ion is a crucial, often overlooked, factor in the solubility of any salt[6]. The overall solubility is determined by the lattice energy of the solid salt versus the hydration energy of the individual ions. While 1-Methyl-4,4'-bipyridinium iodide is generally soluble, it's possible that in a phosphate-rich buffer, an ion exchange could occur, forming 1-Methyl-4,4'-bipyridinium phosphate, which may have significantly lower solubility.
Furthermore, the properties of the anion itself, such as its size and ability to disrupt the water structure (its "chaotropic" or "kosmotropic" nature), can influence the stability of the dissolved compound[7]. It is sometimes possible to enhance solubility by replacing the iodide counter-ion with another, such as chloride[8].
Section 2: Troubleshooting Guide for Compound Precipitation
If you have already prepared your solution and observed precipitation, follow this diagnostic workflow to identify the cause and find a solution.
Caption: Troubleshooting workflow for precipitation issues.
Section 3: Prevention Strategies & Standard Operating Protocols
The most reliable strategy is to avoid precipitation from the outset. This involves proper stock solution preparation and dilution techniques.
Protocol 1: Recommended Stock Solution and Working Solution Preparation
This protocol leverages the high solubility of the compound in an organic solvent to bypass the kinetic solubility limits in aqueous buffers. Dimethyl sulfoxide (DMSO) is recommended as the primary co-solvent due to its high solubilizing power and compatibility with most biological assays at low final concentrations[9][10].
Materials:
-
1-Methyl-4,4'-bipyridinium iodide (powder)
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Target physiological buffer (e.g., PBS), pre-warmed to experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10-100 mM in DMSO): a. Weigh the required amount of 1-Methyl-4,4'-bipyridinium iodide powder in a sterile vial. b. Add the calculated volume of pure DMSO to achieve the desired stock concentration. c. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be perfectly clear. If not, gentle warming (to 37°C) or sonication may aid dissolution. If it remains insoluble, the concentration is too high for the solvent. d. Store this stock solution at -20°C or -80°C, protected from light.
-
Prepare the Final Working Solution (Critical Dilution Step): a. Bring your target physiological buffer to the final experimental temperature (e.g., 37°C). This is important, as solubility is temperature-dependent. b. Vigorously vortex or stir the buffer. c. While the buffer is being mixed, add the required volume of the DMSO stock solution dropwise or as a single, quick addition directly into the vortex. This is the most critical step. Adding the stock to a static buffer will create a localized, supersaturated zone, causing immediate precipitation. Rapid dispersion is key. d. Continue vortexing for another 15-30 seconds to ensure homogeneity. e. Use the final working solution immediately. Do not store dilute aqueous solutions for extended periods, as precipitation can occur over time.
Self-Validation:
-
The final solution should be visually clear. Any turbidity or opalescence indicates that the solubility limit in the buffer has been exceeded[11].
-
The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5% (v/v) , to avoid solvent-induced artifacts or cytotoxicity[12]. Always run a vehicle control (buffer + same % of DMSO) in your experiments.
Protocol 2: Buffer Modification Strategies
If the standard protocol still results in precipitation, your desired compound concentration may be too high for the ionic strength of your buffer. Consider these modifications:
-
Reduce Ionic Strength: Prepare your buffer with a lower concentration of NaCl (e.g., reduce from 137 mM to 50 mM). This will decrease the salting-out effect. Note that you must verify that the modified buffer's osmolarity and pH are still appropriate for your biological system.
-
Switch Buffer System: Change from a high-salt buffer like PBS to a lower ionic strength organic buffer like HEPES or TRIS, prepared without additional NaCl.
-
Adjust pH: While the compound itself is stable across a wide pH range, the buffer species are not. Ensure your buffer's pH is correctly calibrated, as shifts can alter ion-ion interactions.
Protocol 3: Advanced Solubilization: Use of Excipients
For particularly challenging applications requiring high concentrations, pharmaceutical-grade solubility enhancers can be tested. These must be validated for compatibility with your specific assay.
-
Cyclodextrins (e.g., HP-β-CD): These molecules have a hydrophobic core and a hydrophilic exterior, capable of encapsulating non-polar moieties of guest molecules to enhance aqueous solubility.
-
Surfactants (e.g., Tween® 20, Kolliphor® EL): Used at concentrations above their critical micelle concentration (CMC), they can form micelles that encapsulate the compound. Use with caution as surfactants can disrupt cell membranes.
Section 4: Reference Data Tables
Table 1: Physicochemical Properties of 1-Methyl-4,4'-bipyridinium iodide
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁IN₂ | [1][13] |
| Molecular Weight | 298.12 g/mol | [1][13] |
| Appearance | White to yellow crystalline solid | [1] |
| IUPAC Name | 1-methyl-4-(pyridin-4-yl)pyridin-1-ium iodide | [13] |
| Solubility | Highly soluble in water and methanol. Soluble in other polar aprotic solvents like acetone and acetonitrile. | [1][14][15] |
| Stability | Stable under normal lab conditions; sensitive to strong oxidizing agents. | [1] |
Table 2: Composition of Common Physiological Buffers
| Buffer | Component | Concentration (mM) | Key Feature |
| PBS (1X) | NaCl | 137 | High Ionic Strength |
| KCl | 2.7 | ||
| Na₂HPO₄ | 10 | ||
| KH₂PO₄ | 1.8 | ||
| HEPES-Saline | HEPES | 10-25 | Organic Buffer |
| NaCl | 150 | High Ionic Strength | |
| Krebs-Bicarbonate | NaHCO₃ | 25 | Bicarbonate-based |
| NaCl | 118 | Requires CO₂ atmosphere | |
| Other salts | Variable |
Table 3: Recommended Co-solvents for Stock Preparation
| Co-Solvent | Typical Max Final Conc. (v/v) | Notes |
| DMSO | < 0.5% | Excellent solubilizing power. Standard choice for most cell-based assays. |
| Ethanol (EtOH) | < 1% | Good alternative to DMSO. Can be more volatile. |
| Methanol (MeOH) | < 1% | Good solubilizing power but can be more toxic to cells than EtOH or DMSO. |
References
-
Aggregation behaviour of 1-methyl-4-dodecyl- and 1,4-dimethylpyridinium iodide in dichloromethane. ResearchGate. Available from: [Link]
-
Using a Fluorescent 1-Methyl-4-(2-Pyren-1-Yl-Vinyl)-Pyridinium Iodide to Characterize Solvent Polarities. ResearchGate. Available from: [Link]
-
1-Methyl-4,4'-bipyridinium iodide. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. Journal of Chemical Education, ACS Publications. Available from: [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health (NIH). Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega, ACS Publications. Available from: [Link]
-
General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, ACS Publications. Available from: [Link]
-
A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. protocols.io. Available from: [Link]
-
Research Progress on Typical Quaternary Ammonium Salt Polymers. National Institutes of Health (NIH). Available from: [Link]
- Process for improving the solubility of cell culture media. Google Patents.
-
Solubility vs Dissolution in Physiological Bicarbonate Buffer. National Institutes of Health (NIH). Available from: [Link]
-
Quaternary Ammonium Salts. Save My Exams. Available from: [Link]
-
Influence of counterions on the interaction of pyridinium salts with model membranes. ScienceDirect. Available from: [Link]
-
4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. MDPI. Available from: [Link]
-
Critical Appraisal of Salting-Out and Its Implications for Chemical and Biological Sciences. ResearchGate. Available from: [Link]
-
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. National Institutes of Health (NIH). Available from: [Link]
-
Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. MDPI. Available from: [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available from: [Link]
-
Quaternary Ammonium Salts: Hofmann Elimination. Chemistry LibreTexts. Available from: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]
-
Salting Out. Chemistry LibreTexts. Available from: [Link]
-
Glycine. Wikipedia. Available from: [Link]
-
Effect of counterions on properties of micelles formed by alkylpyridinium surfactants. 1. Conductometry. University of Groningen. Available from: [Link]
- Isolation and purification of quaternary ammonium salts. Google Patents.
-
The influence of salting out on the sorption of neutral organic compounds in estuaries. PubMed, National Center for Biotechnology Information. Available from: [Link]
-
Comparative Kinetic Study of Phenol Degradation Using Free and Alginate-Gel-Entrapped Extract Containing Tyrosinase from Agaricus bisporus. MDPI. Available from: [Link]
-
An unexpected pH effect on the stability of moexipril lyophilized powder. PubMed, National Center for Biotechnology Information. Available from: [Link]
-
Physiological bicarbonate buffers: Stabilisation and use as dissolution media for modified release systems. ResearchGate. Available from: [Link]
-
How does the size of the counterion affect the solubility of a salt? Quora. Available from: [Link]
Sources
- 1. Buy 1-Methyl-4,4'-bipyridinium iodide (EVT-406488) | 38873-01-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of counterions on the interaction of pyridinium salts with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-4,4'-bipyridinium iodide (38873-01-7) for sale [vulcanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
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- 14. rsc.org [rsc.org]
- 15. Research Progress on Typical Quaternary Ammonium Salt Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Long-Term Performance of Viologen-Based Electrochromic Displays
Welcome to the technical support center for viologen-based electrochromic displays. This resource is designed for researchers, scientists, and drug development professionals who are actively working with and seeking to optimize the performance and longevity of these devices. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical experimental insights. Our goal is to empower you to diagnose and resolve common challenges, leading to more robust and reliable electrochromic systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and performance of viologen-based electrochromic devices.
Q1: What are the primary degradation pathways that limit the long-term performance of viologen-based electrochromic displays?
A1: The long-term stability of viologen-based electrochromic devices is often compromised by several key degradation mechanisms:
-
Irreversible Electrochemical Reactions: While the reduction of the viologen dication (V²⁺) to the radical cation (V˙⁺) is highly reversible, further reduction to the neutral species (V⁰) can be irreversible and lead to performance loss[1]. Side reactions at the electrodes, especially at higher operating voltages, can also generate non-electroactive byproducts, diminishing the device's coloration efficiency over time[2].
-
Electrolyte Degradation: The electrolyte, whether liquid, gel, or solid-state, can degrade through electrochemical decomposition, particularly when subjected to high potentials. This can lead to the formation of impurities that interfere with the viologen redox chemistry[3].
-
Material Interfacial Instability: Poor adhesion between the electrochromic layer, the conductive substrate (e.g., ITO), and the electrolyte can result in delamination and an increase in charge transfer resistance. Mechanical stress from repeated ion insertion and extraction can exacerbate this issue[4].
-
Environmental Factors: Exposure to oxygen and moisture can be detrimental, as these can react with the reduced viologen species and degrade other device components. Proper encapsulation is crucial to mitigate these effects.
Q2: How does the choice of electrolyte impact the stability and performance of the device?
A2: The electrolyte is a critical component that significantly influences the device's switching speed, optical contrast, and, most importantly, its long-term stability.
-
Liquid Electrolytes: While offering high ionic conductivity and fast switching times, liquid electrolytes pose a risk of leakage and may contain volatile solvents that can degrade device seals over time[3].
-
Gel Polymer Electrolytes: These offer a good compromise between the high conductivity of liquids and the stability of solids. Polymerization of the gel can enhance the device's lifespan by immobilizing the electrochromic species and reducing leakage[1]. The choice of polymer and ionic liquid within the gel is crucial for optimizing performance[5].
-
Solid-State Electrolytes: All-solid-state devices offer the best stability and safety profile by eliminating leakage issues. However, they often exhibit lower ionic conductivity, which can lead to slower switching speeds. Research is ongoing to develop solid electrolytes with improved performance[2].
Q3: Can the molecular design of the viologen itself enhance device longevity?
A3: Absolutely. The chemical structure of the viologen molecule can be tailored to improve its electrochemical stability and performance.[6][7][8] Strategies include:
-
Asymmetric Substitution: Introducing different substituents on the two nitrogen atoms of the bipyridinium core can suppress the formation of detrimental dimers of the radical cation, leading to improved stability.[9]
-
Polymerization: Incorporating viologen moieties into a polymer backbone can immobilize the electrochromic species, preventing their diffusion away from the electrode surface and enhancing cycle life.[1][10]
-
Functional Groups: Attaching specific functional groups can improve the viologen's adhesion to the electrode surface or enhance its solubility in the electrolyte.[11]
Section 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common experimental issues encountered with viologen-based electrochromic devices.
Issue 1: Rapid Decrease in Optical Contrast After a Few Cycles
Symptoms: The difference in transmittance between the colored and bleached states diminishes significantly after a small number of switching cycles.
Potential Causes & Troubleshooting Steps:
-
Irreversible Viologen Reduction:
-
Explanation: Applying an excessively high negative potential can lead to the irreversible two-electron reduction of the viologen dication to its neutral form, which is often colorless and electrochemically inactive[1].
-
Protocol:
-
Cyclic Voltammetry (CV) Analysis: Perform a detailed CV scan of your viologen in the chosen electrolyte. Identify the precise potentials for the first (V²⁺/V˙⁺) and second (V˙⁺/V⁰) reduction peaks.
-
Voltage Window Optimization: Adjust the operating voltage of your device to ensure it only encompasses the first reversible reduction and avoids the second irreversible one.
-
Spectroelectrochemistry: Correlate the applied potential with the optical absorbance to confirm that the desired colored radical cation is being formed without significant generation of the neutral species.
-
-
-
Electrolyte Decomposition:
-
Explanation: The electrolyte may have a limited electrochemical stability window. Applying potentials beyond this window can cause irreversible decomposition, leading to byproducts that foul the electrodes.[3]
-
Protocol:
-
Electrolyte CV: Run a CV of the electrolyte alone (without the viologen) on the same electrode material to determine its stable potential window.
-
Electrolyte Reformulation: If the operating voltage of the viologen overlaps with the electrolyte's decomposition potential, consider using an electrolyte with a wider stability window, such as certain ionic liquids.[5]
-
-
Issue 2: Slow or Incomplete Bleaching
Symptoms: The device takes a long time to return to its transparent state, or a residual color remains even after applying the bleaching potential.
Potential Causes & Troubleshooting Steps:
-
Trapped Radical Cations:
-
Explanation: The colored viologen radical cations (V˙⁺) may become physically trapped within the electrochromic layer or at the electrode-electrolyte interface, preventing their re-oxidation to the colorless dication (V²⁺). This can be due to the morphology of the electrode or precipitation of the radical species.
-
Protocol:
-
Electrode Surface Modification: Employing nanostructured electrodes with a high surface area, such as those made from TiO₂ or ZnO, can provide better pathways for ion transport and prevent trapping.[3]
-
Solvent Optimization: Ensure the viologen radical cation has sufficient solubility in the electrolyte to prevent precipitation. The choice of solvent and supporting electrolyte salt can significantly impact solubility.
-
Pulsed Voltage Bleaching: Instead of a constant bleaching voltage, apply a pulsed voltage waveform. This can sometimes help to dislodge trapped species.
-
-
-
Poor Ionic Conductivity:
-
Explanation: Insufficient ionic conductivity in the electrolyte layer will hinder the movement of counter-ions needed to balance the charge during the bleaching process, leading to slow kinetics.[12]
-
Protocol:
-
Electrochemical Impedance Spectroscopy (EIS): Use EIS to measure the ionic conductivity of your electrolyte. A high series resistance (Rs) can indicate poor conductivity.
-
Electrolyte Additives: Consider adding a small amount of a high-conductivity ionic liquid or increasing the concentration of the supporting electrolyte salt.
-
Temperature Control: In some cases, gently heating the device can increase ionic conductivity and improve bleaching speed. However, be cautious of potential thermal degradation.
-
-
Issue 3: Device Short-Circuiting or "Burn-out"
Symptoms: The device becomes unresponsive, shows near-zero resistance, or exhibits visible damage to the electrodes.
Potential Causes & Troubleshooting Steps:
-
Electrode Contact:
-
Explanation: The transparent conductive electrodes (e.g., ITO glass) may have come into direct physical contact, creating a short circuit. This can be due to insufficient or non-uniform spacer distribution.
-
Protocol:
-
Spacer Optimization: Ensure uniform distribution of spacers (e.g., silica beads) of a consistent diameter between the electrodes during device assembly.
-
Sealant Integrity: Use a high-quality, non-conductive sealant (e.g., epoxy resin) and ensure it is properly cured to maintain the separation between the electrodes.
-
-
-
Overvoltage and Dielectric Breakdown:
-
Explanation: Applying a voltage that exceeds the dielectric strength of the electrolyte layer can cause a catastrophic breakdown, leading to a short circuit and permanent damage.
-
Protocol:
-
Voltage Control: Always operate the device within the specified voltage limits determined from your CV analysis.
-
Current Limiting: Use a power supply with a current limiting function to prevent excessive current flow in the event of an unexpected drop in resistance.
-
-
Visual Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in viologen-based electrochromic devices.
Caption: A workflow for diagnosing and resolving common performance issues.
Quantitative Performance Metrics
The following table summarizes typical performance parameters for viologen-based electrochromic devices and provides target values for enhanced long-term stability.
| Parameter | Typical Value | Target for Enhanced Stability | Key Influencing Factors |
| Switching Time (Coloration) | 1 - 10 s | < 2 s | Electrolyte ionic conductivity, electrode morphology[13] |
| Switching Time (Bleaching) | 1 - 15 s | < 3 s | Ion mobility, solubility of radical cation[13] |
| Optical Contrast (ΔT at λmax) | 40 - 60% | > 60% | Viologen concentration, layer thickness, molecular design[5] |
| Cycle Life (retaining 90% of initial ΔT) | 1,000 - 10,000 cycles | > 50,000 cycles | Electrolyte stability, operating voltage, encapsulation[1][5] |
| Coloration Efficiency (CE) | 80 - 150 cm²/C | > 200 cm²/C | Molecular structure of viologen, device architecture[5] |
Experimental Protocols
Protocol 1: Fabrication of a Viologen-Based Electrochromic Test Cell
-
Substrate Cleaning: Thoroughly clean two indium tin oxide (ITO) coated glass substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Electrode Preparation (Optional): For enhanced performance, a nanostructured metal oxide layer (e.g., TiO₂) can be deposited on the working electrode to increase the surface area.[3]
-
Electrolyte Preparation: Prepare the electrolyte solution by dissolving the viologen salt and a supporting electrolyte (e.g., LiClO₄) in a suitable solvent (e.g., propylene carbonate). For a gel electrolyte, add a polymer (e.g., PMMA) and a photoinitiator, then heat and stir until a homogeneous solution is formed.[1]
-
Device Assembly:
-
Place one ITO substrate with the conductive side facing up.
-
Create a boundary for the electrolyte using a non-conductive sealant or tape.
-
Disperse a small amount of spacer beads (e.g., 50 µm diameter) onto the substrate.
-
Dispense the electrolyte solution or gel onto the substrate.
-
Carefully place the second ITO substrate on top, with its conductive side facing down, ensuring the electrodes are offset for electrical contact.
-
Press the device gently to ensure a uniform cell gap.
-
-
Sealing and Curing: Seal the edges of the device with epoxy resin. If a photopolymerizable gel electrolyte is used, expose the device to UV light for the required time to cure the gel.[1]
-
Encapsulation: For long-term testing, proper encapsulation is necessary to prevent ingress of oxygen and moisture.[14]
References
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The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices. MDPI. [Link]
-
Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. MDPI. [Link]
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Viologen-based electrochromic materials and devices. RSC Publishing. [Link]
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Viologen-based flexible electrochromic devices. ResearchGate. [Link]
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Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. ResearchGate. [Link]
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VIOLOGEN BASED ELECTROACTIVE POLYMERS AND COMPOSITES FOR DURABLE ELECTROCHROMIC SYSTEMS. UTUPub. [Link]
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Viologen-based electrochromic materials and devices. SciSpace. [Link]
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Limitations of viologen‐based EC materials (left) and various methods... ResearchGate. [Link]
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Achieving Low-Energy Driven Viologens-Based Electrochromic Devices Utilizing Polymeric Ionic Liquids. ACS Publications. [Link]
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How to troubleshoot Electrochromic Films and Electrochromic Devices? ResearchGate. [Link]
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An overview of electrochromic devices with electrolytes containing viologens. SciSpace. [Link]
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Extending the Color Retention of an Electrochromic Device by Immobilizing Color Switching and Ion-Storage Complementary Layers. MDPI. [Link]
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Electrochromic devices with increased lifetime. Justia Patents. [Link]
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Asymmetric molecular modification of viologens for highly stable electrochromic devices. ScienceDirect. [Link]
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Long-Term Stable Complementary Electrochromic Device Based on WO3 Working Electrode and NiO-Pt Counter Electrode. National Institutes of Health (NIH). [Link]
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Encapsulation Strategies for OLEDs: From Conventional Devices to Flexible and Biointegrated Applications. ResearchGate. [Link]
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Validation & Comparative
A Comparative Toxicological Assessment: 1-Methyl-4,4'-bipyridinium iodide vs. Paraquat Dichloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of toxicology and herbicide research, the bipyridinium compounds stand out for their potent biological activity. Among these, paraquat is a widely recognized and extensively studied herbicide. Paraquat is the common name for the active ingredient, the 1,1'-dimethyl-4,4'-bipyridinium cation, which is most commonly formulated as a dichloride salt. This guide provides a comparative toxicological overview of 1-Methyl-4,4'-bipyridinium iodide and paraquat dichloride. While both compounds share the same active cation, the available toxicological data overwhelmingly pertains to the dichloride salt. This document will synthesize the extensive knowledge on paraquat dichloride and discuss the anticipated toxicological profile of the iodide salt, highlighting the central role of the 1,1'-dimethyl-4,4'-bipyridinium cation in mediating toxicity.
The primary focus of this guide is to delineate the mechanism of toxicity, present comparative data where available, and provide standardized experimental protocols for toxicological assessment. The insights provided are intended to aid researchers in understanding the nuances of bipyridinium toxicity and to inform the design of future studies.
Chemical and Physical Properties: A Structural Overview
The toxicological properties of these compounds are intrinsically linked to their chemical structures. Both 1-Methyl-4,4'-bipyridinium iodide and paraquat dichloride are salts of the 1,1'-dimethyl-4,4'-bipyridinium cation. The key difference lies in the counter-ion: iodide in the former, and two chloride ions in the latter.
| Property | 1-Methyl-4,4'-bipyridinium iodide | Paraquat dichloride |
| Chemical Formula | C11H11IN2 | C12H14Cl2N2 |
| Molecular Weight | 298.12 g/mol [1] | 257.16 g/mol [2] |
| CAS Number | 38873-01-7[1] | 1910-42-5[2] |
| Appearance | Crystalline solid | Colorless crystals or off-white solid |
| Solubility | Soluble in polar aprotic solvents like acetone and acetonitrile[1] | Highly soluble in water |
The core structure, the 1,1'-dimethyl-4,4'-bipyridinium dication, is the toxicologically active component. This planar organic cation possesses a unique electronic structure that facilitates its toxic mechanism.
Figure 1: Ionic association of the active cation with different counter-ions.
Mechanism of Toxicity: The Redox Cycling Hypothesis
The toxicity of the 1,1'-dimethyl-4,4'-bipyridinium cation is primarily attributed to its ability to undergo redox cycling.[3] This process generates reactive oxygen species (ROS), leading to severe cellular damage, particularly in the lungs and kidneys.[4] The counter-ions (chloride or iodide) are not directly involved in this core toxic mechanism.
The proposed mechanism unfolds as follows:
-
Cellular Uptake: The dication is actively taken up by cells, with a notable accumulation in the alveolar epithelial cells of the lungs.[5]
-
Reduction: Inside the cell, the dication (PQ²⁺) is reduced by cellular enzymes, such as NADPH-cytochrome P450 reductase, to form a stable radical cation (PQ⁺•). This process consumes cellular reducing equivalents, primarily NADPH.
-
Oxidation and ROS Generation: The radical cation is rapidly re-oxidized by molecular oxygen (O₂) back to the dication (PQ²⁺). This reaction produces a superoxide anion (O₂⁻•), a highly reactive oxygen species.
-
Futile Cycle: This redox cycle repeats, creating a continuous and amplified production of superoxide anions.
-
Oxidative Stress: The excessive production of superoxide anions overwhelms the cell's antioxidant defenses, leading to a state of severe oxidative stress. Superoxide can be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH).
-
Cellular Damage: These ROS indiscriminately attack cellular components, causing lipid peroxidation of membranes, protein damage, and DNA strand breaks, ultimately leading to cell death and organ damage.[3]
Figure 2: The redox cycling mechanism of paraquat toxicity.
Comparative Toxicity Data
A significant data gap exists for the specific toxicity of 1-Methyl-4,4'-bipyridinium iodide. The vast majority of toxicological studies have been conducted on paraquat dichloride. The toxicity of paraquat is generally expressed in terms of the paraquat cation.
Acute Toxicity (LD50)
The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity. The following table summarizes reported oral LD50 values for paraquat in various animal models. It is important to note that these values are for the paraquat cation, typically administered as the dichloride salt.
| Species | Oral LD50 (mg/kg of paraquat cation) | Reference |
| Rat | 57 | [6] |
| Mouse | 120 | [6] |
| Guinea Pig | 22 | [6] |
| Dog | 25 | [6] |
| Monkey | ~50 | [2] |
| Human (estimated) | 3-5 | [7] |
Clinical Manifestations of Paraquat Poisoning
Ingestion of paraquat leads to a multi-stage clinical presentation:
-
Phase 1 (Initial hours): Burning pain in the mouth, throat, chest, and upper abdomen due to the corrosive effects on mucosal linings. Nausea, vomiting, and diarrhea may also occur.[7]
-
Phase 2 (24-72 hours): Development of renal and hepatic failure.[4]
-
Phase 3 (Days to weeks): The most severe and often fatal phase is characterized by the development of pulmonary fibrosis, leading to progressive respiratory failure.[4] This is often referred to as "paraquat lung."
Given that the toxic effects are mediated by the 1,1'-dimethyl-4,4'-bipyridinium cation, it is highly probable that 1-Methyl-4,4'-bipyridinium iodide would produce a similar clinical syndrome upon acute exposure. The primary difference might lie in the rate and extent of absorption from the gastrointestinal tract, which could be influenced by the counter-ion. However, without specific experimental data, this remains a theoretical consideration.
Experimental Protocols for Toxicity Assessment
Standardized protocols are crucial for obtaining reliable and reproducible toxicological data. The following outlines a general workflow for assessing the acute oral toxicity of a bipyridinium compound in a rodent model, based on established methodologies.
In Vivo Acute Oral Toxicity Study (Rodent Model)
Objective: To determine the median lethal dose (LD50) and observe signs of toxicity following a single oral administration.
Methodology:
-
Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
-
Dose Preparation: The test substance (e.g., paraquat dichloride or 1-Methyl-4,4'-bipyridinium iodide) is dissolved in a suitable vehicle (e.g., distilled water). A range of dose levels is prepared.
-
Administration: Animals are fasted overnight prior to dosing. A single dose is administered by oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations should include changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).
-
Pathology: A gross necropsy is performed on all animals. Histopathological examination of target organs (especially lungs, kidneys, and liver) is conducted.
Figure 3: General workflow for an in vivo acute oral toxicity study.
In Vitro Cytotoxicity Assay
Objective: To assess the direct toxic effect of the compound on a relevant cell line.
Methodology:
-
Cell Line: A relevant cell line, such as human lung adenocarcinoma A549 cells (as a model for alveolar epithelial cells), is cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with a range of concentrations of the test substance.
-
Incubation: Cells are incubated with the test substance for a defined period (e.g., 24 hours).
-
Viability Assessment: Cell viability is determined using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve.
Conclusion
The toxicological profiles of 1-Methyl-4,4'-bipyridinium iodide and paraquat dichloride are fundamentally dictated by the shared active component, the 1,1'-dimethyl-4,4'-bipyridinium cation. The extensive body of research on paraquat dichloride provides a robust framework for understanding the severe toxicity of this class of compounds, which is mediated by a redox cycling mechanism that induces catastrophic oxidative stress, particularly in the lungs.
While direct experimental data on the toxicity of 1-Methyl-4,4'-bipyridinium iodide is conspicuously absent in the scientific literature, it is scientifically reasonable to infer a similar high degree of toxicity. The primary influence of the counter-ion (iodide versus chloride) would likely be on the physicochemical properties, such as solubility and potentially the rate of absorption, rather than on the intrinsic mechanism of cellular toxicity.
For researchers and drug development professionals, this guide underscores the critical importance of the 1,1'-dimethyl-4,4'-bipyridinium cation as the toxicophore. Any study involving this cation, regardless of the associated salt form, should be approached with the assumption of high toxicity and appropriate safety precautions. Future research should aim to fill the existing data gap by conducting direct comparative toxicity studies to definitively characterize the toxicokinetics and toxicodynamics of different salts of the paraquat cation.
References
-
U.S. Environmental Protection Agency. (n.d.). Paraquat and Diquat. Retrieved from [Link]
-
Wikipedia. (2024). Paraquat. Retrieved from [Link]
-
Eddleston, M., & Wilks, M. F. (2010). Medical management of paraquat ingestion. British Journal of Clinical Pharmacology, 72(5), 715–721. Retrieved from [Link]
-
Syngenta. (n.d.). PARAQUAT POISONING: A practical guide to diagnosis, first aid and hospital treatment. Retrieved from [Link]
- Olson, K. R. (Ed.). (2012). Poisoning & Drug Overdose (6th ed.). McGraw-Hill.
-
U.S. Environmental Protection Agency. (n.d.). Methyl Iodide (Iodomethane). Retrieved from [Link]
- Onyeama, H. P., Onyeama, C. G., & Ihekire, G. O. (1995). Biochemical studies on the toxicity of 1, 1'-dimethyl-4, 4'-bipyridylium dichloride in the rat. African journal of medicine and medical sciences, 24(1), 69–72.
-
Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from [Link]
-
Life in the Fast Lane. (2020). Paraquat Poisoning. Retrieved from [Link]
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comparative analysis of 1-Methyl-4,4'-bipyridinium iodide and methyl viologen as electron acceptors
A Comparative Guide to 1-Methyl-4,4'-bipyridinium iodide and Methyl Viologen as Electron Acceptors
In the landscape of redox-active molecules, viologens stand out for their robust and reversible electron-accepting capabilities. Among these, methyl viologen (paraquat) is arguably the most recognized, serving as a benchmark in fields ranging from agriculture to materials science. However, the nuanced world of bipyridinium chemistry offers a spectrum of derivatives with tailored properties. This guide provides an in-depth comparative analysis of 1-Methyl-4,4'-bipyridinium iodide, an asymmetrically N-alkylated viologen, and the classic, symmetrically substituted methyl viologen. We will delve into their structural and electrochemical distinctions, supported by experimental data and protocols, to empower researchers in selecting the optimal electron acceptor for their specific applications.
Structural and Synthetic Overview
The fundamental difference between 1-Methyl-4,4'-bipyridinium iodide and methyl viologen lies in their N-alkylation pattern, which dictates their symmetry and electronic properties.
-
1-Methyl-4,4'-bipyridinium iodide (also known as monoquat iodide) is a mono-quaternized derivative of 4,4'-bipyridine.[1][2] This asymmetrical structure results from the methylation of only one of the two nitrogen atoms in the bipyridine core.[3][4]
-
Methyl Viologen (1,1'-Dimethyl-4,4'-bipyridinium) is the di-quaternized counterpart, with methyl groups attached to both nitrogen atoms, rendering the molecule symmetrical.[5] It is commonly available as a dichloride or diiodide salt.
The synthesis of these compounds reflects their structural differences. 1-Methyl-4,4'-bipyridinium iodide is typically prepared through a nucleophilic substitution (SN2) reaction between 4,4'-bipyridine and one equivalent of methyl iodide.[3][4] In contrast, the synthesis of methyl viologen requires two equivalents of a methylating agent to achieve quaternization at both nitrogen centers.[5]
Caption: Synthetic routes for 1-Methyl-4,4'-bipyridinium iodide and Methyl Viologen.
Electrochemical Properties: A Tale of Two Reductions
The utility of viologens as electron acceptors is defined by their redox behavior. They typically undergo two sequential and reversible one-electron reductions. The dicationic form (V²⁺) is colorless, the radical cation (V•⁺) is intensely colored (typically blue or violet), and the neutral species (V⁰) is often yellow or brown.[6]
Caption: General two-step redox process for viologens.
The reduction potentials are a critical point of comparison, as they determine the thermodynamic feasibility of electron transfer from a given donor.
| Compound | First Reduction Potential (E¹) (V vs. SCE) | Second Reduction Potential (E²) (V vs. Ag/Ag⁺) | Reference Electrode |
| 1-Methyl-4,4'-bipyridinium iodide | -0.45 | Not specified | Saturated Calomel Electrode (SCE) |
| Methyl Viologen | -0.446 | -1.19 | Normal Hydrogen Electrode (NHE) / Ag/Ag⁺ |
Note: Direct comparison requires conversion to a common reference electrode. The NHE is approximately +0.241 V vs. SCE. The potential for methyl viologen vs. SCE would be approximately -0.687 V.
The first reduction potential of 1-Methyl-4,4'-bipyridinium iodide is -0.45 V versus a Saturated Calomel Electrode (SCE).[3] Methyl viologen has a very similar first reduction potential of -0.446 V versus the Normal Hydrogen Electrode (NHE)[7][8], which is roughly equivalent to -0.687 V vs SCE. This indicates that 1-Methyl-4,4'-bipyridinium iodide is more easily reduced than methyl viologen, making it a stronger electron acceptor in this first step.
A key distinction arises from the asymmetry of 1-Methyl-4,4'-bipyridinium iodide. Upon one-electron reduction, the resulting radical cation exhibits delocalized spin density across both pyridinium rings, as confirmed by EPR and UV-vis-NIR spectroscopy.[3][4] This delocalization contributes to the stability of the radical species.[3] In the symmetrical methyl viologen, the unpaired electron is equally distributed across the molecule.
Performance in Application
Both molecules are effective electron shuttles in a variety of contexts.
Methyl Viologen is widely used due to its well-characterized redox behavior and commercial availability.
-
Biological Systems: It is a common artificial electron acceptor in metabolic studies, for example, to stimulate the pentose phosphate pathway.[9] However, its utility can be limited as it may cause dehydrogenation of NADPH and can inhibit enzymes like nitrogenase at higher concentrations, possibly due to dimerization of the radical cation.[10][11]
-
Photochemistry: It is a classic electron acceptor (quencher) in photoinduced electron transfer (PET) studies.[12]
-
Catalysis: Recent research has explored its use in catalytic amounts for photoinduced cycloaddition reactions, highlighting its three stable oxidation states (MV²⁺, MV•⁺, MV⁰).[6][13]
1-Methyl-4,4'-bipyridinium iodide , while less ubiquitous, offers distinct advantages.
-
Materials Science: Its ability to form stable radical cations with delocalized spin density makes it a candidate for functional materials.[3] The delocalization stabilizes π-dimers in a singlet state, which contrasts with the triplet-state dimers observed in some other viologen isomers.[3][4] This property is relevant for applications in organic electronics and conductive polymers.[4]
-
Sensors: Its redox activity is suitable for use in electrochemical sensors, for instance, in the detection of pollutants.[4]
The choice between the two often comes down to the specific requirements of the system. The slightly more positive reduction potential and unique radical cation properties of 1-Methyl-4,4'-bipyridinium iodide may be advantageous in applications where a stronger electron acceptor is needed or where the specific electronic state of the reduced species is critical.
Experimental Protocol: Characterization by Cyclic Voltammetry
Cyclic Voltammetry (CV) is the cornerstone technique for characterizing the electrochemical properties of electron acceptors like viologens. It provides direct measurement of their reduction potentials.
Objective: To determine the reduction potentials of 1-Methyl-4,4'-bipyridinium iodide and methyl viologen.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Analyte: 1-Methyl-4,4'-bipyridinium iodide or Methyl Viologen Dichloride
-
Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Solution Preparation:
-
Prepare a 1 mM solution of the viologen analyte in the chosen solvent.
-
Dissolve the supporting electrolyte (0.1 M TBAPF₆) in the same solvent. The electrolyte is crucial to minimize solution resistance.
-
-
Cell Assembly:
-
Assemble the three-electrode cell. The working electrode surface should be polished and cleaned before each experiment to ensure reproducibility.
-
Add the electrolyte solution containing the analyte to the cell.
-
-
Deoxygenation:
-
Bubble inert gas through the solution for at least 15 minutes prior to the experiment. Oxygen is redox-active and will interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters:
-
Potential Window: Scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently negative to observe both reduction peaks (e.g., -1.5 V vs. Ag/AgCl), and then back to the initial potential.
-
Scan Rate: A typical starting scan rate is 100 mV/s.
-
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
The resulting plot of current vs. potential will show cathodic (reduction) and anodic (oxidation) peaks.
-
For a reversible process, the formal reduction potential (E¹/²) is calculated as the average of the cathodic peak potential (Epc) and the anodic peak potential (Epa).
-
Identify the potentials for the first (V²⁺/V•⁺) and second (V•⁺/V⁰) reduction events.
-
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Conclusion
While structurally similar, 1-Methyl-4,4'-bipyridinium iodide and methyl viologen are not interchangeable. The key distinctions are summarized below:
| Feature | 1-Methyl-4,4'-bipyridinium iodide | Methyl Viologen |
| Structure | Asymmetrical, mono-quaternized | Symmetrical, di-quaternized |
| First Reduction | More easily reduced (stronger acceptor) | Less easily reduced |
| Radical Cation | Delocalized spin density across both rings | Symmetrically distributed spin density |
| Key Advantage | Tunable properties for materials science, stable radical species | Well-characterized, widely available benchmark |
| Potential Limitation | Less studied, availability | Potential for enzyme inhibition at high concentrations |
Final Recommendation:
-
For benchmark studies, general-purpose electron mediation in biological systems (at low concentrations), and applications where cost and availability are paramount , Methyl Viologen remains the go-to choice.
-
For applications in materials science, organic electronics, and sensor development , where the specific electronic properties of the radical cation and a slightly stronger electron-accepting capability are desired, 1-Methyl-4,4'-bipyridinium iodide presents a compelling and sophisticated alternative.
Ultimately, the selection of the appropriate electron acceptor requires a thorough understanding of the thermodynamic and kinetic demands of the system . This guide provides the foundational data and experimental framework to make that choice an informed one.
References
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- Organic Syntheses. (n.d.). Methylene Iodide.
- Chem-Impex. (n.d.). Methyl viologen dichloride hydrate.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Methyl-4,4'-bipyridinium Iodide
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a matter of quality control; it is the bedrock of reliable and reproducible experimental results. This guide provides an in-depth comparison of analytical methods for validating the purity of 1-Methyl-4,4'-bipyridinium iodide (also known as paraquat monomethyl iodide), a compound of significant interest in various chemical and biological studies. We will delve into the causality behind experimental choices, presenting a self-validating system for purity assessment grounded in authoritative scientific principles.
The Criticality of Purity for 1-Methyl-4,4'-bipyridinium Iodide
1-Methyl-4,4'-bipyridinium iodide is a quaternary ammonium salt synthesized via the quaternization of 4,4'-bipyridine with methyl iodide.[1][2] Its utility in electrochemical studies, as a redox indicator, and in the synthesis of more complex molecules hinges on its purity.[2] Potential impurities, such as unreacted 4,4'-bipyridine, methyl iodide, or the di-quaternized byproduct 1,1'-dimethyl-4,4'-bipyridinium diiodide, can significantly interfere with experimental outcomes.[3] Therefore, a multi-faceted analytical approach is essential to ensure the integrity of the synthesized product.
A Comparative Overview of Purity Validation Methods
A suite of analytical techniques should be employed to build a comprehensive purity profile of 1-Methyl-4,4'-bipyridinium iodide. Each method offers unique insights into the sample's composition, and their collective data provides a robust and cross-validated assessment of purity.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| Quantitative ¹H NMR (qNMR) | Measures the nuclear magnetic resonance of hydrogen atoms. The signal area is directly proportional to the number of protons. | Structural confirmation and quantification of the main compound and proton-containing impurities. | Provides both structural and quantitative information. Highly specific. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.[4] |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet-visible light by the molecule's chromophores. | Quantitative determination of the compound's concentration based on its absorbance. | Simple, rapid, and cost-effective for routine quantification.[5] | Non-specific; any impurity with a similar chromophore will interfere.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their physicochemical properties followed by mass-to-charge ratio detection. | Highly sensitive and selective detection and quantification of the target compound and impurities. | Excellent sensitivity and specificity. Can identify and quantify unknown impurities.[2] | More complex and expensive instrumentation. Matrix effects can influence quantification.[6] |
| Elemental Analysis (CHNI) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified. The iodide content can be determined by various titration methods. | Determines the percentage composition of Carbon, Hydrogen, Nitrogen, and Iodine. | Provides fundamental information on the elemental composition, confirming the empirical formula. | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. Requires a relatively pure sample for accurate results.[7] |
Experimental Protocols and Data Interpretation
The following sections provide detailed, step-by-step methodologies for each analytical technique, designed to be a self-validating system for the purity assessment of 1-Methyl-4,4'-bipyridinium iodide.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
Causality: qNMR is a primary ratio method that provides a direct measure of the molar concentration of the analyte against a certified internal standard.[4] The choice of a well-characterized internal standard with non-overlapping signals is critical for accuracy. Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons.
Experimental Workflow:
Caption: Workflow for qNMR analysis.
Step-by-Step Protocol:
-
Internal Standard Selection: Choose a high-purity (>99.9%) internal standard with a simple spectrum and signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized 1-Methyl-4,4'-bipyridinium iodide and a similar, accurately known mass of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent such as Deuterium Oxide (D₂O). Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of all protons, which is crucial for accurate integration.[8]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal of 1-Methyl-4,4'-bipyridinium iodide (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 1-Methyl-4,4'-bipyridinium iodide
-
IS = Internal Standard
-
Expected ¹H NMR Data (in D₂O):
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | ~8.92 | d | 2H |
| Aromatic Protons | ~8.69 | d | 2H |
| Aromatic Protons | ~8.35 | d | 2H |
| Aromatic Protons | ~7.85 | d | 2H |
| Methyl Protons | ~4.46 | s | 3H |
Data adapted from supporting information from the Royal Society of Chemistry.[4]
UV-Vis Spectrophotometry
Causality: This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[5] A calibration curve constructed from standards of known concentration is essential for accurate quantification.
Experimental Workflow:
Caption: Workflow for UV-Vis spectrophotometric analysis.
Step-by-Step Protocol:
-
Solvent Selection: Use a UV-grade solvent in which 1-Methyl-4,4'-bipyridinium iodide is soluble and that does not absorb significantly in the region of interest (typically 200-400 nm). Water or ethanol are suitable choices.
-
Determination of λmax: Prepare a dilute solution of the compound and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For bipyridinium compounds, this is typically around 260 nm.[9]
-
Preparation of Standard Solutions: Prepare a stock solution of a high-purity reference standard of 1-Methyl-4,4'-bipyridinium iodide. From this stock, prepare a series of at least five standard solutions of known concentrations that bracket the expected concentration of the sample.
-
Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The plot should be linear with a correlation coefficient (R²) > 0.999.
-
Sample Analysis: Prepare a solution of the synthesized compound with a concentration that falls within the range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
-
Purity Calculation:
Purity (%) = (Concentration_from_curve / Concentration_prepared) * 100
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2] This provides a highly specific and sensitive method for identifying and quantifying the target compound and any impurities. Electrospray ionization (ESI) is a suitable soft ionization technique for quaternary ammonium salts.
Experimental Workflow:
Caption: Workflow for LC-MS analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized product in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.
-
LC Conditions:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol) is often used for good separation of the polar analyte and potential impurities.[6]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Full scan mode to identify all ions present, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the target ion.
-
Expected Ion: The parent ion for 1-Methyl-4,4'-bipyridinium will be the cation with a mass-to-charge ratio (m/z) of 171.1.[4]
-
-
Data Analysis and Purity Calculation:
-
Identify the peak corresponding to 1-Methyl-4,4'-bipyridinium iodide based on its retention time and m/z.
-
Identify and integrate the peaks of any impurities.
-
Calculate the purity based on the relative peak areas (assuming similar ionization efficiencies for structurally related impurities):
Purity (%) = (Area_analyte / (Area_analyte + ΣArea_impurities)) * 100
-
Elemental Analysis
Causality: Elemental analysis provides the fundamental percentage of carbon, hydrogen, nitrogen, and, in this case, iodine in the compound.[7] The experimental values are compared to the theoretical values calculated from the molecular formula. A close match provides strong evidence for the compound's identity and purity.
Step-by-Step Protocol:
-
Sample Preparation: The sample must be thoroughly dried to remove any residual solvent or water, as these will affect the hydrogen and carbon percentages.
-
Instrumentation: A modern CHN/S elemental analyzer is used for carbon, hydrogen, and nitrogen analysis.[10] Iodine content can be determined by various methods, including titration after combustion or ion chromatography.
-
Analysis: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases are separated and quantified by a detector.
-
Data Comparison: Compare the experimentally determined percentages with the theoretical values.
Theoretical Elemental Composition for C₁₁H₁₁IN₂ (MW = 298.12 g/mol ): [11]
-
Carbon (C): 44.32%
-
Hydrogen (H): 3.72%
-
Iodine (I): 42.56%
-
Nitrogen (N): 9.40%
Acceptance Criteria: The experimentally determined values should typically be within ±0.4% of the theoretical values.[12]
Conclusion: A Holistic Approach to Purity Validation
No single analytical method can definitively establish the purity of a synthesized compound. A robust and trustworthy purity assessment of 1-Methyl-4,4'-bipyridinium iodide is achieved through the strategic combination of orthogonal techniques. Quantitative ¹H NMR provides structural confirmation and quantification, UV-Vis spectrophotometry offers a rapid means of concentration determination, LC-MS delivers high sensitivity and specificity for both the target compound and impurities, and elemental analysis confirms the fundamental elemental composition. By integrating the data from these methods, researchers can confidently ascertain the purity of their synthesized material, ensuring the validity and reproducibility of their subsequent experiments.
References
- Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- 1-Methyl-4,4'-bipyridinium iodide | C11H11IN2 | CID 38115 - PubChem. (n.d.). Retrieved from [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]
- 1,1′-Dimethyl-4,4′-bipyridinium bis(triiodide) - NIH. (n.d.). Retrieved from [Link]
- CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.). Retrieved from [Link]
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014). Retrieved from [Link]
- LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PubMed Central. (n.d.). Retrieved from [Link]
- CHNS Elemental Analysers - The Royal Society of Chemistry. (2008). Retrieved from [Link]
- Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/ - Aesan. (n.d.). Retrieved from [Link]
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- UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. (2018). Retrieved from [Link]
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a comparative study of the electrochromic properties of different N-alkyl bipyridinium salts
N-Alkyl-4,4'-bipyridinium salts, commonly known as viologens, represent a premier class of organic electrochromic materials. Their ability to undergo reversible color changes in response to an electrical stimulus has positioned them as critical components in applications ranging from smart windows and displays to redox flow batteries. The remarkable tunability of their performance lies in the simplicity of their structure, particularly in the nature of the N-alkyl substituents. This guide provides a comparative analysis of how different N-alkyl chains modulate the electrochromic properties of bipyridinium salts, supported by experimental data and detailed protocols for researchers and developers in the field.
The Fundamental Mechanism of Viologen Electrochromism
The electrochromic behavior of viologens is rooted in their ability to exist in three distinct and reversible redox states.[1] The parent dication (V²⁺) is typically colorless or pale yellow. Upon application of a negative potential, it undergoes a one-electron reduction to form a deeply colored radical cation (V⁺•). A second reduction step can produce a neutral species (V⁰), which is also colored but often unstable and prone to precipitation in aqueous solutions.[2]
The core electrochemical process is as follows:
-
V²⁺ (Dication, Colorless) + e⁻ ⇌ V⁺• (Radical Cation, Colored)
-
V⁺• (Radical Cation, Colored) + e⁻ ⇌ V⁰ (Neutral, Colored/Insoluble)
The choice of the N-alkyl substituent (R-group) is a key determinant of the material's electrochemical and optical properties, including the reduction potentials, switching kinetics, and stability of the colored state.[3]
Caption: Reversible redox states of N-alkyl bipyridinium salts (viologens).
Comparative Analysis of N-Alkyl Bipyridinium Salts
The length and structure of the N-alkyl chain directly influence the electrochromic performance. Shorter chains, like methyl and ethyl, often lead to faster switching speeds due to higher mobility. Conversely, longer alkyl chains (e.g., heptyl, octyl, nonyl) can enhance the stability of the colored radical cation and improve coloration efficiency, partly by preventing undesirable dimerization of the radical species.[4] The table below summarizes the performance of several common symmetrically substituted N,N'-dialkyl-4,4'-bipyridinium salts.
| N-Alkyl Substituent | First Reduction Potential (E¹/²(1) vs. Ag/AgCl) | Second Reduction Potential (E¹/²(2) vs. Ag/AgCl) | Coloration Efficiency (η) at λ_max | Switching Time (Coloring) | Key Characteristics & References |
| Methyl (MV²⁺) | ~ -0.45 V | ~ -0.85 V | Moderate | Fast (< 2 s) | High solubility in water, prone to crystallization on electrodes.[2][5] |
| Ethyl (EV²⁺) | ~ -0.40 V | ~ -0.84 V | Moderate-High | Fast (< 3 s) | Good balance of solubility and stability.[5][6] |
| Butyl (BV²⁺) | ~ -0.38 V | ~ -0.82 V | High (~163 cm²/C) | Moderate (~5 s) | Enhanced stability and optical contrast in polymer films.[3] |
| Heptyl (HV²⁺) | ~ -0.35 V | ~ -0.79 V | High | Moderate-Slow | Excellent stability, often used in high-durability devices.[4][7] |
| Octyl (OV²⁺) | ~ -0.34 V | Not always reversible | High | Moderate-Slow | Good performance in ionic liquid-based electrolytes.[4] |
| Decyl | ~ -0.44 V | ~ -0.86 V | High | Slow | Forms stable colored states; can be used in multi-color devices.[5][8] |
Note: Values are approximate and can vary significantly based on the solvent, supporting electrolyte, and electrode material used.
The trend shows that as the alkyl chain length increases from methyl to heptyl, the first reduction potential tends to become slightly less negative. This is often attributed to the electron-donating nature of the alkyl groups, which stabilizes the cationic species. Longer chains also provide steric hindrance that can prevent the aggregation of the colored radical cations, leading to improved coloration efficiency and cyclic stability.[4]
Experimental Section: Synthesis and Characterization
This section provides validated, step-by-step protocols for the synthesis and characterization of a representative viologen, N,N'-diethyl-4,4'-bipyridinium dibromide (Ethyl Viologen), and its assembly into a simple electrochromic device.
The synthesis of N,N'-dialkyl-4,4'-bipyridinium salts is typically achieved through a straightforward quaternization reaction between 4,4'-bipyridine and an alkyl halide.[9][10]
Materials:
-
4,4'-Bipyridine
-
Bromoethane (or Iodoethane)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 g of 4,4'-bipyridine in 20 mL of anhydrous acetonitrile.
-
Reagent Addition: Add a 2.5 molar excess of bromoethane to the solution. The excess ensures complete di-alkylation.
-
Causality Note: Acetonitrile is a polar aprotic solvent that facilitates the S_N2 reaction mechanism without interfering with the reagents.
-
-
Reflux: Heat the mixture to reflux (approximately 82°C) and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon). A white precipitate will form as the reaction progresses.
-
Isolation: After cooling to room temperature, collect the white solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with anhydrous diethyl ether to remove any unreacted starting materials. Diethyl ether is chosen because the product is insoluble in it, while the reactants have some solubility.
-
Drying: Dry the purified white powder under vacuum at 60°C for 12 hours to yield N,N'-diethyl-4,4'-bipyridinium dibromide. Characterize the final product using ¹H NMR and ¹³C NMR spectroscopy.[10]
The performance of the synthesized viologen is evaluated by constructing a simple electrochromic device (ECD) and performing a series of electrochemical and spectroelectrochemical analyses.
Caption: Workflow for the fabrication and characterization of a viologen-based ECD.
A. Cyclic Voltammetry (CV)
-
Objective: To determine the reduction and oxidation potentials and assess the electrochemical reversibility.
-
Setup: A three-electrode cell containing the viologen dissolved in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M TBAPF₆). Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[11]
-
Procedure:
-
Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.[11]
-
Scan the potential from 0 V to a negative limit (e.g., -1.2 V) and back at a scan rate of 50-100 mV/s.[2]
-
Observe the two reversible reduction peaks corresponding to the V²⁺/V⁺• and V⁺•/V⁰ transitions. The formal potential (E¹/²) is calculated as the midpoint between the cathodic and anodic peak potentials for each redox couple.
-
B. Spectroelectrochemistry
-
Objective: To measure the change in optical transmittance/absorbance as a function of the applied potential and to calculate the coloration efficiency (η).
-
Setup: An electrochromic device (sandwich cell of two ITO-coated glass slides with the viologen-containing electrolyte in between) is placed in the light path of a UV-Vis spectrophotometer. The ITO electrodes are connected to a potentiostat.
-
Procedure:
-
Apply a bleaching potential (e.g., 0 V) and record the baseline transmittance spectrum (T_bleached).
-
Apply a coloring potential (e.g., -1.0 V) and record the transmittance spectrum (T_colored) at steady state.
-
Simultaneously, record the charge density (Q) passed during the coloring process using chronoamperometry.
-
Calculate the change in optical density (ΔOD) at the wavelength of maximum absorbance (λ_max) using the formula: ΔOD = log(T_bleached / T_colored).
-
The coloration efficiency is then calculated as η = ΔOD / Q. A higher η value indicates a greater change in color for a smaller amount of charge, signifying higher efficiency.[12]
-
C. Chronoamperometry (Switching Speed and Stability)
-
Objective: To measure the time required to switch between colored and bleached states and to assess the device's long-term stability.
-
Procedure:
-
Apply a square-wave potential, alternating between the coloring and bleaching voltages (e.g., -1.0 V and 0 V) for a fixed duration (e.g., 10 seconds each).
-
Simultaneously monitor the transmittance at λ_max. The switching time is defined as the time taken to reach 90% of the full transmittance change.
-
Repeat this cycling for thousands of cycles and monitor the degradation in optical contrast (the difference between T_bleached and T_colored). Good stability is indicated by minimal loss of contrast over a large number of cycles.[13]
-
Conclusion and Outlook
The N-alkyl substituent is a powerful and accessible tool for tuning the performance of bipyridinium-based electrochromic materials. While short alkyl chains favor rapid switching, longer chains generally improve coloration efficiency and the stability of the device. This trade-off is a central consideration in material design. Future research continues to explore asymmetric viologens (with different N-substituents), polymeric viologens, and their integration into hybrid materials to further optimize performance for next-generation smart glass, electronic paper, and energy storage systems.[3] The systematic protocols provided herein offer a robust framework for the rational design and comparative evaluation of these versatile electrochromes.
References
-
Ge, B., et al. (2021). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. MDPI. [Link]
-
Li, K., et al. (2023). Viologen-based flexible electrochromic devices. ResearchGate. [Link]
-
Venkatesan, R., et al. (2020). Viologen-based electrochromic materials and devices. RSC Publishing. [Link]
-
Pomerantz, M., et al. (2008). Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. ResearchGate. [Link]
-
Pauk, K., et al. (2021). Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry. [Link]
-
Bastos, A. R., et al. (2014). Novel Bipyridinium Ionic Liquids as Liquid Electrochromic Devices. ResearchGate. [Link]
-
Abebe, A., & Atlabachew, M. (2017). SYNTHESIS OF TETRACATIONIC ORGANIC SALT FROM 4,4'-BIPYRIDINE. Semantic Scholar. [Link]
-
Bastos, A. R., et al. (2015). Bis(bipyridinium) Salts as Multicolored Electrochromic Devices. PubMed. [Link]
-
Jeschke, S., et al. (2022). Coupled Benchtop NMR and EPR Spectroscopy Reveals the Electronic Structure of Viologen Radicals in a Redox Flow Battery. ACS Publications. [Link]
-
Ozkut, M. I., et al. (2015). Effects of alkyl or alkoxy side chains on the electrochromic properties of four ambipolar donor–acceptor type polymers. RSC Publishing. [Link]
-
Cyclic voltammetry of compounds 1a (a) and 2a (b) versus Ag/AgCl at a... (n.d.). ResearchGate. [Link]
-
Oliveira, D., et al. (2022). electrochromic salt composed by viologen cation and diarylethene anion derivatives. Wiley Online Library. [Link]
-
Gadgila, B., et al. (2013). ESR/UV-Vis-NIR spectroelectrochemical study and electrochromic contrast enhancement of a polythiophene derivative with pendant viologen. RSC Advances. [Link]
-
Chen, J., et al. (2013). Iodobismuthates with N-alkyl- or N,N′-dialkyl-4,4′-bipyridinium: syntheses, structures and dielectric properties. RSC Publishing. [Link]
-
UMass Boston. (n.d.). Cyclic Voltammetry of [Ru(bpy)3]. Retrieved from [Link]
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Bella, F., et al. (2018). The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices. PMC - NIH. [Link]
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Jeschke, S., et al. (2022). Coupled Benchtop NMR and EPR Spectroscopy Reveals the Electronic Structure of Viologen Radicals in a Redox Flow Battery. ChemRxiv. [Link]
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Knapp, D. M., et al. (2007). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. NIH. [Link]
-
Jia, Y-X., et al. (2019). Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. Chemistry Europe. [Link]
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Lee, S. Y., et al. (2022). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. [Link]
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Abebe, A., & Atlabachew, M. (2017). Synthesis of tetracationic organic salt from 4,4'-bipyridine. ResearchGate. [Link]
-
Functional Viologens for Electrochemical Applications. (2020). Kent Academic Repository. [Link]
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Wu, C-Y., et al. (2016). Achieving Low-Energy Driven Viologens-Based Electrochromic Devices Utilizing Polymeric Ionic Liquids. ACS Applied Materials & Interfaces. [Link]
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Reversible Switching of Molecular Conductance in Viologens is Controlled by the Electrochemical Environment. (2021). Schroeder Group. [Link]
-
Hoshino, K., et al. (2012). Quasi-reversible electrochromic behavior of alkyl viologens dispersed mono-molecularly in double-stranded DNA chains. Journal of Materials Chemistry (RSC Publishing). [Link]
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Trust, T. N., et al. (2022). Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. RSC Publishing. [Link]
-
Brown, K. L., et al. (2012). Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline) (4-methyl-4'vinyl-2,2'-bipyridine). International Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 1-Methyl-4,4'-bipyridinium iodide in Biological Assays
Introduction: The Challenge of Structural Analogs in Bioassays
In the fields of drug discovery, toxicology, and molecular diagnostics, the specificity of a biological assay is paramount. An assay's value is contingent on its ability to detect and quantify a target molecule without interference from structurally related compounds. This issue of "cross-reactivity" can lead to false positives, inaccurate quantification, and misinterpreted biological effects, ultimately derailing research and development pipelines.[1][2]
This guide focuses on 1-Methyl-4,4'-bipyridinium iodide, a mono-quaternized bipyridine derivative.[3][4] Its structure bears a close resemblance to the well-known and highly toxic herbicide Paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride).[5] This structural similarity necessitates a thorough evaluation of its potential to cross-react in assays designed for Paraquat or to elicit similar biological responses. Understanding this potential for off-target effects is critical for any researcher utilizing this compound.
Here, we provide a comprehensive framework for assessing the cross-reactivity of 1-Methyl-4,4'-bipyridinium iodide. We will move beyond a simple listing of protocols to explain the scientific rationale behind the selection of comparative assays, the design of self-validating experiments, and the interpretation of the resulting data. This guide compares 1-Methyl-4,4'-bipyridinium iodide with its close structural analogs, Paraquat and Diquat, to provide a clear and objective performance benchmark.
Chapter 1: The Molecular Basis for Cross-Reactivity
The potential for cross-reactivity between 1-Methyl-4,4'-bipyridinium iodide and Paraquat stems from their shared 4,4'-bipyridinium core. This core structure is the primary determinant of their redox activity, which is central to their biological mechanism of action.[4][6][7] Both compounds can accept electrons to form radical cations, which then react with molecular oxygen to produce superoxide anions, initiating a cascade of oxidative stress.[5]
However, the difference in methylation—a single methyl group in our target compound versus two in Paraquat—alters the molecule's symmetry, charge distribution, and steric profile. These subtle changes can significantly impact how the molecule interacts with biological macromolecules like antibodies and enzymes.
Structural Comparison of Key Bipyridinium Compounds:
| Compound | Structure | Key Differences |
| 1-Methyl-4,4'-bipyridinium iodide | C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] | Asymmetrical, mono-quaternized nitrogen. Iodide counterion. |
| Paraquat dichloride | C[N+]1=CC=C(C=C1)C1=CC=C=C1.[Cl-].[Cl-] | Symmetrical, di-quaternized nitrogens. Dichloride counterion.[8] |
| Diquat dibromide | C1C[N+]2=CC=CC=C2C12=CC=CC=[N+]12.[Br-].[Br-] | Fused ring structure, di-quaternized nitrogens. Dibromide counterion.[9] |
This guide will employ a multi-faceted approach to assess cross-reactivity, examining it from three critical angles: immunological recognition, cellular toxicity, and mechanistic action.
Chapter 2: Experimental Design & Workflow
A robust assessment requires more than a single assay. We have designed a workflow that interrogates cross-reactivity at different biological levels, ensuring a comprehensive and trustworthy evaluation. The causality behind this multi-assay approach is to build a complete picture: Does the compound bind similarly to an antibody (ELISA)? Does it cause a similar overall effect on cells (Cytotoxicity Assay)? And does it act through the same subcellular mechanism (Mitochondrial Toxicity Assay)?
Caption: Overall workflow for assessing compound cross-reactivity.
Chapter 3: Immunoassay Cross-Reactivity (Competitive ELISA)
The most direct method to assess molecular cross-reactivity is through a competitive enzyme-linked immunosorbent assay (ELISA). This technique quantifies the ability of our test compound to compete with a target analyte (Paraquat) for binding to a limited number of specific antibody sites.
Causality of Experimental Choice: An ELISA is chosen because it mimics diagnostic tests and immuno-based detection methods where specific molecular recognition is critical. High cross-reactivity here indicates a high probability of false-positive results in such assays.
Caption: Principle of the competitive ELISA for cross-reactivity.
Protocol: Competitive ELISA
This protocol is designed as a self-validating system by including appropriate controls and standards.
-
Antibody Coating: Coat a 96-well microplate with a Paraquat-specific monoclonal antibody (e.g., 1 µg/mL in carbonate-bicarbonate buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites with 5% non-fat dry milk in PBST for 2 hours at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Competitive Reaction:
-
Prepare serial dilutions of the Paraquat standard, 1-Methyl-4,4'-bipyridinium iodide, and other analogs (e.g., Diquat) in PBST.
-
In separate wells, add 50 µL of each dilution.
-
Immediately add 50 µL of a fixed concentration of Paraquat-horseradish peroxidase (HRP) conjugate.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the wash step (Step 2) five times to remove unbound reagents.
-
Signal Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Incubate in the dark for 15 minutes.
-
Stopping Reaction: Add 50 µL of 2M H₂SO₄ to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[10]
Data Analysis & Interpretation
Plot the absorbance against the logarithm of the compound concentration. Use a sigmoidal dose-response curve fit to determine the IC50 value (the concentration that inhibits 50% of the maximum signal).
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Paraquat / IC50 of Test Compound) x 100
Hypothetical Comparative Data: Immunoassay Cross-Reactivity
| Compound | IC50 (ng/mL) | % Cross-Reactivity (Relative to Paraquat) |
| Paraquat dichloride | 15 | 100% |
| 1-Methyl-4,4'-bipyridinium iodide | 350 | 4.3% |
| Diquat dibromide | > 10,000 | < 0.15% |
| Glufosinate ammonium (Negative Control) | Not Detected | 0% |
Interpretation: In this hypothetical scenario, 1-Methyl-4,4'-bipyridinium iodide shows low but measurable cross-reactivity. This suggests that while it is significantly less likely to be detected by a Paraquat-specific antibody, it is not entirely inert and could cause interference at high concentrations.
Chapter 4: Functional Cross-Reactivity (Cell Viability Assay)
Beyond antibody binding, it is crucial to assess if the test compound elicits a similar biological effect. Since bipyridinium compounds are known cytotoxins, a cell viability assay provides an excellent measure of functional cross-reactivity.[11][12]
Causality of Experimental Choice: The MTT assay measures mitochondrial reductase activity, a key indicator of cell metabolic health.[13] A reduction in this activity is a proxy for cytotoxicity. Comparing the IC50 values for cell death allows us to quantify and compare the compounds' potencies. This is critical for understanding if the structural analog poses a similar toxicological risk.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human lung epithelial cell line (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each test compound in the cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 5 minutes and read the absorbance at 570 nm.
Data Analysis & Interpretation
Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the logarithm of compound concentration to determine the IC50 for cytotoxicity.
Hypothetical Comparative Data: Cytotoxicity
| Compound | Cytotoxicity IC50 (µM) |
| Paraquat dichloride | 150 |
| 1-Methyl-4,4'-bipyridinium iodide | 450 |
| Diquat dibromide | 220 |
| Glufosinate ammonium (Negative Control) | > 10,000 |
Interpretation: The data suggests that 1-Methyl-4,4'-bipyridinium iodide is approximately three-fold less cytotoxic than Paraquat in this cell line. This indicates a lower, but still significant, level of functional cross-reactivity in terms of inducing cell death.
Chapter 5: Mechanistic Cross-Reactivity (Mitochondrial Toxicity)
To understand why these compounds exhibit different cytotoxicities, we must investigate their effects at the subcellular level. The primary mechanism of bipyridinium toxicity is the disruption of mitochondrial function.[14] An assay measuring mitochondrial membrane potential (ΔΨm) can reveal mechanistic cross-reactivity.[15]
Causality of Experimental Choice: A loss of mitochondrial membrane potential is an early and critical event in apoptosis (programmed cell death).[15] Using a ratiometric dye like JC-1 allows for a robust, quantitative measure of this disruption. Comparing the compounds' ability to depolarize mitochondria provides insight into whether they share the same primary mechanism of toxicity.
Protocol: JC-1 Mitochondrial Membrane Potential Assay
-
Cell Culture and Treatment: Seed and treat cells with the test compounds for a shorter duration (e.g., 6 hours) as described in the MTT protocol.
-
JC-1 Staining: Remove the treatment medium, wash cells with PBS, and add medium containing 10 µM JC-1 dye. Incubate for 20 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Data Acquisition: Read the fluorescence using a multi-mode plate reader.
-
Healthy cells (Red fluorescence): Excitation ~560 nm, Emission ~595 nm.
-
Apoptotic cells (Green fluorescence): Excitation ~485 nm, Emission ~535 nm.
-
Data Analysis & Interpretation
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. Plot the change in the red/green ratio against compound concentration.
Hypothetical Comparative Data: Mitochondrial Depolarization
| Compound | EC50 for ΔΨm Decrease (µM) |
| Paraquat dichloride | 80 |
| 1-Methyl-4,4'-bipyridinium iodide | 250 |
| Diquat dibromide | 130 |
| CCCP (Positive Control) | 5 |
Conclusion: A Consolidated View of Cross-Reactivity
This multi-tiered analysis provides a comprehensive assessment of the cross-reactivity of 1-Methyl-4,4'-bipyridinium iodide. Based on our hypothetical data, we can conclude:
-
Immunological Cross-Reactivity is Low: The compound is unlikely to cause significant interference in sensitive, specific immunoassays for Paraquat unless present at very high concentrations.
-
Functional and Mechanistic Cross-Reactivity is Moderate: The compound induces cytotoxicity and mitochondrial dysfunction through a mechanism similar to Paraquat but is significantly less potent.
This distinction is critical. For a diagnostic application, low immunological cross-reactivity is the most important factor. For a toxicological risk assessment, the moderate functional cross-reactivity is the key finding. By employing a logical, multi-assay workflow, researchers can make informed decisions about the use of 1-Methyl-4,4'-bipyridinium iodide and accurately interpret their results, ensuring the scientific integrity of their work.
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A Senior Application Scientist's Guide to Ensuring Reproducible Electrochemical Measurements with 1-Methyl-4,4'-bipyridinium iodide
For researchers, scientists, and professionals in drug development, the reliability of electrochemical data is paramount. In this guide, we delve into the nuances of achieving reproducible measurements with 1-Methyl-4,4'-bipyridinium iodide, a widely used redox-active compound. This guide will provide an in-depth technical comparison with alternative molecules, supported by experimental insights and best practices to ensure the integrity of your results.
The Critical Role of Reproducibility in Electrochemistry
Understanding the Electrochemical Behavior of 1-Methyl-4,4'-bipyridinium iodide
1-Methyl-4,4'-bipyridinium iodide, a member of the viologen family, is prized for its well-defined and reversible one-electron reduction.[1] This property makes it an excellent candidate for applications such as redox indicators, electron mediators in biological systems, and in the development of electrochromic devices.[2][3] The fundamental redox reaction involves the acceptance of an electron by the dication (MV²⁺) to form a stable radical cation (MV⁺•), which is typically intensely colored.
A key characteristic of 1-Methyl-4,4'-bipyridinium iodide is its negative redox potential, which makes it suitable for probing low-potential biological systems.[4] However, this very property also introduces challenges related to its sensitivity to molecular oxygen.[4]
Key Challenges to Reproducibility with Viologens
Several factors can contribute to a lack of reproducibility in electrochemical measurements involving 1-Methyl-4,4'-bipyridinium iodide and other viologens. Understanding these is the first step toward controlling them.
-
Oxygen Sensitivity: The reduced form of viologens is highly reactive with oxygen.[4] Inadequate deoxygenation of the electrolyte solution is a primary source of irreproducible results, leading to diminished peak currents and distorted voltammograms.
-
Dimerization and Comproportionation: The viologen radical cation (MV⁺•) can dimerize in solution. Furthermore, the neutral viologen (MV⁰) can react with the dication (MV²⁺) in a process called comproportionation to form the radical cation.[2][5] These side reactions can complicate the electrochemical response and affect the stability of the system over repeated cycles.
-
Adsorption on Electrode Surfaces: Viologen species can adsorb onto the electrode surface, which can passivate the electrode and alter the electron transfer kinetics.[6][7] The nature and extent of adsorption can be influenced by the electrode material, the solvent, and the supporting electrolyte.
-
Influence of the Counter-ion and Supporting Electrolyte: The iodide counter-ion, as well as the ions of the supporting electrolyte, can interact with the viologen species and the electrode surface, thereby influencing the redox potentials and the overall electrochemical behavior.[3] Specifically, iodide ions have a known tendency to adsorb onto platinum electrode surfaces, which can affect the voltammetric response.[8][9]
A Curated Protocol for Reproducible Cyclic Voltammetry
To address the challenges outlined above, the following detailed protocol for cyclic voltammetry of 1-Methyl-4,4'-bipyridinium iodide is recommended. This protocol is a synthesis of established best practices and is designed to be a self-validating system.
Materials and Reagents
-
Working Electrode: Glassy carbon or platinum electrode
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire or gauze
-
Electrolyte Solution: 0.1 M KCl or other suitable supporting electrolyte in deionized water or an appropriate organic solvent.
-
Analyte: 1-5 mM 1-Methyl-4,4'-bipyridinium iodide
-
High-purity inert gas (Nitrogen or Argon) for deoxygenation.
Experimental Workflow
Caption: A systematic workflow for reproducible electrochemical measurements.
Detailed Step-by-Step Methodology
-
Electrode Preparation (The Foundation of Reproducibility):
-
Mechanical Polishing: Polish the working electrode surface with alumina slurry on a polishing pad, starting with a coarser grit (e.g., 0.3 µm) and finishing with a finer grit (e.g., 0.05 µm).
-
Sonication: Sonicate the polished electrode in deionized water and then in ethanol for 5-10 minutes each to remove any polishing residues.
-
Electrochemical Cleaning (for Platinum electrodes): Cycle the potential of the platinum electrode in 0.5 M H₂SO₄ between the hydrogen and oxygen evolution regions to obtain a clean, reproducible surface.[10]
-
Rationale: A clean and smooth electrode surface is crucial for achieving reproducible electron transfer kinetics. Any surface contaminants can act as a barrier to electron transfer or catalyze unwanted side reactions.
-
-
Solution Preparation and Deoxygenation (Mitigating Interference):
-
Prepare the supporting electrolyte and analyte solutions using high-purity reagents and solvents.
-
Transfer the solution to the electrochemical cell.
-
Purge the solution with a high-purity inert gas (N₂ or Ar) for at least 15-20 minutes prior to the measurement.[11]
-
Maintain a blanket of the inert gas over the solution throughout the experiment to prevent re-oxygenation.
-
Rationale: As the reduced form of 1-Methyl-4,4'-bipyridinium iodide is highly sensitive to oxygen, rigorous deoxygenation is non-negotiable for obtaining accurate and reproducible voltammograms.
-
-
Electrochemical Measurement (Data Acquisition):
-
Perform a cyclic voltammogram of the supporting electrolyte alone (a "blank" scan) to establish the potential window and identify any background currents.
-
Introduce the 1-Methyl-4,4'-bipyridinium iodide into the cell and allow the solution to equilibrate.
-
Record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200 mV/s).[11]
-
Rationale: Running a blank CV ensures that any observed peaks are due to the analyte of interest. Varying the scan rate provides valuable information about the reversibility of the redox process and can help to identify any coupled chemical reactions.
-
-
Data Analysis and Interpretation (Ensuring Trustworthiness):
-
Determine the formal reduction potential (E°') from the average of the cathodic and anodic peak potentials (Epc and Epa).
-
Measure the cathodic and anodic peak currents (ipc and ipa).
-
For a reversible one-electron process, the ratio of the peak currents (ipa/ipc) should be close to 1, and the peak separation (ΔEp = Epa - Epc) should be approximately 59 mV at room temperature.[12]
-
Plot the peak current versus the square root of the scan rate. A linear relationship indicates a diffusion-controlled process.
-
Rationale: A thorough analysis of the voltammetric data allows for the validation of the electrochemical behavior and provides a quantitative measure of the reproducibility of the measurements. Adherence to reporting standards from bodies like IUPAC and ASTM is recommended for ensuring data transparency and comparability.[13][14][15][16]
-
Performance Comparison with Alternative Redox Mediators
While 1-Methyl-4,4'-bipyridinium iodide is a versatile redox mediator, certain applications may benefit from alternatives with different properties. The following table provides a comparison with other commonly used redox-active compounds.
| Mediator | Typical Redox Potential (E°' vs. Ag/AgCl) | Key Advantages | Key Disadvantages |
| 1-Methyl-4,4'-bipyridinium iodide (Methyl Viologen) | ~ -0.67 V[1] | Well-defined, reversible one-electron redox chemistry; commercially available. | Oxygen sensitive; potential for dimerization and adsorption.[4][6] |
| Benzyl Viologen | ~ -0.54 V[1] | More positive redox potential than methyl viologen. | Reduced form can be insoluble, leading to electrode fouling.[1] |
| Ethyl Viologen | ~ -0.67 V[1] | Similar redox potential to methyl viologen. | May also exhibit dimerization and oxygen sensitivity. |
| Diquat | ~ -0.30 V (at more negative potentials)[17] | More positive redox potential than methyl viologen. | Complex electrochemical behavior with multiple species.[17] |
| Safranine O | ~ -0.27 to -0.32 V vs. SHE[18] | Less negative redox potential; can act as a two-electron mediator. | Commercial preparations can be a mixture of isomers with varying potentials.[18] |
Troubleshooting Irreproducible Measurements
When faced with inconsistent results, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical flow for identifying and resolving common issues.
Caption: A troubleshooting guide for irreproducible cyclic voltammograms.
Conclusion: A Commitment to Scientific Integrity
Ensuring the reproducibility of electrochemical measurements with 1-Methyl-4,4'-bipyridinium iodide is not merely a matter of following a protocol; it is a commitment to the principles of scientific integrity. By understanding the underlying electrochemical principles, meticulously controlling experimental variables, and critically evaluating the data, researchers can generate reliable and trustworthy results. This guide provides a framework for achieving this, empowering you to advance your research with confidence.
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A Senior Application Scientist's Guide to the Structural Confirmation of 1-Methyl-4,4'-bipyridinium iodide using NMR Spectroscopy
In the landscape of chemical analysis, particularly within pharmaceutical and materials science research, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. 1-Methyl-4,4'-bipyridinium iodide, a mono-quaternary ammonium salt related to the widely studied viologen family, serves as a critical model compound and building block. Its precise molecular structure dictates its chemical reactivity, electrochemical properties, and potential applications. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for its structural elucidation, benchmarked against other common analytical techniques.
The Decisive Power of NMR in Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural analysis of organic molecules.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies.[2] These frequencies, or "chemical shifts," are exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecule's atomic connectivity and chemical environment.[3]
For a molecule like 1-Methyl-4,4'-bipyridinium iodide, ¹H and ¹³C NMR spectroscopy, used in tandem, provide a complete and self-validating picture of the molecular structure. Unlike other methods that might provide molecular weight or functional group information, NMR reveals the precise arrangement and bonding of atoms.
Interpreting the NMR Signature of 1-Methyl-4,4'-bipyridinium iodide
The key to structural confirmation lies in matching the experimentally obtained NMR spectrum with the expected signals for the proposed structure. Published data for 1-Methyl-4,4'-bipyridinium iodide, acquired in deuterium oxide (D₂O), serves as our benchmark.[4]
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides three crucial pieces of information:
-
Chemical Shift (δ): Indicates the electronic environment of a proton.
-
Integration: Proportional to the number of protons giving rise to the signal.
-
Multiplicity (Splitting): Reveals the number of neighboring protons.
The expected ¹H NMR data unequivocally supports the structure of 1-Methyl-4,4'-bipyridinium iodide. The quaternization of one pyridine ring by the methyl group breaks the molecule's symmetry, resulting in distinct signals for each aromatic proton. The positive charge on the methylated ring deshields the adjacent protons (H-2' and H-3'), shifting them significantly downfield compared to the protons on the unmethylated ring.
Table 1: Expected ¹H NMR Data for 1-Methyl-4,4'-bipyridinium iodide in D₂O [4]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2', H-6' | 8.92 | Doublet | 4.0 | 2H |
| H-2, H-6 | 8.69 | Doublet | 4.0 | 2H |
| H-3, H-5 | 8.35 | Doublet | 8.0 | 2H |
| H-3', H-5' | 7.85 | Doublet | 4.0 | 2H |
| N-CH₃ | 4.46 | Singlet | N/A | 3H |
Data acquired on a 400 MHz spectrometer.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom in the molecule. This technique is instrumental in confirming the total number of distinct carbon environments and the presence of the methyl group.
Table 2: Expected ¹³C NMR Data for 1-Methyl-4,4'-bipyridinium iodide in D₂O [4]
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-4' | 153.17 |
| C-2, C-6 | 150.04 |
| C-2', C-6' | 145.73 |
| C-4 | 142.35 |
| C-3', C-5' | 125.77 |
| C-3, C-5 | 122.48 |
| N-CH₃ | 48.10 |
Data acquired on a 100 MHz spectrometer.
The following diagram illustrates the direct relationship between the molecular structure and its characteristic NMR signals, forming a self-validating logical framework.
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A Comparative Guide to the Herbicidal Activity of 1-Methyl-4,4'-bipyridinium iodide and Diquat
This guide provides a comprehensive comparison of the herbicidal activities of 1-Methyl-4,4'-bipyridinium iodide, commonly known as paraquat, and diquat. Both are non-selective, contact herbicides belonging to the bipyridylium chemical family, widely utilized in agriculture for rapid weed control.[1] This document delves into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate their performance, offering valuable insights for researchers and professionals in drug and herbicide development.
Introduction: The Bipyridylium Herbicides
Paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride) and diquat (1,1'-ethylene-2,2'-bipyridylium dibromide) are fast-acting herbicides that cause desiccation and death of plant tissue.[2][3] While structurally similar, their subtle chemical differences lead to variations in their herbicidal profile and toxicological properties. 1-Methyl-4,4'-bipyridinium iodide is a salt of the paraquat cation and is a key intermediate in its synthesis.[4] For the purpose of this guide, the herbicidal activity of 1-Methyl-4,4'-bipyridinium iodide will be considered equivalent to that of the paraquat cation.
Mechanism of Action: Electron Diversion and Oxidative Stress
The primary mode of action for both paraquat and diquat is the disruption of photosynthesis.[5][6] Specifically, they act as electron diverters within Photosystem I (PSI), a critical component of the electron transport chain in chloroplasts.[1][7]
In the presence of light, these herbicides accept electrons from PSI, which would normally be used to produce NADPH, a vital energy carrier for the plant.[5][8] This reduction of the bipyridylium cation creates a radical cation. This radical cation is highly reactive and rapidly reduces molecular oxygen to produce superoxide radicals.[9] This process regenerates the original bipyridylium cation, allowing it to repeat the cycle, leading to the continuous production of reactive oxygen species (ROS).[5]
The massive accumulation of ROS, including superoxide and subsequently hydrogen peroxide and hydroxyl radicals, overwhelms the plant's antioxidant defense mechanisms.[9][10] This leads to rapid lipid peroxidation of cell membranes, causing them to lose their integrity. The subsequent leakage of cellular contents results in the rapid desiccation and death of the plant tissue.[2][3]
Visualizing the Mechanism of Action
The following diagram illustrates the cyclic process of ROS generation initiated by bipyridylium herbicides within the chloroplast.
Caption: Mechanism of ROS generation by bipyridylium herbicides.
Comparative Efficacy: A Nuanced Perspective
While both herbicides share the same fundamental mechanism, their effectiveness can vary depending on the target weed species, environmental conditions, and formulation.
| Feature | 1-Methyl-4,4'-bipyridinium iodide (Paraquat) | Diquat |
| Primary Use | Broad-spectrum control of broadleaf weeds and grasses.[2] | Primarily for broadleaf weeds and aquatic vegetation.[11] |
| Speed of Action | Very rapid, with visible effects often within hours.[2] | Also very fast-acting, with wilting seen within hours, especially in sunlight.[3][6] |
| Translocation | Limited translocation within the plant.[2] | Limited translocation.[3] |
| Aquatic Use | Generally not used in aquatic environments due to high fish toxicity.[12] | Effective for controlling submersed and emergent aquatic weeds.[12] |
| Toxicity | Higher mammalian toxicity, classified as a restricted use pesticide.[11] | Lower mammalian toxicity compared to paraquat, not a restricted use pesticide.[11] |
Research indicates that for many common submersed and emergent aquatic weeds, concentrations of 0.2 to 0.5 ppm of either diquat or paraquat cation can be effective.[12] However, diquat is generally favored for aquatic applications due to its lower toxicity to fish, with a threshold toxic concentration for fish in excess of 10 ppm cation, compared to over 5 ppm for paraquat.[12]
A comparative study on cultured human cells showed that both herbicides caused fatty degeneration at a concentration of 1 ppm.[13] Paraquat induced more vacuolar degeneration at higher concentrations (200 to 400 ppm) than diquat.[13] Interestingly, the study found that cell mortality was slightly higher for diquat at all concentrations, though not statistically significant.[13]
Experimental Protocols for Evaluating Herbicidal Activity
To objectively compare the herbicidal activity of these compounds, a series of well-designed experiments are necessary. The following protocols provide a framework for such an evaluation.
Greenhouse Pot Study for Efficacy Assessment
This experiment is designed to determine the dose-response relationship of each herbicide on target weed species under controlled conditions.
Methodology:
-
Plant Culture: Grow target weed species (e.g., Amaranthus viridis, Digitaria insularis) from seed in pots containing a standardized soil mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Herbicide Application: Once the weeds reach a specific growth stage (e.g., 3-4 true leaves), apply the herbicides at a range of concentrations (e.g., 0.5x, 1x, and 2x the recommended field rate), including an untreated control and an industry standard herbicide for comparison.[14] Use a calibrated sprayer to ensure uniform application.
-
Data Collection: At set intervals (e.g., 1, 3, 7, and 14 days after treatment), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete death). Additionally, harvest the above-ground biomass at the end of the experiment, dry it in an oven, and record the dry weight.
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.[15]
Visualizing the Experimental Workflow
The following flowchart outlines the key steps in the greenhouse efficacy study.
Caption: Workflow for Greenhouse Efficacy Study.
Cellular Leakage Assay for Membrane Damage Assessment
This in vitro assay provides a quantitative measure of the membrane damage caused by the herbicides, which is a direct consequence of their mechanism of action.
Methodology:
-
Plant Material: Use leaf discs of a susceptible plant species (e.g., cucumber cotyledons).
-
Incubation: Float the leaf discs in solutions containing different concentrations of each herbicide. Include a control with no herbicide.
-
Conductivity Measurement: At regular time intervals, measure the electrical conductivity of the surrounding solution. An increase in conductivity indicates the leakage of electrolytes from the damaged cells.
-
Data Analysis: Plot the change in conductivity over time for each herbicide concentration to compare the rate and extent of membrane damage.
Conclusion
Both 1-Methyl-4,4'-bipyridinium iodide (paraquat) and diquat are highly effective, fast-acting, non-selective contact herbicides. Their shared mechanism of action, involving the generation of reactive oxygen species and subsequent cell membrane disruption, makes them valuable tools in weed management. The choice between them often depends on the specific application, with diquat being the preferred option for aquatic environments due to its lower fish toxicity. The experimental protocols outlined in this guide provide a robust framework for conducting comparative studies to further elucidate the subtle but important differences in their herbicidal profiles.
References
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U.S. Environmental Protection Agency. (n.d.). Paraquat and Diquat. Retrieved from [Link]
- Lawrence, J. M. (1962). The Status Of Diquat And Paraquat As Aquatic Herbicides. Proceedings of the Annual Conference of the Southeastern Association of Game and Fish Commissioners, 16, 247-257.
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National Center for Biotechnology Information. (n.d.). 1-Methyl-4,4'-bipyridinium iodide. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Paraquat. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Efficacy experimental design and analysis. Retrieved from [Link]
- Kurisaki, E., & Nagamori, H. (1981). A comparative study on the effects of paraquat and diquat on cultured human cells. The Journal of toxicological sciences, 6(3), 203–207.
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Wikipedia. (n.d.). Photosystem I. Retrieved from [Link]
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MySkinRecipes. (n.d.). N-Methyl-4,4'-bipyridyl iodide. Retrieved from [Link]
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Arizona State University. (2017). Photosynthesis and the Electron Transport Chain. Ask A Biologist. Retrieved from [Link]
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PAN UK. (n.d.). Paraquat. Retrieved from [Link]
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European and Mediterranean Plant Protection Organization. (n.d.). Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. Retrieved from [Link]
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Alligare. (2023). Diquat SDS. Retrieved from [Link]
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Farmers Business Network. (2025). Paraquat 101: Everything Farmers Need to Know About Paraquat. Retrieved from [Link]
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ResearchGate. (2025). Comparative effects of the herbicides dicamba, 2,4-D and paraquat on non-green potato tuber calli. Retrieved from [Link]
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ResearchGate. (n.d.). What can reactive oxygen species (ROS) tell us about the action mechanism of herbicides and other phytotoxins?. Retrieved from [Link]
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Alligare. (n.d.). DIQUAT HERBICIDE. Retrieved from [Link]
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Weed Control Journal. (n.d.). Experimental methods to evaluate herbicides behavior in soil. Retrieved from [Link]
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MDPI. (2023). Herbicidal Activity of Smoke Water. Retrieved from [Link]
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Performance Evaluation of 1-Methyl-4,4'-bipyridinium Iodide in Non-Aqueous Redox Flow Batteries: A Comparative Guide
In the rapidly evolving landscape of grid-scale energy storage, non-aqueous redox flow batteries (NAqRFBs) represent a promising frontier, offering the potential for higher energy densities and wider operating temperature ranges compared to their aqueous counterparts.[1] Central to the performance of these batteries is the choice of redox-active materials. This guide provides an in-depth performance evaluation of 1-Methyl-4,4'-bipyridinium iodide, commonly known as methyl viologen (MV), a prominent anolyte candidate for NAqRFBs. We will objectively compare its performance with other alternatives, supported by experimental data, and provide detailed protocols for its evaluation.
The Role of Methyl Viologen in Non-Aqueous Redox Flow Batteries
1-Methyl-4,4'-bipyridinium iodide is a viologen derivative that has garnered significant interest as an anolyte, or negative electrolyte material, in redox flow batteries.[2] In aqueous systems, its application is often limited to a single-electron redox reaction due to the poor solubility of the fully reduced neutral species.[2] However, the transition to non-aqueous solvents, such as acetonitrile (MeCN), unlocks the potential for a reversible two-electron transfer, significantly boosting the theoretical energy density of the battery.[2] This two-electron storage capability is a key advantage of utilizing MV in a non-aqueous environment.
The performance of MV is intrinsically linked to its counter-ion. The iodide salt (1-Methyl-4,4'-bipyridinium iodide) is commercially available, but for enhanced solubility and electrochemical performance in non-aqueous solvents, it is often synthetically modified to replace the iodide with anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻).[2] This guide will consider the performance of the 1-Methyl-4,4'-bipyridinium cation, with the understanding that the counter-ion plays a crucial role in its practical application.
Comparative Performance Analysis
The efficacy of an anolyte is determined by several key performance indicators, including its redox potential, solubility, cycling stability, and the resulting cell voltage and energy density when paired with a suitable catholyte. Here, we compare the performance of 1-Methyl-4,4'-bipyridinium with other relevant anolytes and discuss its pairing with common catholytes.
Physicochemical and Electrochemical Properties
A fundamental understanding of the intrinsic properties of an anolyte is crucial for predicting its performance in a redox flow battery. The table below summarizes key properties of 1-Methyl-4,4'-bipyridinium and a selection of other anolytes.
| Anolyte | Redox Potential (V vs. Fc/Fc⁺) | Solubility in MeCN | Key Advantages | Key Disadvantages |
| 1-Methyl-4,4'-bipyridinium (MV) | E₁/₂ (MV²⁺/MV⁺˙) ≈ -0.9, E₁/₂ (MV⁺˙/MV⁰) ≈ -1.3 | Moderate (highly dependent on counter-ion) | Two-electron transfer, fast kinetics | Potential for dimerization of radical cation, limited solubility of some salts |
| PEGylated Viologen | Similar to MV | Up to 0.8 M | Enhanced solubility | Slightly more complex synthesis |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) Derivatives (as anolytes) | Varies with derivative | Generally high | High stability | Typically used as catholytes, lower cell voltage when used as anolyte |
| Benzophenone (BP) | E₁/₂ (BP/BP⁻˙) ≈ -1.8 | High | High cell voltage when paired with suitable catholyte | Potential for side reactions |
Note: Redox potentials and solubilities are approximate and can vary based on the specific counter-ion, supporting electrolyte, and concentration.
Full Cell Performance
The ultimate measure of an anolyte's performance is in a full redox flow battery. Below is a comparison of full-cell performance data for batteries utilizing 1-Methyl-4,4'-bipyridinium and other anolytes, typically paired with common catholytes like TEMPO or ferrocene derivatives.
| Anolyte/Catholyte Pair | Cell Voltage (V) | Energy Density (Wh/L) | Coulombic Efficiency (%) | Energy Efficiency (%) | Capacity Retention |
| MV(TFSI)₂ / FcNTFSI | ~1.5 | 24.9 (theoretical) | >99 | ~68.3 | 88% after 100 cycles[2] |
| MEEVTSI₂ / MEEPT | ~1.2 | N/A | >99 | ~80 | Negligible decay after 100 cycles[2] |
| PEGylated Viologen / TEMPO derivative | ~1.2 | N/A | >99 | ~85 | 99.9% per cycle[2] |
| BTMEP-Vi / 4-OH-TEMPO (Aqueous) | ~1.5 | N/A | >98.5 | >67.7 | 99.96% per cycle over 300 cycles[3] |
MEEVTSI₂: A modified viologen with enhanced solubility. MEEPT: A phenothiazine-based catholyte. FcNTFSI: A ferrocene-based catholyte. BTMEP-Vi: A highly soluble viologen derivative for aqueous systems.
Experimental Protocols for Performance Evaluation
To ensure scientific integrity and reproducibility, standardized experimental protocols are essential.[4] This section provides detailed methodologies for the key experiments required to evaluate the performance of 1-Methyl-4,4'-bipyridinium iodide in a non-aqueous redox flow battery.
Electrolyte Preparation and Characterization
The quality of the electrolyte is paramount for reliable battery performance. The following protocol outlines the preparation of a 1-Methyl-4,4'-bipyridinium-based electrolyte.
Protocol 1: Electrolyte Preparation
-
Synthesis of 1-Methyl-4,4'-bipyridinium bis(trifluoromethanesulfonyl)imide (MV(TFSI)₂):
-
Rationale: The TFSI⁻ counter-ion significantly enhances the solubility of MV in non-aqueous solvents like acetonitrile.
-
Dissolve 1-Methyl-4,4'-bipyridinium iodide in deionized water.
-
In a separate container, dissolve a stoichiometric equivalent of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in deionized water.
-
Slowly add the LiTFSI solution to the MV iodide solution while stirring. A precipitate of MV(TFSI)₂ will form.
-
Filter the precipitate, wash with deionized water, and dry under vacuum.
-
-
Preparation of the Anolyte Solution:
-
Inside an argon-filled glovebox, dissolve the synthesized MV(TFSI)₂ and a supporting electrolyte (e.g., 0.5 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Rationale: The supporting electrolyte is crucial for providing ionic conductivity in the non-aqueous solution. Anhydrous conditions are necessary to prevent unwanted side reactions with water.
-
-
Preparation of the Catholyte Solution:
-
Prepare the catholyte solution in a similar manner, dissolving the chosen catholyte (e.g., a TEMPO or ferrocene derivative) and the supporting electrolyte in anhydrous acetonitrile.
-
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental technique to determine the redox potentials and electrochemical reversibility of the active species.[5]
Protocol 2: Cyclic Voltammetry
-
Cell Assembly:
-
Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺).
-
Rationale: This configuration allows for the precise measurement of the potential at the working electrode where the redox reactions of interest occur.
-
-
Electrolyte Preparation for CV:
-
Prepare a dilute solution (e.g., 1-5 mM) of the redox-active species (MV(TFSI)₂) in an anhydrous solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
-
Deoxygenation:
-
Bubble argon or nitrogen through the solution for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.[6]
-
-
Data Acquisition:
-
Scan the potential over a range that encompasses the expected redox events for the anolyte and catholyte.
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to assess the kinetics of the electron transfer.
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for each redox couple.
-
Assess the peak separation (ΔEp); for a reversible one-electron process, this should be close to 59 mV.[4]
-
Evaluate the ratio of the anodic to cathodic peak currents (ipa/ipc), which should be close to 1 for a reversible process.
-
Full Cell Assembly and Charge-Discharge Cycling
The most definitive test of performance is through charge-discharge cycling in a full flow battery.
Protocol 3: Flow Battery Cycling
-
Cell Assembly:
-
Assemble a lab-scale redox flow battery in a glovebox. Key components include:
-
Graphite flow plates.
-
Carbon paper or felt electrodes.
-
A porous separator or ion-exchange membrane (e.g., Daramic).
-
-
Rationale: The porous electrodes provide a high surface area for the electrochemical reactions, while the separator prevents the anolyte and catholyte from mixing while allowing ion transport.
-
-
Electrolyte Circulation:
-
Fill two separate reservoirs with the prepared anolyte and catholyte solutions.
-
Use peristaltic pumps to circulate the electrolytes through their respective sides of the cell.
-
-
Galvanostatic Cycling:
-
Connect the cell to a battery cycler.
-
Perform galvanostatic (constant current) charge-discharge cycling at a defined current density (e.g., 20-40 mA/cm²).
-
Set appropriate voltage cutoffs for the charge and discharge steps to prevent overcharging or over-discharging.
-
-
Performance Metrics Calculation:
-
Coulombic Efficiency (CE): The ratio of discharge capacity to charge capacity.
-
Voltage Efficiency (VE): The ratio of the average discharge voltage to the average charge voltage.
-
Energy Efficiency (EE): The product of CE and VE.
-
Capacity Retention: The discharge capacity as a function of cycle number.
-
Visualizing the Process
To better understand the operational principles and experimental workflows, the following diagrams are provided.
Caption: Charge-discharge mechanism of a NAqRFB with Methyl Viologen.
Caption: Experimental workflow for evaluating MV in a NAqRFB.
Conclusion and Future Outlook
1-Methyl-4,4'-bipyridinium iodide, particularly with solubility-enhancing counter-ions like TFSI⁻, stands as a compelling anolyte for non-aqueous redox flow batteries due to its ability to undergo a reversible two-electron transfer. This leads to a significant increase in theoretical energy density compared to its one-electron counterpart in aqueous systems. While challenges related to long-term stability and potential dimerization of the radical cation exist, ongoing research into molecular engineering of viologen derivatives shows promise in mitigating these issues.[2]
For researchers and drug development professionals exploring energy storage solutions, a thorough understanding of the performance metrics and experimental evaluation of materials like 1-Methyl-4,4'-bipyridinium iodide is critical. The protocols and comparative data presented in this guide offer a robust framework for such investigations, paving the way for the development of next-generation, high-performance non-aqueous redox flow batteries.
References
-
A Highly Soluble Two-Electron Storage Viologen Negolyte for Neutral Aqueous Organic Redox Flow Batteries. ACS Omega. [Link]
-
Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters. [Link]
-
Modeling and Simulation of Non-Aqueous Redox Flow Batteries: A Mini-Review. MDPI. [Link]
-
Modeling of a Non-Aqueous Redox Flow Battery for Performance and Capacity Fade Analysis. MDPI. [Link]
-
Molecular Engineering of Redox Couples for Non-Aqueous Redox Flow Batteries. MDPI. [Link]
-
Experimental Protocols for Studying Organic Non-Aqueous Redox Flow Batteries. OSTI.GOV. [Link]
-
Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs. Energy & Environmental Science. [Link]
-
Characteristics of all organic redox flow battery (AORFB) active species TEMPO-methyl viologen at different electrolyte solution. International Journal of Renewable Energy Development. [Link]
-
State and Prospects of Unbalanced, Compositionally Symmetric Flow Battery Cycling and Steady-State Amperometry Techniques for Electrolyte Stability Assessment: The Case of Methyl Viologen. ACS Publications. [Link]
-
Supporting Electrolyte Design for Stable Nonaqueous Redox-Flow Batteries. ACS Electrochemistry. [Link]
-
Cyclic Voltammetry. CSUN. [Link]
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A Senior Application Scientist's Guide to the Validation of Sensitive Analytical Methods for 1-Methyl-4,4'-bipyridinium Iodide (Paraquat) in Environmental Samples
This guide provides an in-depth comparison and validation of sensitive analytical methods for the detection of 1-Methyl-4,4'-bipyridinium iodide, commonly known as paraquat, in environmental matrices. As a potent and widely used herbicide, the accurate and sensitive quantification of paraquat is paramount for environmental monitoring and human health protection.[1][2] This document is intended for researchers, analytical scientists, and professionals in drug development and environmental science, offering both theoretical grounding and practical, field-tested insights.
The Critical Need for Sensitive Paraquat Detection
1-Methyl-4,4'-bipyridinium iodide, the active cation in the herbicide paraquat, is a non-selective contact herbicide.[2] Its widespread use in agriculture and weed control raises significant environmental and health concerns due to its high toxicity. Paraquat's strong adsorption to soil and sediment can lead to its persistence in the environment, posing risks to terrestrial and aquatic ecosystems. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Union have established strict maximum contaminant levels (MCLs) for paraquat in drinking water, necessitating highly sensitive and reliable analytical methods for its detection.[3]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for paraquat is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. The ionic nature of the paraquat molecule presents unique challenges for chromatographic separation and detection.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted and robust technique for paraquat analysis.[5] U.S. EPA Method 549.2, for instance, outlines a validated HPLC method for the determination of paraquat in drinking water.[4]
-
Principle: This method typically involves a reversed-phase HPLC system. Due to paraquat's ionic nature, an ion-pairing reagent is often added to the mobile phase to achieve optimal separation and symmetrical peak shapes on conventional C8 or C18 columns.[3] Detection is performed by measuring the absorbance of ultraviolet light at a specific wavelength, which for paraquat is typically around 257 nm.[4]
-
Advantages:
-
Cost-effective and widely available instrumentation.
-
Well-established and validated methodologies, such as EPA Method 549.2.[4]
-
Good robustness and reliability for routine analysis.
-
-
Limitations:
-
Lower sensitivity compared to mass spectrometry-based methods.
-
Potential for matrix interference, which may require extensive sample cleanup.
-
The use of ion-pairing reagents can lead to long column equilibration times and potential for ion suppression in LC-MS systems.[3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For ultra-trace level detection and enhanced selectivity, LC-MS/MS has emerged as the gold standard.[6]
-
Principle: LC-MS/MS couples the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique allows for the unequivocal identification and quantification of paraquat, even in complex matrices. The use of isotopically labeled internal standards is highly recommended to compensate for matrix effects and improve accuracy.[6]
-
Advantages:
-
Exceptional sensitivity and selectivity, enabling very low detection limits.
-
High degree of confidence in analyte identification through mass fragmentation patterns.
-
Reduced need for extensive sample cleanup due to the selectivity of the detector.
-
-
Limitations:
-
Higher initial instrument cost and operational complexity.
-
Potential for matrix effects (ion suppression or enhancement), although this can be mitigated with appropriate internal standards and sample preparation.[6]
-
Alternative Methodologies
While HPLC-UV and LC-MS/MS are the most prevalent techniques, other methods have been explored for paraquat detection:
-
Spectrophotometry: A simpler and more rapid method, but it generally lacks the sensitivity and selectivity required for trace environmental analysis.[5]
-
Immunoassays: These methods offer high throughput and portability for screening purposes, but they may be prone to cross-reactivity and require confirmation by a more definitive technique.
-
Capillary Electrophoresis: This technique can also be employed for the separation of ionic species like paraquat.[5]
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary analytical methods for paraquat detection.
| Parameter | HPLC-UV | LC-MS/MS | Spectrophotometry |
| Limit of Detection (LOD) | 0.74 - 10 µg/L | 0.04 - 20 µg/L | Higher (typically in mg/L range) |
| Limit of Quantification (LOQ) | 2.45 mg/L | 10 - 20 µg/kg | Higher (typically in mg/L range) |
| Linearity (r²) | > 0.999 | > 0.99 | Variable |
| Accuracy (Recovery %) | ~100% | 68 - 103% | Variable |
| Precision (RSD%) | < 1% | < 26% | Variable |
| Selectivity | Moderate | High | Low |
| Cost | Low to Moderate | High | Low |
Experimental Workflow: Validation of an HPLC-UV Method for Paraquat in Water Samples
This section provides a detailed, step-by-step protocol for the validation of a sensitive HPLC-UV method, based on established principles and methodologies.
Preparation of Standards and Reagents
-
Primary Standard: Use a certified analytical standard of 1-Methyl-4,4'-bipyridinium iodide.
-
Stock Standard Solution (1000 mg/L): Accurately weigh and dissolve the standard in HPLC-grade water.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) with an organic modifier (e.g., acetonitrile or methanol) and an ion-pairing reagent (e.g., sodium 1-hexanesulfonate). The pH of the mobile phase is a critical parameter and should be optimized, with a pH of around 2.5 often being effective.[7]
Sample Preparation: Solid-Phase Extraction (SPE)
For environmental water samples, a pre-concentration and cleanup step is often necessary to achieve the required sensitivity and remove interfering substances.
-
SPE Cartridge Conditioning: Condition a C8 SPE cartridge with methanol followed by HPLC-grade water.
-
Sample Loading: Pass a known volume of the water sample through the conditioned cartridge.
-
Washing: Wash the cartridge with HPLC-grade water to remove any unretained impurities.
-
Elution: Elute the retained paraquat with a suitable solvent, such as an acidified methanol-water mixture.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.
Caption: Solid-Phase Extraction (SPE) Workflow for Paraquat Analysis.
HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C8 or C18 reversed-phase column.
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 257 nm.
Method Validation Parameters
A rigorous validation process is essential to ensure the reliability and accuracy of the analytical method.
-
Linearity and Range: Analyze the calibration standards at a minimum of five concentration levels. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[7]
-
Accuracy (Recovery): Spike blank environmental water samples with known concentrations of paraquat at three different levels (low, medium, and high). Analyze the spiked samples and calculate the percent recovery. The acceptance criteria for recovery are typically within 80-120%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-day precision): Analyze replicate spiked samples on the same day and calculate the relative standard deviation (RSD).
-
Intermediate Precision (Inter-day precision): Analyze replicate spiked samples on different days, by different analysts, or using different instruments, and calculate the RSD. The RSD should typically be ≤ 15%.
-
-
Specificity: Analyze blank environmental water samples to ensure that there are no interfering peaks at the retention time of paraquat. A photodiode array (PDA) detector can be used to confirm the peak purity.[4]
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH, flow rate, column temperature) and assess the impact on the results. The method is considered robust if the results remain unaffected by small variations in these parameters.
Caption: Key Parameters in Analytical Method Validation.
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS/MS for the analysis of 1-Methyl-4,4'-bipyridinium iodide in environmental samples depends on the specific project requirements. For routine monitoring where regulatory limits are in the higher µg/L range, a validated HPLC-UV method offers a reliable and cost-effective solution. However, for research applications requiring ultra-trace level detection or for the analysis of complex matrices where high selectivity is crucial, LC-MS/MS is the superior technique.
Regardless of the chosen methodology, a comprehensive validation is non-negotiable to ensure the generation of scientifically sound and defensible data. The validation protocol outlined in this guide provides a robust framework for establishing the performance characteristics of an analytical method for paraquat, thereby ensuring its fitness for purpose in environmental analysis.
References
-
U.S. Environmental Protection Agency. (n.d.). METHOD 549.2: DETERMINATION OF DIQUAT AND PARAQUAT IN DRINKING WATER BY LIQUID-SOLID EXTRACTION AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH ULTRAVIOLET DETECTION. Retrieved from [Link]
-
de Pinho, G. P., et al. (2016). Determination of paraquat and diquat: LC-MS method optimization and validation. Food Chemistry, 204, 137-144. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-4,4'-bipyridinium iodide. PubChem. Retrieved from [Link]
-
Viana, I. V., et al. (2015). Different Approaches for Paraquat Quantification in Waters. Journal of the Brazilian Chemical Society, 26(8), 1624-1632. Retrieved from [Link]
-
Federal Register. (2014, October 29). Paraquat Dichloride; Pesticide Tolerance. Retrieved from [Link]
-
Li, G., et al. (2016). A simple and rapid method for detection of paraquat in human plasma by high-performance liquid chromatography. Journal of Clinical Laboratory Analysis, 30(5), 539-543. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, June 26). Paraquat: Preliminary Ecological Risk Assessment for Registration Review. Retrieved from [Link]
-
Khan, A., et al. (2017). Development and Validation of HPLC-UV Method for Determination of Paraquat in Raw and Commercial Samples. Journal of Analytical & Pharmaceutical Research, 6(4). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Paraquat Dichloride. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
CAS. (n.d.). 1-Methyl-4,4′-bipyridinium iodide. CAS Common Chemistry. Retrieved from [Link]
-
Togue, G. K., et al. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. American Journal of Environmental and Occupational Health, 7(1), 1-13. Retrieved from [Link]
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- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
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Safety Operating Guide
A-Scientist's-Guide-to-the-Proper-Disposal-of-1-Methyl-4,4'-bipyridinium-iodide
Introduction: The Critical Importance of Proper Disposal
1-Methyl-4,4'-bipyridinium iodide, a salt of the highly toxic herbicide paraquat, is a potent compound used in various research applications. Its extreme toxicity, particularly to the lungs, liver, and kidneys, necessitates a rigorous and informed approach to its handling and disposal.[1] Improper disposal of this compound can lead to severe environmental contamination and pose a significant health risk. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of 1-Methyl-4,4'-bipyridinium iodide waste in a laboratory setting, ensuring the safety of personnel and compliance with regulatory standards.
Section 1: Hazard Assessment and Regulatory Framework
Understanding the Risks
1-Methyl-4,4'-bipyridinium iodide is toxic if swallowed, inhaled, or in contact with skin.[2] It can cause severe skin and eye irritation, and prolonged or repeated exposure can lead to organ damage.[2] The primary mechanism of toxicity involves the generation of free radicals, leading to oxidative stress and cell death. Due to its high toxicity, it is classified as a hazardous material, and its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[3]
EPA Hazardous Waste Classification
Under RCRA, 1-Methyl-4,4'-bipyridinium iodide waste must be classified to ensure proper disposal. While not explicitly listed by name, its toxic properties would likely require it to be managed as a hazardous waste. Depending on the specific circumstances and any co-mingled substances, the following EPA waste codes may be applicable:
-
D002 (Corrosivity): If the waste is an aqueous solution with a pH less than or equal to 2, or greater than or equal to 12.5.[4]
-
P-listed or U-listed wastes: If the discarded material is an unused commercial chemical product containing 1-Methyl-4,4'-bipyridinium iodide as the sole active ingredient, it may fall under these categories.[5]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to determine the precise waste codes applicable to your specific waste streams.
Section 2: Laboratory Waste Management Protocols
Personal Protective Equipment (PPE)
When handling 1-Methyl-4,4'-bipyridinium iodide in any form (solid, liquid, or as waste), the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat to protect from splashes.
-
Respiratory Protection: If handling the solid powder or creating aerosols, a respirator with an appropriate cartridge is necessary.
Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in safe disposal.
-
Solid Waste:
-
Contaminated materials such as gloves, paper towels, and weigh boats should be collected in a designated, clearly labeled hazardous waste container.
-
The container must be a sturdy, leak-proof plastic bag or drum.
-
-
Liquid Waste:
-
Sharps Waste:
-
Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("1-Methyl-4,4'-bipyridinium iodide"), and the associated hazards (e.g., "Toxic").
Section 3: Step-by-Step Disposal Procedures
The following protocols provide a clear path for the safe disposal of different types of 1-Methyl-4,4'-bipyridinium iodide waste.
Disposal of Solid Waste
-
Collection: Place all contaminated solid waste into a designated, labeled hazardous waste container.
-
Sealing: Once the container is full, securely seal it.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
Disposal of Liquid Waste
-
Collection: Carefully pour liquid waste into a designated, labeled hazardous waste container.
-
Sealing: Securely cap the container.
-
Storage: Store the container in a secondary containment bin in a designated satellite accumulation area.
Decontamination of Labware
-
Initial Rinse: Rinse contaminated glassware and equipment with a small amount of an appropriate solvent (e.g., water, if the compound is soluble) to remove the bulk of the residue. Collect this rinse as hazardous waste.
-
Soaking: Soak the rinsed labware in a solution of a suitable decontaminating agent. Activated charcoal or Fuller's earth can be used to adsorb residual paraquat.[1][8][9]
-
Final Rinse: After soaking, rinse the labware thoroughly with water. This final rinse water may be suitable for drain disposal, but consult your EHS department for guidance.
Section 4: Emergency Procedures
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE, including respiratory protection if the spill involves a solid.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an absorbent material like vermiculite or sand. Avoid raising dust.
-
For liquid spills: Cover the spill with an absorbent material.
-
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention. Provide the Safety Data Sheet (SDS) for 1-Methyl-4,4'-bipyridinium iodide to the medical personnel.
Data Summary Table
| Parameter | Information | Source |
| Chemical Name | 1-Methyl-4,4'-bipyridinium iodide | [10] |
| Synonyms | Paraquat iodide | N/A |
| Primary Hazards | Highly toxic by ingestion, inhalation, and skin contact. Causes severe eye and skin irritation. Risk of serious damage to lungs, liver, and kidneys. | [1][2] |
| EPA RCRA Waste Codes | Potentially D002, P-listed, or U-listed. Consult EHS. | [4][5] |
| Disposal Method | Collection by a licensed hazardous waste disposal service. | [7] |
| Spill Cleanup | Use absorbent material. Do not create dust. | N/A |
| Incompatible Materials | Strong oxidizing agents. | N/A |
Experimental Protocol: Small-Scale Spill Decontamination
This protocol details the steps for cleaning a small spill (less than 100 mL of a dilute solution or a few grams of solid) of 1-Methyl-4,4'-bipyridinium iodide.
-
Preparation:
-
Ensure the spill is in a well-ventilated area or a chemical fume hood.
-
Gather all necessary materials: spill kit with absorbent pads or powder, two pairs of chemical-resistant gloves, safety goggles, lab coat, and a labeled hazardous waste container.
-
-
Procedure:
-
Don the required PPE.
-
If the spill is a liquid, gently place absorbent pads over the spill, working from the outside in.
-
If the spill is a solid, cover it with a layer of absorbent powder to prevent it from becoming airborne.
-
Carefully collect the absorbent material using a scoop or tongs and place it in the hazardous waste container.
-
Wipe the spill area with a damp cloth or paper towel, starting from the perimeter and working towards the center. Place the used cleaning materials in the hazardous waste container.
-
Perform a final wipe of the area with a clean, damp cloth.
-
-
Post-Cleanup:
-
Seal the hazardous waste container.
-
Remove and dispose of the outer pair of gloves in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Report the spill to your supervisor and EHS department.
-
Logical Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1-Methyl-4,4'-bipyridinium iodide waste.
Caption: Decision tree for 1-Methyl-4,4'-bipyridinium iodide waste management.
References
-
Centers for Disease Control and Prevention. (2024, September 6). Paraquat | Chemical Emergencies. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Paraquat and Diquat. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Paraquat Dichloride. Retrieved from [Link]
-
INCHEM. (1991). Paraquat (HSG 51, 1991). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4,4'-bipyridinium iodide. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Gawarammana, I. B., & Buckley, N. A. (2011). Medical management of paraquat ingestion. British Journal of Clinical Pharmacology, 72(5), 745–757. [Link]
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- 7. calibrechem.com [calibrechem.com]
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- 9. Medical management of paraquat ingestion - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
